Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H83N13O18 |
|---|---|
分子量 |
1070.2 g/mol |
IUPAC 名称 |
3-[2-amino-3-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C43H83N13O18/c44-43(37-72-10-1-40(57)48-4-13-60-19-25-66-31-34-69-28-22-63-16-7-51-54-45,38-73-11-2-41(58)49-5-14-61-20-26-67-32-35-70-29-23-64-17-8-52-55-46)39-74-12-3-42(59)50-6-15-62-21-27-68-33-36-71-30-24-65-18-9-53-56-47/h1-39,44H2,(H,48,57)(H,49,58)(H,50,59) |
InChI 键 |
QKMVIYBFPLWXOM-UHFFFAOYSA-N |
规范 SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])N)C(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane: A Trifunctional Core for Advanced Bioconjugation
This guide provides a comprehensive technical overview of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a versatile heterotrifunctional linker. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical architecture, synthesis, characterization, and strategic applications in creating complex bioconjugates. We will explore the rationale behind its design and provide field-proven insights into its use in advanced therapeutic and diagnostic platforms.
Introduction: The Need for Architectural Precision in Bioconjugation
The advent of complex biologics, such as antibody-drug conjugates (ADCs), PROTACs, and targeted nanoparticles, has underscored the necessity for sophisticated chemical linkers.[1] While simple bifunctional linkers have been instrumental, the demand for multifunctional constructs—for instance, conjugating a targeting moiety, a therapeutic payload, and an imaging agent to a single scaffold—requires more advanced tools.[2][3] this compound emerges as a key enabling technology, offering a branched architecture with three distinct functionalities for controlled, sequential conjugation.
This molecule features a central tertiary amine core from which three arms extend. Each arm is composed of a PEG4 (polyethylene glycol) spacer terminating in an azide group, providing three points for "click" chemistry attachment. The core itself is derived from a tris(hydroxymethyl)aminomethane-like structure, presenting a primary amine as a distinct and orthogonal point of conjugation. The PEG spacers are critical, imparting enhanced aqueous solubility, reducing the potential for aggregation of hydrophobic payloads, and potentially improving the pharmacokinetic properties of the final conjugate.[][5]
The strategic value of this trifunctional linker lies in its ability to facilitate the assembly of precisely defined, multi-component systems, a significant leap forward from the statistical conjugation often associated with simpler linkers.[2]
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use.
| Property | Value | Source |
| Chemical Formula | C43H83N13O18 | [6] |
| Molecular Weight | 1070.21 g/mol | [6] |
| Appearance | Colorless to light yellow liquid or oil | [7] |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | |
| Storage | Store at -20°C, protected from moisture | [7] |
Proposed Synthesis Pathway
While the precise, proprietary synthesis protocols are not publicly disclosed, a plausible and logical synthetic route can be devised based on established organic chemistry principles. The synthesis would likely start from a core molecule like tris(hydroxymethyl)aminomethane, which provides the foundational branched structure.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
N-Protection: The primary amine of the tris(hydroxymethyl)aminomethane core is more nucleophilic than the hydroxyl groups. Protecting it first (e.g., with a Boc group) is crucial to prevent side reactions and ensure that subsequent modifications occur selectively at the hydroxyls.
-
Ethoxylation and PEGylation: The "ethoxymethyl" and PEG4 components are likely introduced through reactions with the hydroxyl groups. This step builds the linker arms and introduces the beneficial properties of the PEG spacers.
-
Tosylation: To convert the terminal hydroxyl groups of the PEG chains into good leaving groups for nucleophilic substitution, they are activated, typically by tosylation with tosyl chloride (TsCl).
-
Azidation: The tosylated intermediates can then be readily converted to the final azide groups by reaction with sodium azide (NaN3). This is a standard and efficient method for introducing azides.
-
Deprotection: The final step involves the removal of the protecting group from the primary amine (e.g., using trifluoroacetic acid, TFA, to remove a Boc group), yielding the final trifunctional product.
Spectroscopic Characterization (Expected)
For a researcher to trust and effectively use this linker, its identity and purity must be confirmed. While specific spectra are proprietary, we can predict the key features based on the molecule's structure.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to be complex due to the repeating ethylene glycol units. Key expected signals would include:
-
A complex multiplet signal around 3.6 ppm , characteristic of the -CH2-CH2-O- protons of the PEG4 chains.[8][9] This will be the most prominent signal in the spectrum.
-
Signals corresponding to the ethoxymethyl linkers and the protons adjacent to the amine and azide functionalities.
-
The absence of a signal for the Boc protecting group (a singlet around 1.4 ppm) would confirm successful deprotection.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.
-
The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 1071.2 .[10]
-
Due to the PEG chains, a distribution of ions with mass differences corresponding to the ethylene glycol unit (44.03 Da) might be observed, reflecting the polydispersity of the PEG starting material.
Core Applications and Experimental Protocols
The unique trifunctional architecture of this linker makes it a powerful tool for constructing complex, multi-component systems. The primary amine allows for conjugation to molecules via standard amine-reactive chemistries (e.g., NHS esters, isothiocyanates), while the three azide groups are reserved for highly specific click chemistry reactions.
Application 1: Development of Antibody-Drug Conjugates (ADCs)
This linker is well-suited for creating ADCs with a high drug-to-antibody ratio (DAR).[] The branched structure can help to shield the hydrophobic drug payload, potentially reducing aggregation and improving pharmacokinetics.[11][12]
Caption: Workflow for synthesizing an ADC using the trifunctional linker.
Step-by-Step Protocol: Conjugation to an Antibody
This protocol describes the conjugation of the linker to an antibody via its primary amine, followed by the attachment of an alkyne-functionalized payload.
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
-
If conjugating to lysine residues, no further modification is needed. If a more site-specific approach is desired, the antibody may need to be functionalized with a reactive group (e.g., an NHS ester).
-
-
Linker Conjugation (Amine Coupling):
-
Activate the carboxyl group of a payload or a bifunctional linker with EDC/NHS chemistry if you wish to attach a payload to the amine of the trifunctional linker first.
-
Alternatively, to attach the linker to the antibody first, dissolve the this compound linker in an amine-free buffer.
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted linker using a desalting column or dialysis.
-
-
Payload Attachment (Click Chemistry):
-
Prepare a stock solution of the alkyne-functionalized payload in a suitable solvent (e.g., DMSO).
-
For a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, prepare fresh stock solutions of copper(II) sulfate, a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[13]
-
Add the payload solution to the antibody-linker conjugate.
-
Add the copper/ligand premix, followed by the sodium ascorbate to initiate the reaction.
-
Incubate for 1-4 hours at room temperature.
-
Purify the final ADC conjugate using size-exclusion chromatography (SEC) or other appropriate methods.
-
Application 2: Assembly of Theranostic Nanoparticles
The trifunctional nature of this linker allows for the simultaneous attachment of targeting ligands, therapeutic agents, and imaging probes to a nanoparticle surface, creating a "theranostic" agent for simultaneous diagnosis and therapy.
Step-by-Step Protocol: Nanoparticle Functionalization
-
Nanoparticle Surface Modification:
-
Start with nanoparticles that have a surface functionalized with a reactive group that can couple to the primary amine of the linker (e.g., NHS-ester activated carboxyl groups).
-
React the activated nanoparticles with the this compound linker to create an azide-functionalized nanoparticle surface.
-
Purify the nanoparticles to remove excess linker.
-
-
Sequential or Simultaneous Click Chemistry:
-
Conjugate an alkyne-functionalized targeting ligand (e.g., a peptide or aptamer) to a portion of the available azide groups.
-
In a subsequent step, conjugate an alkyne-functionalized imaging agent (e.g., a fluorescent dye) and an alkyne-functionalized drug to the remaining azide groups. The stoichiometry can be controlled by the molar ratios of the reagents used.
-
Purify the final theranostic nanoparticle at each step to ensure a well-defined final product.
-
Scientific Integrity and Trustworthiness: The "Why" Behind the "How"
Why Choose a Branched, Trifunctional Linker?
-
Higher Payload Capacity: For applications like ADCs, a higher DAR can lead to increased potency. This branched linker allows for the attachment of three payload molecules per conjugation site on the antibody, potentially achieving a high DAR without excessive modification of the antibody backbone, which could compromise its function.[]
-
Improved Pharmacokinetics: The branched PEG architecture creates a larger hydrodynamic radius compared to a linear PEG of similar molecular weight.[11] This can lead to reduced renal clearance and a longer circulation half-life for the conjugate.[14]
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG arms can act as a "solubility reservoir," helping to prevent the aggregation often caused by hydrophobic drug payloads. This is a critical factor for the stability and manufacturability of bioconjugates.[12]
-
Orthogonal Chemistry: The presence of both a primary amine and azide groups allows for a controlled, two-step conjugation strategy. The amine can be reacted under standard bioconjugation conditions, while the azides remain inert until the introduction of an alkyne and the appropriate catalyst for click chemistry. This orthogonality is key to building complex, well-defined structures.[13]
Self-Validating Protocols:
The protocols described above include purification steps (e.g., SEC, dialysis) after each key reaction. This is a critical component of a self-validating system. By characterizing the product at each stage (e.g., using UV-Vis spectroscopy to determine labeling efficiency, or MS to confirm conjugation), the researcher can be confident in the integrity of the material before proceeding to the next step. This stepwise validation minimizes the risk of generating poorly defined final conjugates and ensures reproducibility.
Conclusion
This compound is a sophisticated chemical tool that addresses the growing need for precision and multifunctionality in bioconjugation. Its unique branched architecture, combined with the orthogonal reactivity of its amine and azide functionalities, provides researchers with a powerful platform for the rational design of next-generation therapeutics and diagnostics. By understanding the chemical principles behind its design and application, scientists can leverage this linker to create more effective, stable, and well-defined bioconjugates, pushing the boundaries of what is possible in drug development and biomedical research.
References
- 1. purepeg.com [purepeg.com]
- 2. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of a trifunctional reactive linker for the construction of antibody-drug hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane: A Trifunctional Linker for Advanced Bioconjugation
Introduction: The Convergence of Architecture and Functionality in Bioconjugation
In the intricate landscape of drug development and molecular biology, the ability to construct precisely defined molecular architectures is paramount. The covalent linkage of distinct molecular entities—a process known as bioconjugation—has unlocked therapeutic modalities and research tools of unprecedented specificity and efficacy. Central to this endeavor is the linker, a molecular scaffold that not only connects different components but also critically influences the physicochemical and biological properties of the final conjugate.
This guide provides a comprehensive technical overview of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a heterotrifunctional, multi-arm polyethylene glycol (PEG) linker. This molecule stands at the intersection of several key design principles in modern bioconjugation: a central branching core, the biocompatibility and hydrophilicity of PEG chains, and the orthogonal reactivity of a primary amine and three azide functionalities. We will delve into its core attributes, proposed synthesis, mechanisms of action, and field-proven applications, offering researchers and drug development professionals a detailed understanding of its potential to advance their work.
Physicochemical Properties and Molecular Architecture
This compound is a precisely defined chemical entity engineered for advanced bioconjugation strategies. Its structure is built upon a central methane core, from which three identical arms extend, each terminating in a reactive azide group. A fourth, distinct arm, also originating from the central scaffold, is functionalized with a primary amine. Each of the three azide-terminated arms incorporates a PEG4 (four ethylene glycol units) spacer, lending the molecule significant hydrophilicity.
| Property | Value | Source(s) |
| Molecular Weight | 1070.20 g/mol | [1] |
| Molecular Formula | C43H83N13O18 | [2][][4] |
| Appearance | White to off-white solid or viscous liquid | [5] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [5] |
| Purity | Typically >95% (HPLC) | [2][4] |
The unique trifunctional nature of this linker is its defining feature. The primary amine serves as a versatile handle for conjugation to molecules bearing activated carboxylic acids (e.g., NHS esters), aldehydes, or other amine-reactive groups.[6] Simultaneously, the three azide termini are poised for highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7] This orthogonal reactivity allows for the sequential and controlled attachment of up to four different molecular entities, a capability essential for the construction of complex, multi-component systems such as antibody-drug conjugates (ADCs) or targeted imaging agents.
Caption: 2D representation of this compound.
Proposed Synthetic Pathway
A plausible starting material is tris(hydroxymethyl)aminomethane, which provides a central core with three hydroxyl groups and a primary amine. The synthesis would proceed in the following key stages:
-
Protection of the Primary Amine: The first step is the selective protection of the more reactive primary amine to prevent its participation in subsequent reactions. This is typically achieved using a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions required for the following steps and can be removed under mild acidic conditions.
-
PEGylation of the Hydroxyl Groups: The three free hydroxyl groups are then elongated with PEG4 chains. This can be accomplished by reacting the protected core with a suitable PEG4 synthon, such as a tosylated or mesylated PEG4-azide. This step introduces both the PEG spacers and the terminal azide functionalities in a single, efficient reaction.
-
Deprotection of the Primary Amine: The final step is the removal of the Boc protecting group from the primary amine. This is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM).
Caption: Proposed synthetic workflow for the target molecule.
This proposed synthesis is modular and allows for variations in the length of the PEG chains or the nature of the functional groups. The purification at each step, typically by column chromatography, and rigorous characterization by NMR and mass spectrometry are crucial to ensure the purity and structural integrity of the final product.[11][12]
Core Applications in Bioconjugation and Drug Delivery
The unique architecture of this compound makes it a powerful tool for a variety of advanced applications, particularly in the development of next-generation therapeutics and diagnostics.
-
Antibody-Drug Conjugates (ADCs): This linker is exceptionally well-suited for the construction of ADCs with a high and homogenous drug-to-antibody ratio (DAR).[13] The primary amine can be used to attach the linker to the antibody, either through acylation of lysine residues or via enzymatic conjugation. The three azide groups can then be used to attach three molecules of a potent cytotoxic payload via click chemistry. This results in an ADC with a DAR of 3, a configuration that can enhance therapeutic efficacy.
-
Multivalent Targeting and Imaging Agents: The ability to conjugate up to four different molecules allows for the creation of sophisticated constructs for targeted drug delivery and medical imaging. For example, one arm could be attached to a targeting ligand (e.g., a peptide or small molecule that binds to a specific receptor on cancer cells), while the other arms could carry a combination of therapeutic agents, imaging probes (e.g., fluorescent dyes or chelators for radioisotopes), and solubilizing agents.
-
PROTACs and Molecular Glues: In the burgeoning field of targeted protein degradation, this linker can be used to synthesize more complex PROTACs (Proteolysis-Targeting Chimeras) or molecular glues. The orthogonal reactivity allows for the precise assembly of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and potentially other modulating elements on a single scaffold.
-
Surface Modification and Biomaterials: The multivalent nature of the linker can be exploited to create highly functionalized surfaces on nanoparticles, liposomes, or other biomaterials. This can be used to improve their biocompatibility, enhance their circulation time, and introduce multiple targeting or therapeutic functionalities.
Mechanisms of Action: The Power of Orthogonal Chemistry
The utility of this compound is rooted in the distinct and non-interfering reactivity of its amine and azide groups. This orthogonality is the key to achieving controlled, stepwise conjugation.
Amine Reactivity: The primary amine is a nucleophile that readily reacts with electrophilic functional groups. The most common reaction is acylation with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5).
Azide Reactivity (Click Chemistry): The azide group is remarkably stable under most biological conditions but undergoes highly specific and efficient cycloaddition reactions with alkynes.[7]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used click reaction. It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the formation of a 1,4-disubstituted triazole. The reaction is fast, high-yielding, and highly regioselective.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that is particularly useful for in vivo applications where the cytotoxicity of copper is a concern. It utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts rapidly with an azide without the need for a catalyst.
Caption: Orthogonal reactivity of the linker's functional groups.
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the use of this compound in a typical bioconjugation workflow. It is essential to note that these are generalized protocols and may require optimization for specific applications.
Protocol 1: Conjugation of an Amine-Reactive Molecule to the Linker
This protocol describes the reaction of the linker's primary amine with an NHS-ester-functionalized molecule.
-
Reagent Preparation:
-
Dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.
-
Dissolve the NHS-ester-functionalized molecule in an anhydrous, amine-free solvent (e.g., DMSO or DMF) immediately before use.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the linker and the NHS ester in a suitable buffer (e.g., PBS, pH 7.4). A slight molar excess (1.1-1.5 equivalents) of the NHS ester is typically used.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography (SEC) to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product by LC-MS and/or NMR.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-functionalized molecule to the azide termini of the linker.
-
Reagent Preparation:
-
Dissolve the azide-functionalized linker and the alkyne-functionalized molecule(s) in a suitable solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).
-
Prepare fresh stock solutions of the copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
-
Conjugation Reaction:
-
In the reaction vessel containing the azide and alkyne, add the copper-chelating ligand, followed by the CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate.
-
Allow the reaction to proceed for 1-12 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatographic method (e.g., SEC or reverse-phase HPLC) to remove the copper catalyst and other reagents.
-
Protocol 3: Characterization of the Final Conjugate
A thorough characterization of the final bioconjugate is critical to ensure its identity, purity, and functionality.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final conjugate.
-
Chromatography: HPLC (reverse-phase, size-exclusion, or ion-exchange) should be used to assess the purity of the conjugate and to detect any unreacted starting materials or byproducts.
-
Spectroscopy: UV-Vis and/or fluorescence spectroscopy can be used to quantify the incorporation of chromophoric or fluorophoric molecules.
-
Functional Assays: The biological activity of the conjugated molecules (e.g., antibody binding, enzyme activity, or cytotoxicity) should be assessed to ensure that the conjugation process has not compromised their function.
Conclusion: A Versatile Platform for Molecular Innovation
This compound represents a significant advancement in the field of bioconjugation, offering a unique combination of multivalency, hydrophilicity, and orthogonal reactivity. Its well-defined structure and versatile chemical handles provide researchers and drug developers with a powerful platform for the construction of highly complex and functional molecular architectures. By enabling the precise and controlled assembly of multiple molecular entities, this linker is poised to play a critical role in the development of next-generation therapeutics, diagnostics, and research tools, ultimately contributing to the advancement of medicine and our understanding of biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 4. glycomindsynth.com [glycomindsynth.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 7. Azide | BroadPharm [broadpharm.com]
- 8. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Purification of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
This guide provides an in-depth, technically-grounded methodology for the synthesis and purification of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a trifunctional molecule with significant potential in bioconjugation, drug delivery, and materials science.[1][2] The structure features a central amine for further functionalization and three azide-terminated polyethylene glycol (PEG) arms, ideal for orthogonal "click" chemistry reactions.[3][4]
The narrative explains the causal chemistry behind each procedural step, ensuring a reproducible and logically sound workflow. All protocols are designed as self-validating systems, with integrated analytical checkpoints.
Part 1: Synthetic Strategy and Overview
The synthesis of this trivalent scaffold is approached via a convergent, multi-step pathway. The core of the molecule is derived from Tris(hydroxymethyl)aminomethane (TRIS), a readily available and cost-effective starting material. The synthetic logic is as follows:
-
Orthogonal Protection: The primary amine of the TRIS core is selectively protected to prevent interference in subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen for its stability and facile, clean removal under acidic conditions.[5][6]
-
Arm Installation via Williamson Ether Synthesis: The three hydroxyl groups of the protected TRIS core are converted to ethers by reaction with a bespoke PEGylating agent, Azide-PEG4-Tosylate. This classic SN2 reaction is robust and high-yielding for primary alcohols.[7][8]
-
Final Deprotection: The Boc group is removed from the central amine using trifluoroacetic acid (TFA), yielding the final product as a TFA salt.[9][10]
This strategy ensures a controlled, stepwise assembly of the target molecule.
Visualized Synthetic Workflow
The overall synthetic pathway is illustrated below, outlining the transformation from the starting material to the final product.
Caption: Overall synthetic scheme for this compound.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-Tris(hydroxymethyl)aminomethane
Principle: The primary amine of TRIS is protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction is performed under basic conditions to deprotonate the amine, enhancing its nucleophilicity.[5][11] A mixed solvent system including water can aid the solubility of the polar TRIS starting material.
Protocol:
-
Dissolve Tris(hydroxymethyl)aminomethane (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir until dissolved.[12]
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.
Step 2: Synthesis of Tri-PEGylated Intermediate via Williamson Ether Synthesis
Principle: This step involves the formation of three ether linkages via a Williamson ether synthesis.[7] A strong base, sodium hydride (NaH), is used to deprotonate the three hydroxyl groups of the Boc-protected TRIS, forming highly nucleophilic alkoxides. These alkoxides then displace the tosylate leaving group on the Azide-PEG4-Tosylate reagent in an SN2 reaction.[8][13] Anhydrous conditions are critical as NaH reacts violently with water.
-
Note on Reagent: Azide-PEG4-Tosylate (N₃-PEG₄-OTs) is a commercially available reagent.[3][13][14][15][16] If custom synthesis is required, it can be prepared from tetraethylene glycol.
Protocol:
-
Dissolve Boc-Protected TRIS (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 3.3 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add a solution of Azide-PEG4-Tosylate (3.3 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, cautiously quench the excess NaH by slowly adding ice-cold water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product should be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes).
Step 3: Deprotection of the Central Amine
Principle: The Boc protecting group is readily cleaved under strong acidic conditions.[6] Trifluoroacetic acid (TFA) is commonly used as it allows for a quick and clean reaction at room temperature, generating volatile byproducts (isobutylene and CO₂) that are easily removed.[9][17]
Protocol:
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[5]
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]
-
Co-evaporate with DCM or toluene multiple times to ensure complete removal of residual TFA. The final product is obtained as a TFA salt, typically as a viscous oil.
Part 3: Purification and Characterization
Purification Strategy
The final product possesses a primary amine and is highly polar due to the PEG chains, making it amenable to reverse-phase high-performance liquid chromatography (RP-HPLC).[][19] This technique separates molecules based on hydrophobicity and is highly effective for purifying PEGylated compounds.[20][21][22]
Visualized Purification Workflow
Caption: Step-by-step workflow for the purification of the final product via RP-HPLC.
Detailed RP-HPLC Protocol
-
Column: A C18 stationary phase column is recommended.
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Sample Preparation: Dissolve the crude TFA salt in Mobile Phase A.
-
Injection and Elution: Inject the sample onto the column equilibrated with 95% Mobile Phase A. Elute the product using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.[19]
-
Detection: Monitor the elution profile using UV detection at 214 nm (for peptide bonds if conjugated) and 280 nm (for aromatic residues if present), though the azide group itself has a weak UV absorbance around 260 nm.
-
Fraction Collection & Analysis: Collect fractions corresponding to the major product peak. Analyze the purity of each fraction by LC-MS.
-
Final Processing: Pool the pure fractions and lyophilize to obtain the final product as a stable, fluffy white powder.
Characterization
The identity and purity of the final product, as well as intermediates, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. The characteristic signal of the PEG backbone protons appears around 3.6 ppm.[23][24][25]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the final product and intermediates.[26][27]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the strong, sharp azide stretch around 2100 cm⁻¹.
Part 4: Quantitative Data Summary
The following table provides typical parameters for the synthesis and purification process. Yields and conditions may vary based on scale and specific laboratory practices.
| Parameter | Step 1: Boc Protection | Step 2: PEGylation | Step 3: Deprotection | Purification: RP-HPLC |
| Key Reagents | TRIS, Boc₂O, K₂CO₃ | Boc-TRIS, NaH, N₃-PEG₄-OTs | TFA, DCM | Water, ACN, TFA |
| Solvent | Dioxane/Water | Anhydrous THF | Anhydrous DCM | Water/Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Room Temperature |
| Reaction Time | 12-16 hours | 16-24 hours | 1-3 hours | ~45 min/run |
| Typical Yield | >90% | 60-80% | >95% (crude) | >80% recovery |
| Purity (Post-Step) | ~95% | ~80% (post-column) | >90% (crude) | >98% |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Studies on lipase-catalyzed asymmetric synthesis of (S)-(hydroxymethyl)glutamic acid (HMG) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Azide-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 15. glycomindsynth.com [glycomindsynth.com]
- 16. chemscene.com [chemscene.com]
- 17. rsc.org [rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. lcms.cz [lcms.cz]
- 23. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
A Researcher's In-Depth Technical Guide to the Solubility Properties of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
In the vanguard of bioconjugation, drug delivery, and materials science, the ability to construct complex molecular architectures with precision is a cornerstone of innovation. Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane stands out as a pivotal trifunctional linker, empowering researchers to forge intricate molecular assemblies via robust "click chemistry" reactions. This guide offers a comprehensive exploration of a critical, yet often overlooked, parameter: its solubility. A thorough understanding of how this molecule behaves in various solvents is fundamental to optimizing reaction conditions, ensuring the integrity of sensitive biomolecules, and achieving reproducible, high-yield results.
Molecular Architecture: The Genesis of Solubility
The solubility characteristics of this compound are intrinsically linked to its unique trifunctional structure. At its core lies a primary amine, providing a reactive handle for conjugation, branching from a central quaternary carbon. Three identical arms, each composed of a tetraethylene glycol (PEG4) spacer and terminating in a reactive azide group, extend from this core.
This architecture creates a molecule with distinct hydrophilic and reactive domains. The repeating ether linkages of the PEG4 chains are highly effective at forming hydrogen bonds with water, rendering the molecule highly soluble in aqueous environments.[][] This hydrophilicity is a crucial attribute, as it allows for bioconjugation reactions to be performed in physiologically relevant buffers, thereby preserving the native conformation and function of proteins and other biomolecules.[3] The terminal azide groups, while essential for click chemistry, are less polar but their influence on overall solubility is minimal compared to the dominant effect of the PEG chains.[4]
Caption: Schematic of this compound structure.
Solubility Profile: A Multi-Solvent Perspective
The utility of a chemical linker is greatly enhanced by its compatibility with a diverse range of solvents, facilitating its use in both biochemical and organic synthesis settings. This compound exhibits broad solubility in aqueous and polar organic solvents.
Table 1: Qualitative and Expected Quantitative Solubility
| Solvent | Solvent Type | Expected Solubility | Rationale & Practical Notes |
| Water | Aqueous | Highly Soluble | The extensive PEGylation ensures excellent water solubility, which is critical for bioconjugation reactions.[5][6] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Highly Soluble | Readily dissolves in common biological buffers, maintaining physiological pH and ionic strength.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A versatile solvent for this compound, often used for creating high-concentration stock solutions.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is an excellent solvent for this linker, suitable for both organic and bioconjugation reactions.[6] |
| Dichloromethane (DCM) | Chlorinated Organic | Soluble | The molecule's polarity allows for solubility in moderately polar organic solvents like DCM.[6] |
| Methanol / Ethanol | Polar Protic | Soluble | The PEG chains and the amino group contribute to solubility in alcohols.[7] |
| Hexanes / Diethyl Ether | Non-polar Organic | Insoluble | The high polarity of the molecule precludes its solubility in non-polar solvents, a property that can be exploited for precipitation and purification.[7] |
While specific quantitative data for this exact molecule is not widely published, similar branched amino-PEG compounds exhibit high solubility in aqueous media and polar organic solvents.[6]
Key Factors Influencing Solubility
The solubility of this compound is not static and can be significantly influenced by the physicochemical environment.
The Pivotal Role of pH
The primary amine at the molecule's core is a weak base. Its protonation state is dependent on the pH of the solution, which in turn has a profound impact on aqueous solubility.[8]
-
Acidic Conditions (pH < pKa): The amine group is predominantly protonated, forming an ammonium salt (R-NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to enhanced solubility.
-
Neutral to Basic Conditions (pH > pKa): The amine group exists primarily in its neutral, uncharged form (R-NH₂). While the hydrophilic PEG chains still confer good water solubility, the overall polarity is somewhat reduced compared to the protonated state.[8]
This pH-dependent solubility is a critical consideration. For applications requiring maximum aqueous solubility, working in a slightly acidic buffer can be advantageous. Conversely, when performing extractions into an organic solvent, adjusting the aqueous phase to a basic pH can decrease the linker's water solubility, facilitating its transfer into the organic phase.
References
- 3. Amino PEG Amine, NH2-PEG-NH2 [nanocs.net]
- 4. Branched PEG Azide | AxisPharm [axispharm.com]
- 5. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 6. N-(Amino-PEG2)-N-bis(PEG3-azide), 2606952-86-5 | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. issr.edu.kh [issr.edu.kh]
An In-Depth Technical Guide to the Storage and Stability of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical aspects of storing and handling Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a multi-arm polyethylene glycol (PEG) derivative. Understanding the principles outlined herein is paramount to ensuring the integrity of the molecule, the reproducibility of experimental results, and the safety of laboratory personnel. This document moves beyond simple procedural lists to explain the underlying chemical principles that govern the stability and reactivity of this specialized reagent.
Foundational Chemistry and Inherent Stability Considerations
This compound is a branched molecule featuring a central amino group and three arms, each terminating in an azide functional group, connected by PEG4 spacers.[1] This unique architecture makes it a valuable tool in bioconjugation and drug delivery, where the amino group can be linked to various molecules, and the azide groups are available for "click chemistry" reactions.[1]
The stability of this compound is primarily dictated by its three key components: the primary amine, the PEG linkers, and the terminal azides.
-
Primary Amine: The central amino group is a nucleophile and can react with carboxylic acids, activated esters (like NHS esters), and carbonyls.[2] While stable under recommended storage, it can be susceptible to degradation in the presence of reactive compounds or inappropriate buffer systems (e.g., those containing primary amines like Tris).[3]
-
PEG Linkers: Polyethylene glycol (PEG) linkers are known for their ability to enhance the water solubility, stability, and bioavailability of conjugated molecules.[][5][6] They create a protective hydration shell, which can shield the attached molecule from enzymatic degradation and reduce immunogenicity.[6][7] However, PEG chains can undergo slow oxidation over time, especially when exposed to heat, light, and oxygen, leading to the formation of aldehydes, carboxylates, and peroxides.[8] This degradation can alter the pH and ionic strength of solutions.[8]
-
Azide Groups: The terminal azide (N₃) groups are highly useful for specific conjugation reactions but also introduce an element of energetic instability.[9] Organic azides can be sensitive to heat, shock, and pressure, and may decompose explosively under certain conditions.[9][10] The stability of an organic azide is often evaluated by the ratio of carbon and oxygen atoms to nitrogen atoms; a higher ratio generally indicates greater stability.[10] Furthermore, azides can react with heavy metals to form highly shock-sensitive metal azides.[11][12]
Recommended Storage and Handling Protocols
Proper storage is the first line of defense in preserving the chemical integrity of this compound. The following protocols are based on a synthesis of vendor recommendations and general best practices for handling sensitive chemical reagents.
Long-Term and Short-Term Storage
| Condition | Temperature | Duration | Rationale |
| Long-Term (Pure Form) | -20°C | Up to 3 years | Minimizes the rate of potential degradation of both the PEG chains and the azide functional groups.[13] |
| Short-Term (In Solvent) | -80°C | Up to 6 months | Cryogenic temperatures are necessary to slow down hydrolysis and other solvent-mediated degradation pathways.[13] |
| Working Solution | -20°C | Up to 1 month | For frequently accessed solutions, -20°C offers a balance between convenience and preserving stability.[13] |
Key Procedural Insights:
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the PEG linkers.
-
Desiccation: The compound may be hygroscopic.[13] Store in a desiccator to prevent moisture absorption, which can lead to hydrolysis.[3]
-
Light Protection: Protect from light to prevent photo-induced degradation of the azide groups and oxidation of the PEG chains.[8]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the molecule, it is advisable to aliquot the compound into single-use volumes upon receipt.
Safe Handling and Personal Protective Equipment (PPE)
Given the presence of azide groups, stringent safety precautions are mandatory.
-
Engineering Controls: All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3] A blast shield is recommended as a precautionary measure.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn over goggles when handling the solid or when there is a risk of splashing.[3]
-
Hand Protection: Wear double nitrile gloves. For higher concentrations, consider Silver Shield™ gloves worn under nitrile gloves.[12]
-
Body Protection: A flame-resistant lab coat is required.[3]
-
-
Material Compatibility: Avoid using metal spatulas or instruments to handle the compound, as this can lead to the formation of shock-sensitive metal azides.[11][14] Use plastic or ceramic spatulas instead.[11] Avoid contact with strong oxidizing agents, strong acids, and heavy metals.[10][15]
Stability Assessment: Methodologies and Workflows
Assessing the stability of this compound, particularly after conjugation, is crucial for ensuring the efficacy and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[]
HPLC-Based Stability-Indicating Assay
A stability-indicating HPLC method can separate the intact molecule from its potential degradation products.
Experimental Protocol:
-
Column Selection: A C8 or C18 reversed-phase column is often suitable for PEGylated compounds.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is a common starting point.[17]
-
Detection: Since PEG and azide groups lack strong UV chromophores, a Charged Aerosol Detector (CAD) is highly effective for quantification.[18] A Diode Array Detector (DAD) can also be used in conjunction to monitor for any UV-active impurities.[18]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[17] The HPLC method must be able to resolve the parent peak from these degradation product peaks.
Potential Degradation Pathways
Understanding potential degradation pathways is key to interpreting stability data.
-
PEG Chain Oxidation: As mentioned, exposure to oxygen, light, and elevated temperatures can lead to the formation of impurities within the PEG chains.[8]
-
Hydrolysis: The ether linkages within the PEG chains are generally stable, but can be susceptible to hydrolysis under strongly acidic conditions.
-
Azide Reduction/Decomposition: The azide groups can be reduced to amines or decompose through various mechanisms, particularly in the presence of reducing agents, heat, or certain metals.[19][20]
Troubleshooting and Safety in Practice
Scenario 1: Loss of Reactivity in "Click" Chemistry
-
Potential Cause: Degradation of the terminal azide groups.
-
Troubleshooting:
-
Confirm the integrity of the stored material using an analytical technique like HPLC-CAD or NMR.
-
Ensure that the reaction buffer is free of any reducing agents that could compromise the azide functionality.
-
Review handling procedures to eliminate potential exposure to incompatible materials (e.g., heavy metals).[11]
-
Scenario 2: Inconsistent Conjugation to a Carboxyl-Containing Molecule
-
Potential Cause: Degradation of the central amino group or competition from amine-containing buffers.
-
Troubleshooting:
-
Verify the purity of the this compound.
-
Ensure the use of amine-free buffers (e.g., phosphate-buffered saline) for the conjugation reaction.[3]
-
Confirm that the pH of the reaction is optimal for amine-carboxyl coupling.
-
Waste Disposal:
Azide-containing waste requires special handling.[3] It should be collected in a dedicated, clearly labeled hazardous waste container and must not be mixed with other chemical waste streams.[3] Never dispose of azide solutions down the drain, as this can lead to the formation of explosive lead or copper azides in the plumbing.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, which may involve quenching the azide with a reagent like sodium nitrite under acidic conditions.[19]
Conclusion
The utility of this compound in advanced bioconjugation strategies is directly linked to its stability and purity. By adhering to the stringent storage and handling protocols detailed in this guide, researchers can mitigate the risks of chemical degradation and ensure the reliability and reproducibility of their experimental outcomes. A thorough understanding of the molecule's inherent chemical properties, coupled with robust analytical oversight and a steadfast commitment to safety, forms the bedrock of successful application in research and drug development.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Azido-PEG4-amine, 951671-92-4 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 7. purepeg.com [purepeg.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 17. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Azide - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Introduction to branched PEG linkers for drug delivery
An In-Depth Technical Guide to Branched PEG Linkers for Advanced Drug Delivery
Abstract
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a clinically validated and widely adopted strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] While linear PEG linkers have historically dominated the field, the development of branched PEG architectures represents a significant evolution, offering superior control over a drug conjugate's biological behavior. This guide provides a comprehensive technical overview of branched PEG linkers for researchers and drug development professionals. We will explore the fundamental rationale for their use, delve into their synthesis and characterization, and elucidate the key advantages they offer, particularly in enhancing hydrodynamic volume, extending circulation half-life, and enabling higher drug loading.[][4] Through detailed protocols and comparative data, this document serves as a practical resource for leveraging the power of branched PEG linkers in the design of next-generation therapeutics, from antibody-drug conjugates (ADCs) to nanoparticle-based delivery systems.
The Evolution of PEGylation: From Linear to Branched Architectures
Fundamentals of PEGylation in Drug Delivery
PEGylation is a cornerstone of biopharmaceutical development, designed to enhance the therapeutic profile of proteins, peptides, and small molecules.[2][5][6] The core principle involves covalently attaching one or more chains of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer, to the therapeutic moiety.[7][8] The flexible PEG chain creates a hydrophilic cloud or "stealth" shield around the drug.[4][7] This steric hindrance masks the drug from the host's immune system and proteolytic enzymes, thereby reducing immunogenicity and preventing premature degradation.[2][9] Furthermore, the increased hydrodynamic size of the PEG-drug conjugate significantly reduces its rate of renal clearance, leading to a prolonged circulation half-life and sustained therapeutic effect.[10][]
The Rationale for Branched PEG Architectures: A Paradigm Shift
While linear PEGs have proven effective, their single-chain structure imposes certain limitations. Achieving a significant increase in hydrodynamic volume often requires very high molecular weight linear PEGs, which can sometimes lead to reduced biological activity due to steric hindrance at the drug's target binding site.[12]
Branched PEG linkers emerged as a solution to these challenges. Unlike their linear counterparts, which consist of a single unbranched chain, branched PEGs feature multiple PEG arms extending from a central core.[][4] This three-dimensional architecture provides a more compact and globular structure compared to a linear PEG of the same total molecular weight.[] The primary rationale for this architectural shift is rooted in several key advantages:
-
Superior Shielding: A branched structure offers a more substantial "umbrella-like" protection over the drug's surface for a single point of attachment, leading to enhanced protection from enzymatic degradation and the reticuloendothelial system.[4][9][14]
-
Increased Hydrodynamic Size: For a given molecular weight, a branched PEG can exhibit a larger effective hydrodynamic radius, which is a critical factor in reducing kidney filtration and extending in-vivo half-life.[4][][15]
-
Higher Drug Loading: In applications like ADCs, a single branched linker can be designed to carry multiple drug molecules, enabling a higher drug-to-antibody ratio (DAR) at a single conjugation site.[16][17][18] This is crucial for delivering a potent therapeutic dose without compromising the antibody's properties through excessive modification.
The Architectural Diversity and Synthesis of Branched PEG Linkers
Common Branched Architectures
Branched PEG linkers are not a monolith; they encompass a variety of structures designed for specific applications. The most common architectures include:
-
Y-Shaped PEGs: Also known as "U-shaped" PEGs, these consist of two PEG chains linked to a single reactive group, often via a lysine core. This is one of the most widely used branched structures.[7]
-
Multi-Arm PEGs: These architectures feature three, four, six, or even eight PEG arms extending from a central core, such as pentaerythritol (for 4-arm) or hexaglycerol (for 8-arm).[][7] They are instrumental in creating complex conjugates and hydrogels.[]
Synthetic Strategies: A Technical Overview
The synthesis of branched PEGs is a multi-step process that demands precision to ensure a well-defined structure.[] A common approach involves reacting bifunctional PEGs, which have reactive groups at both ends, with a multifunctional crosslinking agent or initiator.[] For example, a Y-shaped PEG can be synthesized by reacting two equivalents of an activated methoxy-PEG (mPEG) with the two amine groups of a lysine molecule, leaving the lysine's carboxyl group available for further activation and conjugation to a drug.[9][19]
More advanced methods utilize convergent synthesis pathways and click chemistry to create highly defined, monodisperse branched structures.[][20] These methods provide precise control over the molecular weight and functionality of the final linker, which is critical for regulatory approval and reproducible clinical performance.
Diagram: Generalized Synthesis of a Y-Shaped Branched PEG Linker
Caption: Synthesis workflow for a Y-shaped PEG linker via lysine core.
Core Advantages of Branched PEG Linkers in Bioconjugation
Impact on Pharmacokinetics (PK): Reduced Clearance and Extended Half-Life
The primary driver for using branched PEG linkers is their profound impact on a drug's pharmacokinetic profile.[10][21] The larger hydrodynamic volume imparted by the branched structure is the key mechanistic driver. Molecules larger than the glomerular filtration threshold (typically ~40-60 kDa) are cleared much more slowly by the kidneys.[] Branched PEGs achieve this threshold more efficiently than linear PEGs of the same mass, significantly prolonging circulation time.[][15] This leads to sustained drug exposure, which can improve therapeutic efficacy and allows for less frequent dosing, enhancing patient compliance.[5]
Comparative Pharmacokinetic Parameters
The advantages of branched architecture are best illustrated through quantitative data. The following table summarizes representative pharmacokinetic data comparing biologics conjugated with linear versus branched PEG linkers.
| Parameter | Unconjugated Protein | Linear PEG Conjugate | Branched PEG Conjugate | Rationale for Difference |
| Molecular Weight (Total) | ~20 kDa | ~40 kDa (20 kDa protein + 20 kDa PEG) | ~40 kDa (20 kDa protein + 20 kDa PEG) | Total mass is kept consistent for comparison. |
| Hydrodynamic Radius (Rh) | ~2.5 nm | ~5.5 nm | ~6.5 nm | Branched architecture creates a larger, more globular hydrodynamic shield for the same mass.[12] |
| Terminal Half-Life (t½) | ~2 hours | ~30 hours | ~70 hours | Larger Rh of branched PEG leads to significantly reduced renal clearance.[4] |
| Area Under Curve (AUC) | Low | Moderate | High | Slower clearance results in greater overall drug exposure over time.[12] |
Note: Values are illustrative and can vary significantly based on the specific protein, PEG size, and conjugation chemistry.
Enabling Higher Drug-to-Antibody Ratios (DAR) in ADCs
In the field of Antibody-Drug Conjugates (ADCs), achieving a high and homogeneous DAR is critical for therapeutic efficacy. However, conjugating multiple hydrophobic drug-linker moieties to an antibody can induce aggregation and negatively impact its pharmacokinetic properties.[22] Branched PEG linkers provide an elegant solution. A single linker can be engineered to carry two, three, or more payload molecules, allowing for the creation of ADCs with a DAR of 4 or 6 through modification of just two specific sites on the antibody.[18][23] This approach minimizes disruption to the antibody's structure while maximizing the therapeutic payload delivered to the target cell.[16][17]
Characterization and Quality Control of Branched PEG Conjugates
Rigorous analytical characterization is essential to ensure the safety, efficacy, and batch-to-batch consistency of PEGylated therapeutics. The complexity of branched structures necessitates a multi-faceted analytical approach.
Analytical Techniques for Characterization
A suite of orthogonal methods is required to fully characterize a branched PEG conjugate:
-
Size-Exclusion Chromatography (SEC): Used to determine the apparent molecular weight, assess aggregation, and purify the conjugate from unreacted PEG and protein.[7]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used to determine the molecular weight of the linker and the final conjugate.[7][] Advanced LC-MS methods can help identify PEG attachment sites.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the branched PEG linker itself, verifying its architecture before conjugation.[]
-
Hydrophobic Interaction Chromatography (HIC): A standard method for determining the DAR of ADCs. The conjugate's hydrophobicity increases with each attached drug-linker, allowing for the separation and quantification of different DAR species.[25]
Diagram: Experimental Workflow for Characterization
Caption: Orthogonal characterization workflow for a branched PEG-ADC.
Experimental Protocols for Implementation
The following protocols provide a generalized, step-by-step methodology for the conjugation and purification of a protein using an amine-reactive branched PEG linker.
Protocol 1: Conjugation of a Y-Shaped PEG-NHS Ester to a Monoclonal Antibody
This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS) activated branched PEG to the surface-accessible lysine residues of an antibody.[25]
Materials:
-
Monoclonal Antibody (mAb): In an amine-free buffer (e.g., PBS, pH 7.4).
-
Y-Shaped PEG-NHS Ester: Stored at -20°C with desiccant.
-
Anhydrous Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Reagent Preparation: Equilibrate the vial of Y-Shaped PEG-NHS ester to room temperature before opening to prevent moisture condensation.[26] Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO. Do not store the stock solution, as the NHS-ester moiety is susceptible to hydrolysis.[26]
-
Antibody Preparation: Adjust the mAb concentration to 5-10 mg/mL in PBS buffer, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete in the reaction.[26]
-
Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain protein stability.[25]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. This will consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.[25]
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
Objective: To separate the high molecular weight PEGylated antibody from unreacted (low molecular weight) PEG linker and quenching buffer components.
Materials:
-
SEC Column: Appropriate for the size of the final conjugate (e.g., Superdex 200 or equivalent).
-
HPLC System.
-
Mobile Phase: PBS, pH 7.4.
-
Quenched reaction mixture from Protocol 1.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS) at a flow rate appropriate for the column dimensions.
-
Sample Loading: Load the quenched reaction mixture onto the column. The injection volume should not exceed 2-5% of the column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. The PEGylated mAb, having the highest molecular weight, will elute first. Unreacted PEG and other small molecules will elute in later fractions.
-
Analysis: Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the main protein peak.
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated antibody. If necessary, concentrate the final product using an appropriate ultrafiltration device (e.g., Amicon Ultra with a 30 kDa MWCO).
Challenges and Future Perspectives
Despite their significant advantages, branched PEG linkers are not without challenges. The "anti-PEG" antibody response, where pre-existing or induced antibodies lead to accelerated blood clearance of PEGylated drugs, is a growing concern.[27][28] Furthermore, the non-biodegradable nature of the PEG backbone has prompted research into alternative, biodegradable polymers.[29]
The future of drug delivery linkers will likely involve more sophisticated, highly branched architectures and the development of novel polymers that mimic PEG's beneficial properties while offering improved safety profiles and biodegradability.[30] As our understanding of the structure-activity relationship of these complex molecules deepens, so too will our ability to precisely engineer the next generation of highly effective and safe bioconjugate therapeutics.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in protein and peptide parenteral delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 17. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. broadpharm.com [broadpharm.com]
- 27. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trivalent Scaffold: A Technical Guide to Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane for Novel Bioconjugate Development
Abstract
In the landscape of advanced biotherapeutics, the precise architectural control of conjugate molecules is paramount to achieving desired pharmacological outcomes. This technical guide delves into the core attributes and applications of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane, a trivalent polyethylene glycol (PEG) linker designed for the synthesis of complex, multivalent bioconjugates. We will explore the strategic rationale for employing a trivalent scaffold, detailing its impact on binding avidity, payload delivery, and pharmacokinetic modulation. This guide provides field-proven insights and detailed experimental protocols for the conjugation of this linker to alkyne-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), along with methodologies for the comprehensive characterization of the resulting conjugates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage multivalent platforms for the next generation of targeted therapies and diagnostic agents.
Introduction: The Rationale for Multivalency
The principle of multivalency, the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on another, is a cornerstone of biological recognition. Nature frequently employs this strategy to enhance binding strength (avidity) and specificity. In therapeutic design, mimicking this approach can transform a moderately potent monovalent ligand into a highly effective multivalent construct. This compound is a synthetically engineered scaffold that directly enables this strategy.
This molecule features a central branching core from which three discrete PEG4 arms extend, each terminating in a reactive azide group. A single primary amine at the core serves as an orthogonal handle for further modification or for linkage to a carrier molecule. The strategic incorporation of PEG4 (polyethylene glycol with four repeating ethylene oxide units) spacers offers several advantages, including enhanced aqueous solubility, reduced immunogenicity, and optimized spatial orientation of the terminal azide groups, which minimizes steric hindrance during conjugation.[1][2]
The primary application for this trivalent azide linker is in the construction of novel bioconjugates, such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents, through the highly efficient and bioorthogonal "click chemistry" reaction.[3][4]
Molecular Architecture and Inherent Advantages
The unique structure of this compound provides a distinct set of advantages in bioconjugate design. The ability to attach up to three molecules of interest to a single point of conjugation on a protein, peptide, or other biomolecule is a significant advancement over traditional linear, monovalent linkers.
Diagram: Molecular Structure and Functional Components
Caption: Structure of this compound.
Key Advantages of the Trivalent Architecture:
-
Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, achieving a high and homogenous DAR is crucial for therapeutic efficacy.[2][5] This trivalent linker allows for the attachment of three payload molecules at a single conjugation site on an antibody, enabling the creation of ADCs with a defined DAR of 3, 6, or higher, depending on the number of available conjugation sites. This can lead to enhanced cytotoxic potency.[6]
-
Enhanced Binding Avidity: When used to conjugate targeting ligands (e.g., peptides or small molecules), the trivalent display can significantly increase the binding avidity to cell surface receptors. This "dendrimeric effect" can lead to improved targeting and cellular uptake.[7]
-
Improved Physicochemical Properties: The hydrophilic PEG4 arms enhance the water solubility of the entire bioconjugate, which is particularly beneficial when working with hydrophobic payloads that are prone to aggregation.[1][2] This improved solubility can lead to better formulation stability and pharmacokinetic profiles.
-
Modular and Versatile: The core amine and terminal azides provide two orthogonal points for conjugation. The azides readily participate in click chemistry, while the amine can be used for standard amine-reactive chemistries (e.g., NHS ester coupling), allowing for the construction of highly complex and multifunctional bioconjugates.[3][8]
Data Summary: Impact of Multivalency and PEGylation
The choice of linker architecture has a quantifiable impact on the performance of a bioconjugate. The following table summarizes key performance metrics influenced by multivalency and PEGylation, drawn from comparative studies in the literature.
| Feature | Monovalent Linker | Trivalent/Multivalent Linker | Rationale and Causality |
| Binding Affinity (K_D) | Baseline | Lower K_D (Higher Affinity) | The simultaneous engagement of multiple ligands with their receptors reduces the dissociation rate, leading to a significant increase in overall binding strength (avidity).[7] |
| Signal Amplification (Diagnostics) | Standard Signal | Increased Signal-to-Noise Ratio | In immunoassays, multivalent linkers can increase the number of detection molecules (e.g., fluorophores) per binding event, amplifying the signal.[7] |
| ADC In Vitro Cytotoxicity (IC_50) | Payload Dependent | Lower IC_50 (Higher Potency) | A higher DAR, facilitated by trivalent linkers, delivers more cytotoxic payload per antibody, often resulting in increased cell-killing efficacy.[6][9] |
| Plasma Half-Life (t_1/2) | Shorter | Longer | The increased hydrodynamic volume imparted by the branched PEG structure can reduce renal clearance, prolonging circulation time.[10] |
| Solubility of Hydrophobic Payloads | Limited | Significantly Improved | The hydrophilic PEG chains shield hydrophobic drugs, preventing aggregation and improving the overall solubility and stability of the ADC.[2] |
Experimental Section: Protocols for Bioconjugation
The primary method for utilizing the three azide termini of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This requires the biomolecule of interest (e.g., protein, antibody) to be pre-functionalized with a terminal alkyne group.
Diagram: Experimental Workflow for ADC Synthesis
Caption: Workflow for synthesizing an ADC with the trivalent linker.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an alkyne-modified protein with an azide-functionalized molecule, adapted for the trivalent linker.[4][8][11]
Materials:
-
Alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4)
-
This compound (or a pre-formed drug-linker construct)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for dissolving the linker/payload if necessary)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Preparation of Reactants:
-
Ensure the alkyne-modified protein is in an appropriate buffer (e.g., PBS) at a known concentration. If the protein solution contains any chelating agents (like EDTA) or reducing agents, they must be removed by buffer exchange.
-
Dissolve the this compound linker (or the drug-linker construct) in DMSO or water to create a 10 mM stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add the trivalent azide linker solution to the protein. A 10- to 20-fold molar excess of the linker per alkyne group is a recommended starting point. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 100 mM THPTA). Vortex briefly. This step is crucial as the ligand stabilizes the Cu(I) ion and protects the protein from oxidative damage.[11]
-
Add the catalyst premix to the protein-azide mixture. A final copper concentration of 100-250 µM is typically effective.
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution. A final concentration of 1-5 mM is recommended.
-
Gently mix the reaction by pipetting or brief vortexing.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. Reaction progress can be monitored by LC-MS if desired.
-
-
Purification:
-
Upon completion, remove unreacted linker, copper catalyst, and other small molecules by buffer exchanging the sample into fresh PBS using a desalting column or through dialysis.
-
For ADCs, purification using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) is recommended to separate the conjugated antibody from any unconjugated species and aggregates.[5]
-
Characterization and Quality Control
Thorough characterization of the final bioconjugate is a critical, self-validating step to ensure the success of the conjugation and to define the quality of the product.[12]
Technique 1: Mass Spectrometry (MS) for Confirmation
Mass spectrometry is indispensable for confirming the covalent attachment of the linker and payload and for determining the distribution of species.
-
Electrospray Ionization (ESI-MS): When coupled with liquid chromatography (LC-MS), ESI-MS can be used to determine the exact mass of the intact conjugate.[13] Deconvolution of the resulting mass spectrum allows for the calculation of the final molecular weight, confirming the number of trivalent linkers conjugated to the protein.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): This technique is particularly useful for getting a rapid assessment of the conjugation and determining the average molecular weight of the conjugate population.[4]
Technique 2: Chromatography for Purity and DAR Analysis
Chromatographic methods are essential for assessing the purity and homogeneity of the bioconjugate, especially for ADCs.
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold-standard method for determining the drug-to-antibody ratio (DAR) distribution.[5] The addition of each drug-linker construct increases the hydrophobicity of the antibody, allowing for the separation of species with different DAR values (e.g., DAR 0, DAR 3, DAR 6).
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to quantify the presence of aggregates, which can be induced by the conjugation of hydrophobic molecules.
Technique 3: UV/Vis Spectroscopy for Average DAR
UV/Vis spectroscopy provides a simple and rapid method for calculating the average DAR of an ADC population.[5] By measuring the absorbance at 280 nm (for the protein) and at the λ_max of the payload, the concentrations of both can be determined, and the average DAR can be calculated using the Beer-Lambert law.
Conclusion and Future Perspectives
This compound represents a powerful and versatile tool for the construction of advanced, multivalent bioconjugates. Its unique trivalent architecture, combined with the beneficial properties of PEGylation, enables researchers to develop next-generation therapeutics and diagnostics with enhanced potency, improved pharmacokinetics, and greater stability. The robust and efficient nature of click chemistry provides a reliable method for conjugation, while established analytical techniques ensure the production of well-defined and characterizable molecules. As the demand for more sophisticated and targeted biological agents continues to grow, the strategic implementation of multivalent platforms like this trivalent linker will undoubtedly play a pivotal role in advancing the frontiers of drug development and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
Unlocking Complexity in Bioconjugation: A Technical Guide to Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
This guide serves as an in-depth technical exploration of the trifunctional crosslinker, Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane. Designed for researchers, chemists, and drug development professionals, this document provides a comprehensive overview of its core attributes, practical applications, and the scientific principles underpinning its utility in creating advanced bioconjugates. We will delve into the synthesis, characterization, and application of this versatile molecule, offering both theoretical insights and actionable protocols.
Introduction: The Imperative for Advanced Bioconjugation Reagents
The landscape of therapeutic biologics, particularly in fields like oncology, is increasingly dominated by sophisticated constructs such as antibody-drug conjugates (ADCs). The efficacy and safety of these complex molecules are critically dependent on the linker technology that connects the various components. Trifunctional linkers, such as this compound, represent a significant advancement in this domain, offering a platform for creating highly defined and multifunctional bioconjugates.[1]
This specific molecule possesses a unique architecture: a central primary amine and three azide-terminated polyethylene glycol (PEG) arms. This arrangement allows for a dual-modality conjugation strategy. The primary amine serves as a versatile handle for attachment to proteins, surfaces, or other molecules through well-established amine-reactive chemistries. Simultaneously, the three azide groups provide multiple sites for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2]
The incorporation of PEG4 spacers is not merely a structural feature; it imparts crucial physicochemical properties to the final conjugate. PEGylation is a widely recognized strategy to enhance the solubility, stability, and circulation half-life of biotherapeutics while reducing their immunogenicity.[] The branched nature of this linker further enables the attachment of a higher payload of molecules, such as cytotoxic drugs in ADCs, which can lead to enhanced therapeutic efficacy.[4]
Physicochemical Properties and Synthesis Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its effective implementation in experimental workflows.
| Property | Value | Source |
| Molecular Weight | Approximately 1070.20 g/mol | [5][6] |
| Purity | Typically ≥95% | [5][6] |
| Appearance | Varies (consult supplier datasheet) | N/A |
| Solubility | Soluble in water and common organic solvents | Inferred from PEG nature |
| Storage | Store at -20°C for long-term stability | [7] |
Conceptual Synthesis Pathway
While the precise, proprietary synthesis of commercially available this compound is not publicly detailed, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles for creating similar trifunctional PEG linkers. A convergent synthesis approach offers an efficient route.[8][9]
A potential, generalized synthetic route is outlined below. This is a conceptual pathway and would require optimization for this specific molecule.
Figure 1: A conceptual synthetic pathway for this compound.
The Trifunctional Nature in Action: Bioconjugation Strategies
The core utility of this compound lies in its ability to facilitate a two-step, orthogonal conjugation workflow. This allows for the precise and controlled assembly of complex biomolecular structures.
Figure 2: Orthogonal conjugation workflow using the trifunctional linker.
Step 1: Amine-Directed Conjugation
The primary amine on the linker is a versatile anchor point. It can be conjugated to various functional groups, with reactions to carboxylic acids (to form an amide bond) being one of the most common.
Protocol 1: General Procedure for Conjugating to a Protein's Carboxylic Acids
This protocol outlines the steps for activating carboxyl groups on a protein (e.g., on aspartic or glutamic acid residues) and subsequently reacting them with the amine group of the linker.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in MES buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acids:
-
Prepare fresh stock solutions of EDC (e.g., 100 mM in water) and NHS (e.g., 100 mM in water or DMSO).
-
Add a 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents: Immediately purify the activated protein using a desalting column equilibrated with PBS, pH 7.4.
-
Conjugation Reaction:
-
Immediately add a 10- to 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the azide-functionalized protein from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).
Causality Behind Experimental Choices:
-
Two-step EDC/NHS activation: This method is preferred over a one-pot reaction to minimize protein-protein crosslinking. By activating the carboxyl groups first and then removing the excess reagents before adding the amine-containing linker, the primary reaction is between the activated protein and the linker.
-
pH Control: The activation step is performed at a slightly acidic pH (around 6.0) to enhance the stability of the NHS-ester intermediate. The subsequent conjugation is carried out at a neutral to slightly alkaline pH (7.4) to ensure the linker's primary amine is deprotonated and thus more nucleophilic.
Step 2: Azide-Alkyne Click Chemistry
With the protein now decorated with three azide groups per linker, the next step is the highly efficient CuAAC reaction to attach alkyne-modified molecules.
Protocol 2: General Procedure for CuAAC "Click" Reaction
Materials:
-
Azide-functionalized protein (from Protocol 1) in PBS, pH 7.4
-
Alkyne-modified molecule of interest (e.g., a fluorescent dye, a drug payload)
-
Copper(II) sulfate (CuSO4) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, prepared fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized protein (final concentration of 1-5 mg/mL) with a 3- to 5-fold molar excess of the alkyne-modified molecule per azide group.
-
Ligand Addition: Add THPTA to the reaction mixture to a final concentration of 1-2 mM. THPTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and protects the protein from potential damage.
-
Copper Addition: Add CuSO4 to a final concentration of 0.5-1 mM.
-
Reaction Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature. The reaction progress can be monitored by techniques like SDS-PAGE or HPLC.
-
Purification: Purify the final conjugate to remove the copper catalyst, excess alkyne-molecule, and other reagents. This can be achieved through SEC, affinity chromatography (if applicable), or dialysis.
Characterization of the Conjugate
The successful synthesis of the final bioconjugate must be confirmed through a series of analytical techniques.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight after each conjugation step. | A distinct upward shift in the protein band after conjugation with the linker and a further shift after the click reaction. |
| Mass Spectrometry (MS) | To confirm the covalent attachment and determine the number of linkers/payloads per protein. | An increase in the mass of the protein corresponding to the addition of the linker and payload molecules. |
| Size-Exclusion Chromatography (SEC-HPLC) | To assess the purity and aggregation state of the conjugate. | A shift to an earlier elution time compared to the unconjugated protein, with minimal aggregation peaks. |
| UV-Vis Spectroscopy | To quantify the degree of labeling if the payload has a distinct chromophore. | Calculation of the drug-to-antibody ratio (DAR) based on the absorbance of the protein and the payload. |
| Functional Assays | To ensure that the biological activity of the protein (e.g., antibody binding) is retained. | The conjugate should exhibit comparable binding affinity to its target as the unmodified protein. |
Application Case Study: Conceptual Design of a High-Payload Antibody-Drug Conjugate
The structure of this compound is particularly well-suited for the development of ADCs where a high drug-to-antibody ratio (DAR) is desired.
Objective: To create an ADC with a potential DAR of 6, using a monoclonal antibody (mAb) with two engineered conjugation sites.
Figure 3: Conceptual workflow for a high-payload ADC.
In this conceptual workflow, two molecules of the trifunctional linker are first conjugated to the mAb via the amine handles. This results in an intermediate with six available azide groups. Subsequently, six molecules of an alkyne-modified cytotoxic drug are "clicked" onto the mAb-linker construct, yielding a final ADC with a DAR of 6. The PEG linkers in this construct would be expected to mitigate the potential for aggregation that can occur with high DARs of hydrophobic drugs.[10]
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the bioconjugation toolbox. Its trifunctional nature, combining a single point of attachment for a primary biomolecule with three azide handles for click chemistry, enables the construction of complex, multi-component systems with a high degree of control and precision. The integrated PEG chains further provide the benefits of enhanced solubility and biocompatibility.
As the demand for more sophisticated biotherapeutics continues to grow, the importance of advanced linker technologies will only increase. Trifunctional linkers like the one discussed herein are poised to play a crucial role in the development of next-generation ADCs, targeted imaging agents, and other complex biological constructs.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(PEG-Amine)-2,3-(PEG4-Azide) HCl salt | BroadPharm [broadpharm.com]
- 4. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 7. Multi-arm Azide(N3) PEGs - Biopharma PEG [biochempeg.com]
- 8. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of a trifunctional reactive linker for the construction of antibody-drug hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Trivalent Scaffolds in Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that has revolutionized molecular synthesis by offering reactions that are high-yielding, stereospecific, and tolerant of a wide array of functional groups.[1][2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires harsh conditions and often results in a mixture of regioisomers, the CuAAC reaction proceeds efficiently under mild, often aqueous conditions, to exclusively yield the 1,4-disubstituted 1,2,3-triazole product.[2][3] This reaction's efficiency is highlighted by a significant rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[2]
This guide focuses on the application of a specialized trivalent azide reagent, Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane . This molecule serves as a powerful scaffold for constructing complex, multivalent molecular architectures. Its key features include:
-
Trivalency: Three azide groups allow for the simultaneous conjugation of three different alkyne-containing molecules, enabling the creation of multifunctional constructs.[4][5]
-
PEG Spacers: Each azide is connected to the central core via a PEG4 (polyethylene glycol) linker. These spacers enhance aqueous solubility and stability, which is crucial for biological applications.[6]
-
Primary Amine Handle: The central amino group provides an orthogonal site for further functionalization, allowing for the attachment of labels, targeting ligands, or other moieties.[6][7][]
These properties make this compound an ideal reagent for applications in drug delivery, diagnostics, and the development of multivalent inhibitors and probes.[5]
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The remarkable efficiency of the CuAAC reaction is attributed to a catalytic cycle involving copper(I) ions. While early proposals considered a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically dominant.[1][9] This mechanism explains the reaction's high rate and fidelity.[1]
The key steps are:
-
Acetylide Formation: A copper(I) ion coordinates with the terminal alkyne. A second copper(I) ion facilitates the deprotonation of the alkyne, forming a dinuclear copper-acetylide intermediate. This complex is highly nucleophilic.[10]
-
Coordination: The azide coordinates to one of the copper centers.[11]
-
Cycloaddition: The terminal nitrogen of the azide attacks the now-activated alkyne carbon. This is the rate-determining step, leading to the formation of a six-membered copper-containing ring intermediate.[]
-
Rearrangement & Protonolysis: The intermediate undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[]
Caption: The catalytic cycle of the CuAAC reaction.
Core Reagents and Experimental Design Considerations
The Trivalent Azide Scaffold
-
Reagent: this compound
-
Structure: A central quaternary carbon is functionalized with a primary amine and three ethoxymethyl arms, each terminating in a PEG4 chain and an azide group.
-
Handling: Store desiccated at -20°C. Warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous, amine-free solvents like DMSO or DMF.
The Alkyne Component
-
The choice of alkyne is application-dependent and can range from small molecules and fluorescent dyes to peptides, oligonucleotides, or proteins modified with a terminal alkyne.
-
For bioconjugation, ensure the alkyne-modified biomolecule is purified and buffer-exchanged into a suitable reaction buffer (e.g., PBS, HEPES) prior to the reaction.
The Copper(I) Catalyst System
The active Cu(I) catalyst is oxygen-sensitive and must be generated and protected effectively.[13]
-
Copper Source: The most convenient method is the in situ reduction of a Cu(II) salt, typically Copper(II) sulfate (CuSO₄), using a reducing agent.[2][14][15]
-
Reducing Agent: Sodium ascorbate is the most widely used reductant.[14][15] It should be prepared fresh as a stock solution in degassed water.
-
Accelerating/Stabilizing Ligands: Ligands are critical for stabilizing the Cu(I) oxidation state, preventing oxidative damage to biomolecules, and increasing the reaction rate.[16][17][18][19] For aqueous bioconjugations, water-soluble ligands are essential.
| Ligand | Key Properties & Use Cases | Biocompatibility |
| THPTA | High water solubility, moderate kinetics. A common, general-purpose ligand for bioconjugation.[16] | Moderate |
| BTTAA | Very high reaction kinetics at very low copper concentrations. Excellent for in vivo and in vitro applications where cytotoxicity is a major concern.[16] | Very High |
| BTTES | High water solubility and high stability, valued for long-term reactions.[16] | Very High |
| TBTA | High organic solubility. Best suited for reactions in organic solvents, not for aqueous bioconjugation due to low solubility and higher cytotoxicity.[16] | Low |
Detailed Experimental Protocols
Protocol 1: General CuAAC with a Small Alkyne-Modified Molecule
This protocol describes the conjugation of three equivalents of an alkyne-functionalized small molecule to the trivalent azide scaffold.
Workflow:
Caption: Workflow for a general CuAAC reaction.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Trivalent Azide: 10 mM stock of this compound in anhydrous DMSO.
-
Alkyne Molecule: 50 mM stock in a compatible solvent (e.g., DMSO).
-
CuSO₄: 100 mM stock in deionized water.
-
Ligand (THPTA): 200 mM stock in deionized water.
-
Sodium Ascorbate (NaAsc): 1 M stock in deionized water (prepare fresh).
-
-
Reaction Assembly: In a microcentrifuge tube, add the components in the following order:
-
Solvent (e.g., a 1:1 mixture of t-Butanol and water).
-
10 µL of 10 mM Trivalent Azide (0.1 µmol, 1 eq).
-
6.6 µL of 50 mM Alkyne Molecule (0.33 µmol, 3.3 eq).
-
Catalyst Premix: In a separate tube, mix 2.5 µL of 100 mM CuSO₄ with 5.0 µL of 200 mM THPTA. Let it stand for 2 minutes. Add this premix to the reaction tube.
-
Vortex the mixture gently.
-
-
Initiation: Add 5 µL of 1 M Sodium Ascorbate to initiate the reaction. The final volume should be adjusted with the reaction solvent to achieve a final azide concentration of ~1-2 mM.
-
Incubation: Cap the tube, vortex gently, and allow the reaction to proceed at room temperature for 1-4 hours. For less reactive substrates, incubation can be extended or performed at 37°C.
-
Purification: After the reaction, the product can be purified from excess reagents and catalyst using reversed-phase HPLC or silica gel chromatography.
Protocol 2: Bioconjugation to an Alkyne-Labeled Protein
This protocol is optimized for conjugating the trivalent azide to a protein that has been previously modified to contain a terminal alkyne.
Key Considerations for Bioconjugation:
-
Oxygen Sensitivity: Reactive oxygen species (ROS) generated by the catalyst system can damage proteins.[14] Using an accelerating ligand and an additive like aminoguanidine can mitigate this.[13][20]
-
Buffer Choice: Use non-coordinating buffers like PBS or HEPES at pH 7.0-7.5. Avoid buffers containing chelators (e.g., Tris with EDTA).
-
Concentrations: Bioconjugation reactions are often performed at lower concentrations (µM range).[15]
Step-by-Step Procedure:
-
Prepare Reagents:
-
Alkyne-Protein: Prepare a solution of the protein in PBS (pH 7.4) at a concentration of 1-5 mg/mL (e.g., 50 µM).
-
Trivalent Azide: 10 mM stock in DMSO.
-
Catalyst Premix: Prepare a fresh solution by mixing CuSO₄ and BTTAA ligand in a 1:5 molar ratio in water. For example, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM BTTAA.
-
Sodium Ascorbate (NaAsc): 100 mM stock in degassed water (prepare fresh).
-
Aminoguanidine: 100 mM stock in water (optional, to scavenge ascorbate byproducts).[13]
-
-
Reaction Assembly (Final Volume 500 µL):
-
To a 1.5 mL tube, add:
-
400 µL of 50 µM Alkyne-Protein solution (20 nmol, 1 eq).
-
10 µL of 10 mM Trivalent Azide (100 nmol, 5 eq).
-
25 µL of 100 mM Aminoguanidine (optional).
-
A premixed solution of CuSO₄ (e.g., 2.5 µL of 20 mM stock, final conc. 100 µM) and ligand (e.g., 12.5 µL of 50 mM stock, final conc. 1.25 mM).
-
-
Mix gently by pipetting.
-
-
Initiation: Add 25 µL of 100 mM Sodium Ascorbate (final concentration 5 mM).[15]
-
Incubation: Close the tube to minimize oxygen exposure and incubate at room temperature for 1-2 hours on a slow rotator.[14]
-
Purification: Remove excess reagents and the copper catalyst using size-exclusion chromatography (SEC), dialysis against a buffer containing 1 mM EDTA, or tangential flow filtration.
Analysis and Characterization
Successful conjugation must be confirmed analytically.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirms the covalent addition of the trivalent scaffold and alkyne molecules. | An increase in mass corresponding to the addition of the trivalent azide core plus three alkyne molecules. |
| SDS-PAGE | (For proteins) Visualizes the increase in molecular weight. | A shift to a higher molecular weight for the conjugated protein compared to the unconjugated starting material. |
| HPLC (Reversed-Phase or SEC) | Separates the conjugated product from starting materials and assesses purity. | A new peak with a different retention time corresponding to the final conjugate. |
| Fluorogenic Probes | To optimize reaction conditions before using precious biomolecules, a fluorogenic azide can be reacted with the alkyne-biomolecule.[15][21] | Increased fluorescence indicates a successful reaction. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | Inactive catalyst (Cu(I) oxidized). | Prepare Sodium Ascorbate solution fresh. Degas solvents. Ensure proper ligand-to-copper ratio (typically 2:1 to 5:1).[14] |
| Inhibitors in the reaction buffer. | Use non-coordinating buffers. Avoid chelators like EDTA or high concentrations of thiols during the reaction. | |
| Steric hindrance of substrates. | Increase reaction time or temperature (to 37°C). Increase reagent concentrations if possible. | |
| Protein Degradation or Aggregation | Oxidative damage from ROS. | Increase ligand concentration. Add aminoguanidine.[13] Ensure the reaction is not exposed to air for prolonged periods. |
| Reaction of ascorbate byproducts with protein side chains.[13] | Add aminoguanidine to scavenge reactive carbonyls.[13] | |
| Persistent Blue/Green Color After Purification | Copper contamination. | The triazole product can chelate copper.[22] During workup, wash with an aqueous solution of EDTA. For bioconjugates, purify via SEC or dialyze against an EDTA-containing buffer. |
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Click reaction ligands | BroadPharm [broadpharm.com]
- 20. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 21. scispace.com [scispace.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane for Advanced Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Introduction: The Power of Trifunctionality in Bioconjugation
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the precise and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This is achieved through the reaction of a strained cyclooctyne with an azide-functionalized molecule, forming a stable triazole linkage.[2][3] The versatility of this reaction has revolutionized fields ranging from drug development to materials science.[1]
This application note focuses on a highly versatile tool for SPAAC, Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane . This unique molecule possesses a central primary amine for initial conjugation and three terminal azide groups, each extended by a polyethylene glycol (PEG4) spacer.[4][5] This trifunctional architecture represents a significant leap forward from traditional bifunctional linkers, enabling the creation of more sophisticated and potent bioconjugates.[6] The inherent advantages of this reagent include the ability to conjugate multiple molecules to a single point of attachment, enhancing valency and potentially therapeutic efficacy.[6][7] The PEG spacers improve solubility and reduce steric hindrance, crucial for maintaining the biological activity of conjugated molecules.[4][8][9]
This guide provides a comprehensive overview of the principles of SPAAC, detailed protocols for utilizing this compound, and insights into the design and execution of experiments for researchers, scientists, and drug development professionals.
Core Principles of SPAAC
The driving force behind SPAAC is the significant ring strain of cyclooctynes, which dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1][2] This allows the reaction to proceed rapidly and selectively at physiological temperatures and pH.[1][10] The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, thus preventing off-target reactions.[1][]
The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2] The absence of a copper catalyst is a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), particularly for applications in living cells and organisms where copper toxicity is a concern.[1][10]
The Trifunctional Advantage: this compound
The unique structure of this compound offers several key benefits for advanced bioconjugation strategies:
-
Multivalency: The three azide groups allow for the attachment of up to three different or identical molecules functionalized with a strained alkyne (e.g., DBCO, BCN). This is particularly advantageous for applications requiring high avidity or the delivery of multiple therapeutic payloads.[6][7]
-
Versatile Anchor Point: The primary amine provides a convenient handle for initial conjugation to a biomolecule of interest (e.g., proteins, antibodies, nanoparticles) through well-established amine-reactive chemistries such as NHS ester or isothiocyanate coupling.
-
Improved Pharmacokinetics: The hydrophilic PEG4 spacers can enhance the solubility and stability of the resulting conjugate, potentially leading to improved pharmacokinetic profiles for therapeutic applications.[8][9][12][13]
-
Reduced Steric Hindrance: The flexible PEG linkers provide spatial separation between the conjugated molecules, minimizing potential steric clashes that could impair their biological function.
Below is a diagram illustrating the general workflow for utilizing this trifunctional linker.
Caption: General workflow for bioconjugation using the trifunctional linker.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification and Subsequent SPAAC
This protocol outlines a two-step process for labeling a protein of interest, first by introducing the trifunctional azide linker and then by conjugating strained alkyne-modified molecules.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS ester crosslinker (e.g., NHS-PEG4-linker) for two-step labeling, or direct activation of the protein's carboxyl groups using EDC/NHS chemistry.
-
Strained alkyne-functionalized molecule (e.g., DBCO-fluorophore, DBCO-drug)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification columns (e.g., desalting column, size-exclusion chromatography, or RP-HPLC)[14][15]
Step 1: Introduction of the Trifunctional Azide Linker
-
Protein Preparation: Ensure the protein solution is free of primary amines (e.g., Tris buffer, ammonium salts) that could compete with the desired reaction. Exchange the buffer to PBS, pH 7.4, if necessary, using a desalting column.
-
Activation (if using EDC/NHS):
-
To the protein solution, add a 10- to 20-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature.
-
Remove excess EDC/NHS using a desalting column equilibrated with PBS, pH 7.4.
-
-
Linker Conjugation:
-
Immediately after activation (if applicable), add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent using a desalting column or dialysis, exchanging the buffer back to PBS, pH 7.4.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
SPAAC Reaction: To the azide-functionalized protein solution, add a 3- to 10-fold molar excess of the strained alkyne-functionalized molecule per azide group. The final concentration of any organic solvent (e.g., DMSO) used to dissolve the alkyne should be kept below 10% to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. Reaction progress can be monitored by techniques such as SDS-PAGE (for fluorescently tagged molecules) or mass spectrometry.
-
Purification: Purify the final conjugate to remove unreacted strained alkyne molecules using a desalting column, size-exclusion chromatography, or RP-HPLC.[14][15]
| Parameter | Recommended Range | Rationale |
| Linker:Protein Molar Ratio | 10-50 fold excess | To ensure efficient labeling of the protein. |
| Alkyne:Azide Molar Ratio | 3-10 fold excess | To drive the SPAAC reaction to completion. |
| Reaction Temperature | 4°C to Room Temperature | Milder temperatures help maintain protein stability. |
| Reaction Time (SPAAC) | 4-24 hours | Dependent on the reactivity of the specific strained alkyne. |
Protocol 2: Cell Surface Labeling via Metabolic Engineering and SPAAC
This protocol describes the labeling of cell surface glycans with the trifunctional azide, followed by conjugation of a strained alkyne probe.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
This compound functionalized with a cell-binding moiety (e.g., a peptide that binds to a cell surface receptor).
-
Strained alkyne-functionalized probe (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Step 1: Metabolic Labeling of Cell Surface Glycans
-
Cell Culture: Culture cells to the desired confluency.
-
Metabolic Incorporation: Supplement the culture medium with 25-50 µM Ac4ManNAz.[16] Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[16]
Step 2: SPAAC Labeling
-
Cell Preparation: Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[1]
-
SPAAC Reaction:
-
Washing: Wash the cells three times with PBS to remove the unbound probe.[16]
-
Fixation and Imaging (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]
-
Wash the fixed cells three times with PBS.
-
The cells are now ready for imaging by fluorescence microscopy.
-
Caption: Workflow for cell surface labeling using metabolic engineering and SPAAC.
Data Analysis and Characterization
The successful conjugation and purification of the final product should be verified by appropriate analytical techniques.
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of a protein after conjugation, especially with a fluorescent tag. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the exact mass of the conjugate and determine the degree of labeling. |
| UV-Vis Spectroscopy | To quantify the concentration of the protein and the conjugated molecule (if it has a chromophore). |
| HPLC (SEC or RP-HPLC) | To assess the purity of the conjugate and separate it from unreacted starting materials.[14][15] |
| Fluorescence Microscopy | For visualization of labeled cells or tissues. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inefficient activation of the biomolecule.- Steric hindrance.- Suboptimal reaction conditions (pH, temperature, time). | - Optimize the molar excess of the linker and alkyne.- Increase reaction time or temperature (while monitoring biomolecule stability).- Ensure the reaction buffer is free of competing nucleophiles. |
| Protein Aggregation/Precipitation | - High concentration of organic solvent (e.g., DMSO).- Changes in protein conformation upon conjugation. | - Keep the final concentration of organic solvent below 10%.- Perform conjugation at a lower temperature (4°C).- Screen different reaction buffers and pH values. |
| Non-specific Labeling | - Presence of reactive impurities.- Inefficient quenching of the activation reaction. | - Ensure the purity of all reagents.- Optimize the quenching step with a sufficient concentration of quenching reagent. |
Conclusion
This compound is a powerful and versatile reagent that expands the capabilities of Strain-Promoted Azide-Alkyne Cycloaddition. Its trifunctional nature allows for the construction of complex, multivalent bioconjugates with enhanced properties. The protocols and guidelines presented in this application note provide a solid foundation for researchers to harness the full potential of this innovative linker in their drug development and research endeavors. By carefully considering the experimental design and employing appropriate analytical techniques, scientists can successfully generate novel and impactful bioconjugates for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 12. Active Drug Targeting by PEGylated Ligands - CD Bioparticles [cd-bioparticles.net]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
Application Note: Site-Specific Protein Modification with Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Multivalency in Protein Therapeutics
The precise, covalent modification of proteins is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), targeted imaging agents, and stabilized protein complexes. The challenge, however, lies in achieving site-specificity and a high degree of modification without compromising the protein's structure and function.
This guide introduces Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane , a novel heterotrifunctional linker designed to address this challenge. This unique reagent possesses a central methane core, providing a rigid, well-defined scaffold. One arm of this scaffold is a primary amine, serving as a versatile anchor point for initial protein conjugation. The other three arms each terminate in an azide group, spaced by a hydrophilic PEG4 linker.[1][2] This trivalent azide structure transforms a single modification site on a protein into a platform for attaching up to three different molecules via highly efficient "click chemistry."
The integrated PEG4 (polyethylene glycol) linkers are crucial, as they enhance the aqueous solubility of the reagent and the final conjugate, improve stability, and can reduce the immunogenicity of the final product.[3] This application note provides a comprehensive technical guide, detailing the chemical principles and step-by-step protocols for leveraging this powerful tool in your research.
Reagent Overview and Chemical Principle
The core utility of this compound lies in its two-stage, orthogonal reaction strategy.
-
Stage 1: Protein "Priming". The linker's primary amine is covalently attached to the target protein. While several amine-reactive chemistries exist[4][5], this guide focuses on the robust and widely used carbodiimide (EDC/NHS) chemistry, which targets carboxyl groups (aspartic acid, glutamic acid, C-terminus) on the protein surface. This creates a stable amide bond and "primes" the protein with three azide handles.
-
Stage 2: Multivalent "Click" Conjugation. The azide groups are bioorthogonal, meaning they are inert to biological functional groups.[6] This allows for a second, highly specific reaction with alkyne-modified molecules. This "click" reaction can be performed using either Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8][9]
The result is a site-specifically modified protein decorated with up to three molecules of interest, attached via stable triazole linkages.
Diagram: Chemical Structure and Properties
Caption: Structure of the trivalent azide linker.
Experimental Design and Protocols
Stage 1: EDC/NHS Coupling of the Linker to a Target Protein
This protocol details the conjugation of the linker's primary amine to surface-exposed carboxyl groups on a target protein. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl groups, and Sulfo-NHS (N-hydroxysulfosuccinimide) stabilizes this activated state, creating a more efficient amine-reactive intermediate.[10][11][12]
Rationale: A two-step approach is recommended to minimize protein cross-linking. First, the protein's carboxyl groups are activated. Then, after removing excess activation reagents, the amine-containing linker is added.
Diagram: Stage 1 Workflow - Protein Priming
Caption: Workflow for attaching the linker to a protein.
Materials & Reagents:
-
Target Protein (e.g., Antibody, Enzyme)
-
This compound (Linker)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol: Two-Step Protein Priming
-
Protein Preparation:
-
Dissolve the target protein in ice-cold Activation Buffer to a concentration of 2-10 mg/mL.
-
Rationale: MES buffer is ideal for EDC chemistry as it does not contain competing amines. The acidic pH (6.0) optimizes carboxyl activation while minimizing amine reactivity.
-
-
Activation of Protein Carboxyl Groups:
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use. EDC is moisture-sensitive.[11]
-
Add EDC and Sulfo-NHS to the protein solution. A good starting point is a molar ratio of Protein:EDC:Sulfo-NHS of 1:10:25.[10]
-
Incubate the reaction for 15-30 minutes at room temperature.[13]
-
-
Removal of Excess Reagents:
-
Immediately purify the activated protein using a desalting column pre-equilibrated with Coupling Buffer (PBS, pH 7.2).[14]
-
Rationale: This step is critical to remove unreacted EDC and Sulfo-NHS, preventing polymerization when the amine linker is added.
-
-
Conjugation with Amine-Linker:
-
Dissolve the this compound linker in Coupling Buffer.
-
Add the linker to the purified, activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve reaction kinetics. |
| Molar Ratio (Protein:EDC:Sulfo-NHS) | 1:10:25 to 1:50:50 | Ensures efficient activation of carboxyl groups.[10] |
| Molar Excess of Linker | 10x - 50x | Drives the conjugation reaction to completion. |
| Activation pH | 5.0 - 6.0 | Optimal for EDC/NHS activation of carboxyls.[13] |
| Conjugation pH | 7.2 - 8.0 | Facilitates the reaction between the NHS-ester and the primary amine. |
Stage 2: Click Chemistry Conjugation
Once the protein is primed with azide handles, you can attach alkyne-modified molecules. The choice between CuAAC and SPAAC depends on the sensitivity of your protein and payload.
CuAAC is highly efficient but requires a copper(I) catalyst, which can be cytotoxic or denature sensitive proteins. The use of a copper-stabilizing ligand like THPTA is highly recommended.[16][17][18]
Materials:
-
Azide-Primed Protein
-
Alkyne-modified molecule (e.g., drug, dye)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
THPTA ligand
-
Reaction Buffer: 1X PBS, pH 7.4
Protocol:
-
In a reaction tube, combine the azide-primed protein and a 5- to 10-fold molar excess of the alkyne-modified molecule in the reaction buffer.
-
Prepare a catalyst premix: Combine CuSO₄ and THPTA in a 1:5 molar ratio.[16][18]
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[16][18]
-
Incubate at room temperature for 1-4 hours, protected from light.
-
Purify the final conjugate using SEC or dialysis to remove the catalyst, excess reagents, and byproducts.
SPAAC is a copper-free alternative, ideal for live-cell labeling or with proteins sensitive to metal ions.[6][7][8][9] It utilizes a strained alkyne (e.g., DBCO, BCN) that reacts spontaneously with azides.
Materials:
-
Azide-Primed Protein
-
Strained Alkyne-modified molecule (e.g., DBCO-dye)
-
Reaction Buffer: 1X PBS, pH 7.4
Protocol:
-
Combine the azide-primed protein with a 3- to 10-fold molar excess of the strained alkyne-modified molecule in the reaction buffer.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times can be extended up to 24 hours for difficult conjugations.[19]
-
The reaction proceeds without any catalyst.
-
Purify the final conjugate using SEC, dialysis, or other appropriate chromatographic methods.[20][21]
Characterization and Quality Control
Thorough characterization is essential to confirm successful conjugation and ensure the quality of the final product.
-
Mass Spectrometry (MS): The most definitive method. Intact protein analysis by ESI-MS or MALDI-TOF can confirm the mass shift corresponding to the addition of the linker and subsequent payloads.[22][23] Peptide mapping (LC-MS/MS) after tryptic digest can identify the specific residues that were modified.[22][24]
-
SDS-PAGE: A simple way to visualize the increase in molecular weight. The conjugated protein should migrate slower than the unmodified protein.
-
UV-Vis Spectroscopy: If the payload has a distinct chromophore (like a fluorescent dye), the degree of labeling can be estimated by measuring absorbance at wavelengths specific to the protein (280 nm) and the payload.
-
HPLC Analysis: Techniques like Size Exclusion (SEC), Reverse Phase (RP-HPLC), or Ion Exchange (IEX) can be used to assess purity and separate conjugated species from unconjugated protein.[20]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low/No Conjugation (Stage 1) | Inactive EDC/Sulfo-NHS. | Prepare fresh solutions immediately before use. Store reagents desiccated. |
| Buffer contains primary amines (Tris, Glycine). | Use a non-amine buffer like MES for activation and PBS for coupling.[10] | |
| Insufficient molar excess of reagents. | Increase the molar ratio of EDC/Sulfo-NHS and the linker.[13] | |
| Protein Aggregation/Precipitation | High degree of modification. | Reduce the molar excess of coupling reagents to target fewer sites. |
| Protein instability in the reaction buffer. | Optimize buffer conditions (pH, salt concentration). | |
| Copper toxicity (CuAAC). | Ensure a sufficient excess of THPTA ligand (5:1 over copper).[16][18] Consider switching to SPAAC. | |
| Low Yield (Stage 2) | Inefficient click reaction. | For CuAAC, ensure Sodium Ascorbate is fresh. For SPAAC, increase incubation time or temperature (e.g., 37°C).[19] |
| Steric hindrance. | The PEG4 linkers are designed to minimize this, but if the target site is in a crowded region, modification may be difficult. |
Conclusion
This compound provides a powerful platform for creating homogenous, multivalent protein conjugates. By combining robust EDC/NHS chemistry with the precision of bioorthogonal click reactions, researchers can install up to three distinct molecular payloads at a single, defined site. This capability opens new avenues for developing next-generation antibody-drug conjugates with high drug-to-antibody ratios[25][26], multi-modal imaging agents, and structurally defined protein complexes for advanced therapeutic and diagnostic applications.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. covachem.com [covachem.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. Oliver Hardick, Coupling Protocols [ucl.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 20. cellmosaic.com [cellmosaic.com]
- 21. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. msvision.com [msvision.com]
- 24. Identification of modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate | PLOS One [journals.plos.org]
Application Notes and Protocols for Peptide Labeling with Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
A Guide to Synthesizing Multivalent Peptide Conjugates for Advanced Drug Development and Research
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the effective labeling of peptides with "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane," a trivalent azide-functionalized linker. We delve into the strategic advantages of employing a multivalent scaffold for creating sophisticated peptide-drug conjugates (PDCs), enhancing receptor targeting, and developing novel therapeutic and diagnostic agents. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for utilizing this versatile reagent. Protocols for both copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) are presented, along with essential techniques for the purification and characterization of the resulting conjugates.
Introduction: The Power of Trivalent Scaffolding in Peptide Conjugation
The pursuit of highly specific and potent therapeutic agents has led to the development of sophisticated molecular architectures. Peptide-drug conjugates (PDCs) have emerged as a promising class of therapeutics, combining the targeting specificity of peptides with the cytotoxic payload of small molecules. A key strategy to enhance the efficacy of PDCs is the concept of multivalency, which can lead to increased binding affinity and improved cell-targeting capabilities.
"this compound" is a novel trivalent linker designed to facilitate the creation of multivalent peptide conjugates. This reagent features a central primary amine for initial conjugation to a peptide or other biomolecule, and three azide-terminated PEG4 arms. The polyethylene glycol (PEG) spacers enhance the solubility and stability of the resulting conjugate in aqueous environments. The terminal azide groups are bioorthogonal handles, ready to react with alkyne-modified molecules via "click chemistry." This trivalent design allows for the attachment of up to three different or identical molecules to a single peptide, opening avenues for creating multifunctional therapeutics, targeted imaging agents, and advanced research tools.
The bioorthogonal nature of the azide groups ensures that the subsequent "click" reaction is highly selective and does not interfere with native functional groups present in biomolecules. This guide will focus on the two most prominent forms of azide-alkyne cycloaddition: the robust and efficient copper(I)-catalyzed reaction (CuAAC) and the biocompatible, copper-free strain-promoted cycloaddition (SPAAC).
The Reagent: this compound
This versatile linker possesses a unique trifunctional structure, enabling a two-stage conjugation strategy.
-
Stage 1: Amine Conjugation: The primary amine serves as the initial point of attachment. It can be readily coupled to a carboxylic acid on a peptide using standard carbodiimide chemistry (e.g., EDC/NHS) to form a stable amide bond. Alternatively, it can be reacted with other amine-reactive functional groups.
-
Stage 2: Trivalent Azide Reactivity: The three terminal azide groups provide a platform for subsequent "click" reactions with alkyne-containing molecules. This allows for the attachment of a variety of payloads, including small molecule drugs, imaging agents (fluorophores), or other targeting moieties.
| Property | Value | Source |
| Molecular Formula | C43H83N13O18 | |
| Molecular Weight | 1070.21 g/mol | |
| Structure | A central amine with three radiating PEG4 arms, each terminated with an azide group. | |
| Solubility | Enhanced aqueous solubility due to the PEG spacers. | |
| Purity | Typically >95% |
Experimental Workflows: A Visual Guide
The following diagram illustrates the overall workflow for labeling a peptide with "this compound" and subsequent conjugation via click chemistry.
Caption: General workflow for peptide labeling and conjugation.
Detailed Protocols
Protocol 1: Conjugation of the Trivalent Linker to a Peptide via Amide Bond Formation
This protocol describes the coupling of the primary amine of "this compound" to a carboxylic acid on a peptide.
Materials:
-
Peptide containing a carboxylic acid group (e.g., C-terminus or side chain of Asp/Glu)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or MES buffer, pH 6.0
-
Quenching solution: e.g., Hydroxylamine or Tris buffer
-
Purification system: e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
**EDC/
Application Note & Protocols: A Researcher's Guide to the Rational Design and Construction of Dual-Payload Antibody-Drug Conjugates Using Trifunctional Linkers
Abstract
Antibody-Drug Conjugates (ADCs) have revolutionized oncology by enabling the targeted delivery of cytotoxic agents to cancer cells.[1][2] However, the clinical success of traditional single-payload ADCs is often hampered by challenges such as acquired drug resistance and tumor heterogeneity.[3] Dual-payload ADCs, which carry two distinct therapeutic agents on a single monoclonal antibody (mAb), represent a sophisticated next-generation strategy to overcome these limitations.[4] This approach allows for the simultaneous targeting of multiple oncogenic pathways, potentially leading to synergistic anti-tumor effects and a reduced likelihood of resistance.[3][5] The cornerstone of this technology is the linker, which must be capable of attaching to the antibody and orthogonally conjugating two different payloads. This guide provides a detailed framework for the rational design, synthesis, and evaluation of dual-payload ADCs constructed using a versatile heterotrifunctional linker. We will explore the underlying chemical principles, provide step-by-step protocols for synthesis and characterization, and detail methodologies for in vitro and in vivo functional assessment.
The Strategic Imperative for Dual-Payload ADCs
The rationale for delivering two distinct payloads extends beyond simple combination therapy. A dual-payload ADC ensures that both agents are delivered to the same cancer cell simultaneously, a feat that is difficult to achieve by co-administering two separate ADCs or an ADC with a systemic chemotherapeutic.[5]
The primary advantages can be summarized as:
-
Overcoming Drug Resistance: Cancer cells can develop resistance to a single cytotoxic mechanism.[5] By delivering two payloads with different mechanisms of action (e.g., a microtubule inhibitor and a DNA-damaging agent), the ADC can effectively target cells even if they are resistant to one of the agents.[3][5][6]
-
Synergistic Efficacy: Two agents can work synergistically, where their combined effect is greater than the sum of their individual effects.[5] For example, combining a DNA damage response inhibitor (DDRi) with a DNA-damaging agent can potentiate the efficacy of the primary payload.[5]
-
Combating Tumor Heterogeneity: Tumors are often composed of diverse cell populations with varying antigen expression and sensitivity to different drugs.[4] A dual-payload ADC can address this diversity, enhancing the overall therapeutic impact across the entire tumor.[4][7]
-
Modulating the Tumor Microenvironment: The payload combination can be designed to not only kill tumor cells directly but also to induce immunogenic cell death (ICD), stimulating an anti-tumor immune response.[5]
Core Technology: The Trifunctional Linker
The successful construction of a dual-payload ADC hinges on the design of the linker. A heterotrifunctional linker is a chemical scaffold containing three distinct reactive moieties, enabling a controlled, stepwise conjugation process. This orthogonality is critical to prevent the formation of undesired side products and to ensure the precise assembly of the final ADC.
For this guide, we will consider a versatile linker design featuring:
-
A Maleimide Group: For covalent attachment to thiol groups on the antibody, typically exposed by reducing interchain disulfide bonds.[8]
-
An Azide Group: For "click chemistry" conjugation, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a payload modified with a strained alkyne like DBCO. This reaction is bioorthogonal and proceeds efficiently under mild, aqueous conditions.
-
A Protected Carbonyl Group (e.g., Ketone): Which can be deprotected and reacted with an aminooxy-functionalized second payload to form a stable oxime linkage.
This design allows for the pre-assembly of the dual-payload-linker construct before its final attachment to the antibody, simplifying purification and characterization.
Experimental Protocols: Synthesis and Assembly
This section provides a detailed, multi-stage protocol for the construction of a dual-payload ADC. The process is broken down into the preparation of individual components, sequential assembly of the linker-payload construct, and final conjugation to the antibody.
Workflow Overview
The overall strategy involves three main phases: (1) Modification of the two payloads with orthogonal handles and preparation of the antibody; (2) Stepwise conjugation of the modified payloads to the trifunctional linker; and (3) Conjugation of the complete linker-payload module to the antibody.
Protocol: Preparation of Components
A. Antibody Partial Reduction
-
Rationale: To generate reactive thiol groups for conjugation, the interchain disulfide bonds of the antibody must be partially reduced. The extent of reduction is controlled to achieve a target Drug-to-Antibody Ratio (DAR). Tris(2-carboxyethyl)phosphine (TCEP) is a common, mild reducing agent.
-
Protocol:
-
Prepare the antibody (e.g., Trastuzumab) in a suitable buffer, such as phosphate-buffered saline (PBS) containing EDTA (e.g., 50 mM PBS, 5 mM EDTA, pH 7.4).
-
Add a freshly prepared solution of TCEP to the antibody. A molar excess of 2.0-3.0 equivalents of TCEP per antibody is a typical starting point for achieving an average of 4-6 free thiols (targeting a final DAR of 4).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately before conjugation, remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the conjugation buffer.
-
B. Payload Modification
-
Rationale: Payloads must be derivatized with chemical handles that are complementary to the orthogonal sites on the trifunctional linker. These reactions are typically performed using standard organic synthesis techniques.[9]
-
Protocol Example (Conceptual):
-
Payload 1 (e.g., MMAF) Modification: React MMAF with a DBCO-PEG4-NHS ester to install the strained alkyne for the SPAAC reaction. Purify the product (DBCO-MMAF) by reverse-phase HPLC.
-
Payload 2 (e.g., a Topoisomerase I inhibitor, SN-38 derivative) Modification: React the payload with an aminooxy-PEG4-acid linker using standard peptide coupling chemistry (e.g., HATU/DIPEA) to install the aminooxy handle for oxime ligation. Purify the product by reverse-phase HPLC.[10][11]
-
Protocol: Stepwise Assembly of Dual-Payload Linker
-
Rationale: A sequential approach ensures that each payload is added in a controlled manner, preventing cross-reactivity and simplifying purification.
-
Step 1: Conjugation of Payload 1 (SPAAC Reaction)
-
Dissolve the azide-containing trifunctional linker in a suitable solvent (e.g., DMSO).
-
Add 1.1 molar equivalents of the DBCO-modified Payload 1.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Purify the resulting Linker-Payload 1 intermediate by reverse-phase HPLC.
-
-
Step 2: Conjugation of Payload 2 (Oxime Ligation)
-
If the carbonyl group on the Linker-Payload 1 intermediate is protected (e.g., as a ketal), deprotect it under appropriate acidic conditions.
-
Dissolve the deprotected intermediate in a reaction buffer (e.g., acetate buffer, pH 4.5).
-
Add 1.2 molar equivalents of the aminooxy-modified Payload 2.
-
Allow the reaction to proceed at room temperature for 2-6 hours. Monitor by LC-MS.
-
Purify the final Dual-Payload-Linker construct by reverse-phase HPLC and lyophilize.
-
Protocol: Final Conjugation to Antibody
-
Rationale: The maleimide group on the assembled linker construct reacts specifically with the free thiols on the reduced antibody to form a stable thioether bond.[12]
-
Protocol:
-
Dissolve the purified Dual-Payload-Linker construct in a small amount of a water-miscible organic solvent like DMSO.
-
Slowly add a 5-10 fold molar excess of the linker construct to the freshly reduced and desalted antibody solution. The final concentration of organic solvent should typically be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours.
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
-
Purify the final dual-payload ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove unconjugated linker-payloads and quenching agent.[13]
-
Formulate the purified ADC in a suitable storage buffer (e.g., histidine buffer, pH 6.0) and store at -80°C.
-
Physicochemical Characterization of the Dual-Payload ADC
Thorough analytical characterization is essential to confirm the identity, purity, and homogeneity of the final product.[14] This validation step ensures that the ADC possesses the desired attributes for subsequent functional testing.
| Analytical Technique | Purpose | Key Parameters Measured | Typical Result |
| UV-Vis Spectroscopy | To determine protein concentration and average total DAR. | Absorbance at 280 nm (protein) and a wavelength specific to one or both payloads. | Average DAR (e.g., 3.8 total).[14] |
| Hydrophobic Interaction Chromatography (HIC) | To determine the distribution of different DAR species. | Retention time of peaks corresponding to different numbers of conjugated drugs. | A distribution of peaks for DAR0, DAR2, DAR4, etc., with DAR4 being the most abundant.[15] |
| Reverse-Phase LC-MS | To confirm the identity and calculate the precise mass of the conjugated light and heavy chains. | Deconvoluted mass spectra of individual chains. | Mass shift corresponding to the addition of one or more linker-payload constructs.[13][15] |
| Size Exclusion Chromatography (SEC) | To assess purity and quantify the level of aggregation. | Percentage of monomer, dimer, and higher-order aggregates. | >95% monomer peak.[13] |
Application Protocols: Functional Evaluation
Once the dual-payload ADC is synthesized and characterized, its biological activity must be rigorously evaluated.
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency (IC50) of the ADC on antigen-positive cancer cells.
-
Protocol:
-
Seed target antigen-expressing cancer cells (e.g., HER2-positive BT-474 cells) in 96-well plates and allow them to adhere overnight.[16]
-
Prepare serial dilutions of the dual-payload ADC, single-payload ADC controls, and a non-targeting control ADC.
-
Treat the cells with the ADCs for 72-120 hours.
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®).
-
Plot the dose-response curve and calculate the IC50 value for each ADC. The dual-payload ADC is expected to show superior potency compared to single-payload controls.[10]
-
Bystander Killing Assay
-
Objective: To evaluate the ability of a released, cell-permeable payload to kill neighboring antigen-negative cells. This is crucial for treating heterogeneous tumors.[17]
-
Protocol:
-
Establish a co-culture of antigen-positive cells (e.g., BT-474) and antigen-negative cells (e.g., MDA-MB-468) that express a reporter like GFP. A 1:1 or 1:4 ratio is common.[17]
-
Treat the co-culture with the dual-payload ADC (containing at least one membrane-permeable payload), a non-permeable payload ADC control, and a vehicle control for 96 hours.
-
Assess the viability of the antigen-negative (GFP-positive) cell population using flow cytometry or high-content imaging.
-
A significant reduction in the viability of antigen-negative cells indicates an effective bystander effect.
-
In Vivo Efficacy Study in a Xenograft Model
-
Objective: To assess the anti-tumor efficacy of the dual-payload ADC in a living organism.[2][18]
-
Protocol:
-
Model Establishment: Implant human tumor cells (either as a cell line-derived xenograft, CDX, or a patient-derived xenograft, PDX) subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG).[3]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, non-targeting ADC, single-payload ADCs, dual-payload ADC).
-
Dosing: Administer the ADCs intravenously (IV) according to a predetermined schedule (e.g., once weekly for 3 weeks). A typical dose might range from 1-10 mg/kg.[3]
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week as a measure of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined maximum size. Efficacy is measured by tumor growth inhibition (TGI). The dual-payload ADC is expected to demonstrate superior TGI compared to the control groups.[10]
-
Conclusion and Future Outlook
The construction of dual-payload ADCs using trifunctional linkers is a powerful strategy that addresses key challenges in modern oncology.[19] By enabling the co-delivery of two complementary payloads, this approach has the potential to enhance therapeutic efficacy, overcome drug resistance, and provide more durable responses for cancer patients.[4][5] While the manufacturing and analytical complexity is greater than that of traditional ADCs, the protocols and concepts outlined in this guide provide a robust framework for researchers in the field.[3] As our understanding of tumor biology and synergistic drug combinations grows, the rational design of next-generation dual-payload ADCs will undoubtedly become a cornerstone of targeted cancer therapy.
References
- 1. adcreview.com [adcreview.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Dual-Payload ADCs: A Revolutionary Leap in Targeted Cancer Therapy | Biopharma PEG [biochempeg.com]
- 4. labiotech.eu [labiotech.eu]
- 5. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dual Payload ADC: Empowering precision cancer therapy | BroadPharm [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. wuxibiologics.com [wuxibiologics.com]
- 19. Dual-Payload Antibody Drug Conjugates - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" Conjugation Efficiency
Welcome to the technical support guide for "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" (Product BP-25511). This advanced, trivalent PEG linker is designed for researchers and drug development professionals creating complex bioconjugates, dendrimers, or hydrogels. Its three terminal azide groups offer multiple points for covalent attachment via azide-alkyne cycloaddition, while the primary amine provides a versatile handle for further functionalization.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and maximize the efficiency of your conjugation reactions.
Understanding the Reagent: A Structural Overview
"this compound" is a multi-arm PEG product with the chemical formula C43H83N13O18 and a molecular weight of 1070.2.[1][2] It features a central core branching into three arms, each terminating in an azide (N₃) group. A primary amine (NH₂) at the focal point serves as an additional site for modification. The PEG4 spacers enhance solubility and stability in aqueous solutions.[3]
The azide groups are designed to react with terminal or strained alkynes through "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The two primary methods for this conjugation are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that requires a copper(I) catalyst to unite a terminal alkyne and an azide, exclusively forming a 1,4-disubstituted triazole.[4][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO, DIBO, BCN) to react with the azide. The ring strain provides the driving force for the reaction, making it ideal for applications in living systems where copper toxicity is a concern.[6][7]
Frequently Asked Questions (FAQs)
Q1: Which conjugation method, CuAAC or SPAAC, is right for my experiment?
A1: The choice depends on your application.
-
CuAAC is generally faster and more efficient for conjugating small molecules or modifying biomolecules in vitro when cytotoxicity is not a concern. It is the workhorse for material synthesis and bioconjugation on purified proteins or nucleic acids.[5][8]
-
SPAAC is the preferred method for applications involving live cells, in vivo studies, or sensitive proteins that could be damaged by the copper catalyst or the reactive oxygen species (ROS) it can generate.[6][8] While historically slower than CuAAC, newer strained alkynes have significantly increased reaction rates.[7][9]
Q2: My CuAAC reaction yield is low or has failed completely. What are the most common causes?
A2: Low yields in CuAAC are a frequent issue, often stemming from the catalyst system. Here are the primary suspects:
-
Inactive Copper(I) Catalyst: The active catalyst is Cu(I), but it is unstable and readily oxidizes to the inactive Cu(II) state in the presence of oxygen.[4][10]
-
Degraded Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ. However, ascorbate solutions are unstable and should always be prepared fresh before use.[10]
-
Absence or Inappropriate Ligand: Ligands are critical for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate by orders of magnitude.[11][12][13]
-
Reagent Purity/Stoichiometry: Impurities in starting materials or incorrect molar ratios can inhibit the reaction. A slight excess (1.1 to 2-fold) of one reactant is often used to drive the reaction to completion.[10][14]
Q3: What is the role of a ligand in CuAAC, and which one should I choose?
A3: Ligands are essential for an efficient CuAAC reaction. Their primary roles are to: (a) stabilize the Cu(I) oxidation state against oxidation and disproportionation, (b) prevent the formation of unreactive copper-acetylide precipitates, and (c) increase the solubility and availability of the copper catalyst.[4][11]
-
For reactions in aqueous buffers, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[10][12]
-
TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is also widely used but has lower solubility in purely aqueous systems and may require an organic co-solvent like DMSO.[11]
Q4: My SPAAC reaction is very slow. How can I increase the rate?
A4: The kinetics of SPAAC are primarily determined by the structure of the strained alkyne.
-
Choice of Cyclooctyne: Different cyclooctynes have vastly different reaction rates due to variations in ring strain and electronics. For example, dibenzocyclooctynes (like DBCO or DIBO) react much faster than the first-generation cyclooctynes.[9] Consider screening different strained alkynes to find the one with the optimal kinetics for your system.
-
Solvent Effects: While SPAAC is tolerant of many solvents, organic co-solvents can impact the rate. The effect is system-dependent, so it should be empirically tested.[15]
-
Micellar Catalysis: For hydrophobic reactants, using surfactants to create micelles can concentrate the reactants and accelerate the SPAAC reaction rate significantly.[16]
Q5: I am seeing side reactions or degradation of my biomolecule during a CuAAC reaction. How can I prevent this?
A5: Biomolecule degradation is a known risk with CuAAC, often caused by reactive oxygen species (ROS) generated by the copper/ascorbate system.
-
Degas Your Solutions: Thoroughly degas all buffers and solvent mixtures to remove dissolved oxygen, which is a key contributor to Cu(I) oxidation and ROS formation.
-
Use a Ligand: A stabilizing ligand like THPTA is crucial to protect the Cu(I) and minimize side reactions.[8]
-
Add a ROS Scavenger: Including additives like aminoguanidine can help protect sensitive amino acid residues (e.g., histidine, cysteine) from oxidation.[8][17]
-
Minimize Agitation: Keep the reaction tube capped and avoid vigorous vortexing, as this can introduce more oxygen into the solution.[17]
Q6: What is the best way to purify my final PEGylated conjugate?
A6: The purification strategy must address the heterogeneity of the reaction mixture, which can contain unreacted protein, excess PEG linker, and various PEGylated species.[][19]
-
Size Exclusion Chromatography (SEC): This is the most common first step. SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted PEG linker and other small molecules.[][20]
-
Ion Exchange Chromatography (IEX): IEX is a powerful technique for separating molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can often separate unreacted protein from mono-PEGylated and multi-PEGylated species. It is also capable of resolving positional isomers, where the PEG is attached at different sites.[20][21]
-
Dialysis/Ultrafiltration: These methods can be used for initial cleanup to remove small molecule reagents but are generally not sufficient for separating different PEGylated forms from the unreacted biomolecule.[22]
Troubleshooting Guides
Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide addresses common problems encountered during CuAAC reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: Cu(I) oxidized to Cu(II). | • Use freshly prepared sodium ascorbate solution (<1 hour old).• Thoroughly degas all buffers and solvents before use.• Ensure a stabilizing ligand (e.g., THPTA, TBTA) is used at an appropriate ratio (typically 1:1 to 5:1 ligand-to-copper).[10][17] |
| 2. Substrate Inaccessibility: Hydrophobic regions of a biomolecule may bury the alkyne group, making it inaccessible. | • Perform the reaction in the presence of a denaturant or a co-solvent like DMSO (up to 10-20%) to improve accessibility.[17][23] | |
| 3. Catalyst Sequestration: Thiol groups (e.g., from cysteine residues or glutathione) can strongly bind to copper, inactivating the catalyst. | • Use an accelerating ligand and consider adding a sacrificial metal like Zn(II) or Ni(II) to occupy the thiols, leaving Cu(I) free to catalyze the reaction.[23] | |
| Biomolecule Degradation or Aggregation | 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the Cu/ascorbate system damage sensitive amino acids. | • Minimize oxygen in the reaction by degassing solutions and keeping the reaction vessel capped.[17]• Add a ROS scavenger like aminoguanidine.[17]• Use the mildest conditions possible (lower temperature, shorter reaction time). |
| 2. Precipitation: The product or starting materials may be insoluble in the reaction solvent. | • Increase the proportion of an organic co-solvent such as DMSO, DMF, or NMP.[17]• If the product precipitates upon formation, this can sometimes be used as a purification method by filtering and washing the solid.[24] | |
| Inconsistent or Irreproducible Results | 1. Reagent Order of Addition: The order in which reagents are added can affect the catalyst's stability and activity. | • A common and effective method is to first mix the copper sulfate and ligand, then add this pre-mixed solution to the mixture of your azide and alkyne, and finally initiate the reaction by adding the fresh sodium ascorbate solution.[23] |
| 2. pH of the Reaction: The optimal pH for CuAAC is typically between 4 and 12.[5][8] Extreme pH can affect substrate stability or reaction efficiency. | • Ensure your buffer system maintains a stable pH in the neutral to slightly basic range (pH 7-8) for most bioconjugations. |
Guide 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This guide focuses on issues specific to the copper-free SPAAC pathway.
| Problem | Potential Cause | Recommended Solution |
| Slow Reaction Rate | 1. Low Reactivity of Cyclooctyne: The inherent strain and electronics of the cyclooctyne are the primary drivers of the reaction rate. | • Switch to a more reactive cyclooctyne. For example, DBCO or DIFO derivatives are significantly faster than first-generation cyclooctynes.[7][9] |
| 2. Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction. | • If possible, redesign the linker on your alkyne-containing molecule to increase the distance between the bulky group and the reactive alkyne. | |
| 3. Suboptimal Solvent: While tolerant of many solvents, kinetics can be affected. | • If using organic co-solvents, screen different ones (e.g., DMSO, Methanol) to see if they improve the rate. Be mindful that high concentrations of organic solvents can denature proteins.[15] | |
| Low Product Yield | 1. Hydrolysis/Degradation of Strained Alkyne: Some strained alkynes can be unstable over long incubation times, especially at non-neutral pH. | • Check the stability of your strained alkyne under the planned reaction conditions. Run the reaction for the minimum time necessary for completion. |
| 2. Side Reaction with Thiols: Some cyclooctynes are known to react with free thiols (e.g., reduced cysteine residues) via a thiol-yne mechanism.[8] | • If your protein contains free cysteines, consider temporarily blocking them with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. | |
| Difficulty Purifying Product | 1. Hydrophobic Aggregation: Highly hydrophobic strained alkynes (e.g., DBCO) can cause aggregation when conjugated to biomolecules. | • Include a non-ionic detergent (e.g., Tween-20) in your purification buffers to minimize non-specific binding and aggregation. |
Visual Workflows and Diagrams
To further clarify the experimental processes, the following diagrams illustrate the reaction chemistries and a logical troubleshooting workflow.
Caption: Workflow for a typical CuAAC reaction.
Caption: Workflow for a copper-free SPAAC reaction.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Side reactions of "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" in bioconjugation
Welcome to the technical support guide for Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane . This document is designed for researchers, scientists, and drug development professionals using this trifunctional linker in their bioconjugation experiments. As Senior Application Scientists, we have compiled this guide based on the chemical principles of the molecule and extensive field experience to help you troubleshoot common issues and optimize your protocols for success.
Introduction to the Reagent
This compound is a versatile, branched linker designed for advanced bioconjugation.[1][2][3][4] Its unique structure features a central primary amine and three arms, each terminating in an azide group. These arms are connected via a PEG4 spacer and an ethoxymethyl ether linkage. This architecture allows for the creation of multivalent constructs, enabling the attachment of up to three alkyne-modified molecules via click chemistry while the primary amine can be used for conjugation to carboxyl groups or other functionalities. The polyethylene glycol (PEG) spacers enhance aqueous solubility and reduce steric hindrance, which is critical when working with sensitive biomolecules.[1]
Visualizing the Reagent and Potential Reactions
To effectively troubleshoot, it is essential to understand the structure of the linker and the chemical transformations involved.
Caption: Structure of the trifunctional linker and its reactive handles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common challenges encountered during bioconjugation with this linker.
Section 1: Low or No Conjugation Yield
Low reaction efficiency is one of the most frequent issues in bioconjugation. The cause often depends on the type of click chemistry employed.
Q1: Why is my copper-catalyzed (CuAAC) click reaction yield low?
A1: Low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are common and can usually be traced to one of several factors related to the catalyst, reagents, or reaction conditions.[1]
-
Cause 1: Inactive Copper Catalyst: The active catalyst is Copper(I), which is highly susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][5]
-
Solution: Always use freshly prepared, deoxygenated buffers and solvents. Degas your solutions by sparging with argon or nitrogen gas before adding the copper catalyst. Include a reducing agent, such as sodium ascorbate, in the reaction mixture to continually regenerate Cu(I) from any oxidized Cu(II).
-
-
Cause 2: Incompatible Buffer Components: Buffers containing strong chelating agents, such as Tris or phosphate at high concentrations, can sequester the copper catalyst, rendering it inactive.[5]
-
Solution: Use non-coordinating buffers like HEPES or switch to a lower concentration of phosphate buffer. If Tris must be used, ensure a sufficient excess of copper and a stabilizing ligand.
-
-
Cause 3: Ligand Issues: Copper-stabilizing ligands (e.g., TBTA, THPTA) are crucial for protecting the catalyst and accelerating the reaction.[1]
-
Solution: Ensure you are using the correct ligand for your solvent system (TBTA for organic, THPTA for aqueous). Use the recommended ligand-to-copper ratio, typically 1:1 to 5:1, to ensure the catalyst remains soluble and active.[6]
-
-
Cause 4: Poor Reagent Quality or Stoichiometry: Degradation of the alkyne-modified biomolecule or the azide linker can lead to poor yields. An incorrect molar ratio of reactants is also a common pitfall.
-
Solution: Verify the purity of your starting materials using LC-MS or NMR. While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.5 to 3-fold) of the azide linker can help drive the reaction to completion, especially if the biomolecule is precious.
-
Caption: Troubleshooting workflow for low CuAAC reaction yield.
Q2: My strain-promoted (SPAAC) click reaction is slow or incomplete. What are the likely causes?
A2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) avoids the issues of copper catalysis but has its own set of challenges, primarily related to reaction kinetics and steric hindrance.[7]
-
Cause 1: Low Reactivity of the Cyclooctyne: The reaction rate of SPAAC is highly dependent on the ring strain and electronics of the cyclooctyne partner.[8][9]
-
Solution: If kinetics are slow, consider switching to a more reactive cyclooctyne derivative. For example, dibenzocyclooctynes (DBCO) and bicyclo[6.1.0]nonyne (BCN) derivatives have different reaction rates. Ensure the cyclooctyne has not degraded during storage.
-
-
Cause 2: Steric Hindrance: The bulky nature of the trifunctional linker and the biomolecule can sterically impede the approach of the azide and cyclooctyne groups. The PEG4 spacers are designed to mitigate this, but it can still be a factor.[7]
-
Solution: Increase the reaction time, sometimes up to 24-48 hours. A modest increase in temperature (e.g., from room temperature to 37°C) can also improve the reaction rate, provided your biomolecule is stable. Using a higher molar excess of the azide linker can also help overcome kinetic barriers.
-
-
Cause 3: Solubility and Aggregation: If either the linker or the biomolecule is not fully soluble in the reaction buffer, it can lead to aggregation and dramatically reduce the effective concentration of reactants.
-
Solution: Ensure all components are fully dissolved before mixing. The PEG spacers on the linker aid solubility, but you may need to add a small percentage of an organic co-solvent (e.g., DMSO, DMF) if your alkyne-modified molecule is hydrophobic.
-
Section 2: Unexpected Side Products & Molecule Instability
The appearance of unexpected species in your final reaction mixture indicates that side reactions are occurring. Identifying the cause is key to suppressing them.
Q3: I see unexpected masses corresponding to amine formation (-14 Da per azide). What happened to my azide groups?
A3: The conversion of an azide group (-N₃) to a primary amine (-NH₂) is a well-known reduction reaction. This is a common side reaction if reducing agents are present in your buffers.
-
Cause: Presence of Reducing Agents: Thiol-based reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used in protein chemistry but will efficiently reduce azides to amines.[3][10][11][12] Similarly, other phosphines used in Staudinger ligation will also reduce azides.[4]
-
Solution: Meticulously remove all traces of DTT or TCEP from your biomolecule solution before adding the azide linker. This can be achieved through dialysis, desalting columns, or tangential flow filtration. If a reducing agent is required to maintain protein integrity (e.g., for antibodies), perform the conjugation in a separate step after the reduction and subsequent purification.
-
Q4: My conjugate appears to be degrading, and I see smaller fragments in my analysis. Could the linker itself be unstable?
A4: Yes, while the PEG and azide components are generally stable, the ethoxymethyl ether linkage within the linker's arms is an acetal-type group, which is known to be labile under acidic conditions.[5][10][11][12]
-
Cause: Acid-Catalyzed Hydrolysis: Exposure of the linker to acidic buffers (typically pH < 6) can catalyze the cleavage of the ethoxymethyl ether bond. This will break the arms off the central core, leading to linker fragmentation and release of your conjugated molecule.
-
Solution: Maintain a pH between 7.0 and 8.5 for all reaction and purification steps. Avoid using acidic buffers for elution in chromatography or for long-term storage. If an acidic step is unavoidable, it should be performed as quickly as possible and at low temperatures (e.g., 4°C) to minimize the rate of hydrolysis.
-
Caption: Key side reaction pathways for the trifunctional linker.
Experimental Protocols & Data
Adhering to optimized protocols is critical for reproducible success.
Table 1: Recommended Reaction Conditions
| Parameter | CuAAC Reaction | SPAAC Reaction | Amine Conjugation (NHS Ester) |
| pH Range | 7.0 - 8.5 | 7.0 - 8.5 | 7.2 - 8.5 |
| Recommended Buffer | HEPES, PBS (low conc.) | PBS, HEPES | PBS, HEPES, Bicarbonate |
| Incompatible Buffers | Tris, High-conc. Phosphate | (Generally tolerant) | Tris, Glycine (contain primary amines) |
| Temperature | 4°C to 37°C | 4°C to 37°C | 4°C to Room Temperature |
| Typical Duration | 1 - 12 hours | 4 - 48 hours | 30 min - 4 hours |
| Key Additives | Sodium Ascorbate, Ligand (THPTA) | None | None |
Protocol 1: General Procedure for CuAAC Conjugation
-
Prepare Biomolecule: Dissolve your alkyne-modified biomolecule in deoxygenated HEPES buffer (50 mM, pH 7.5). Ensure any interfering substances like DTT have been removed.
-
Prepare Reagents:
-
Create a 10 mM stock solution of this compound in DMSO or water.
-
Create a 50 mM stock solution of Sodium Ascorbate in deoxygenated water (prepare fresh).
-
Create a 50 mM stock solution of THPTA in water.
-
Create a 20 mM stock solution of CuSO₄·5H₂O in water.
-
-
Reaction Assembly: In a microcentrifuge tube, add the following in order:
-
Alkyne-biomolecule solution.
-
Azide linker solution (to a final 3-fold molar excess).
-
THPTA solution (to a final concentration of 500 µM).
-
Mix the CuSO₄ and Sodium Ascorbate solutions in a separate tube (pre-mix catalyst). Add this mixture to the reaction to a final CuSO₄ concentration of 100 µM.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 4-12 hours with gentle mixing.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove excess linker and copper catalyst.
Protocol 2: Analytical Verification by LC-MS
-
Sample Preparation: Take a small aliquot of your purified conjugate. If necessary, deglycosylate and reduce (with DTT, after conjugation is complete) if analyzing an antibody.
-
LC Separation: Use a reverse-phase C4 or C8 column suitable for protein separation. Elute with a water/acetonitrile gradient containing 0.1% formic acid.
-
MS Analysis: Acquire mass spectra using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Interpretation:
-
Calculate the expected mass of the desired product (Biomolecule + Linker + Payloads).
-
Search for masses corresponding to incomplete conjugation (e.g., biomolecule with only one or two payloads attached).
-
Search for masses indicating side reactions:
-
Azide Reduction: Expected Mass - n * 28.01 Da (where n is the number of reduced azides, N₃ → NH₂).
-
Linker Cleavage (Hydrolysis): Look for the free payload or biomolecule, and fragments of the linker.
-
-
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. WO2020245229A1 - Acetal-based cleavable linkers - Google Patents [patents.google.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Reactions with Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
Welcome to the technical support center for "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the use of this versatile trifunctional linker. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, with a focus on the critical impact of buffer conditions on reaction outcomes.
Introduction to the Molecule
"this compound" is a branched molecule featuring a central primary amine and three azide-terminated PEG4 arms[1][2][3][4]. This structure allows for sequential or simultaneous conjugation strategies. The primary amine can be targeted with amine-reactive reagents like NHS esters, while the azide groups are available for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1][5]. The PEG4 linkers enhance solubility and provide spacing, which can be crucial for maintaining the biological activity of conjugated molecules[6][7][8].
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a molecule with the primary amine of this linker?
A1: The optimal pH for targeting the primary amine with reagents like N-hydroxysuccinimide (NHS) esters is typically between 7.2 and 8.5[9][10][11]. Below pH 7.2, the amine group is largely protonated (R-NH3+), making it a poor nucleophile and significantly slowing the reaction rate[9][12]. Above pH 8.5, the competing hydrolysis of the NHS ester accelerates dramatically, which can lead to lower conjugation efficiency[9][10]. For many applications, a pH of 8.3-8.5 is considered a good starting point to balance amine reactivity and ester stability[9][13].
Q2: Which buffers should I avoid when working with the amine group?
A2: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine[10][13][14]. These buffer components will compete with the linker's primary amine for reaction with your amine-reactive probe, leading to significantly reduced labeling efficiency[14][15].
Q3: How do buffer conditions affect the azide groups in click chemistry?
A3: The azide groups are generally stable across a wide pH range. For copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction can be performed in a pH range of 4 to 12[16]. However, for bioconjugation, a pH near neutral (pH 7-8) is often preferred to maintain the integrity of the biomolecules involved[17]. For strain-promoted azide-alkyne cycloaddition (SPAAC), the reaction rate is highly tolerant to changes in buffer identity, ionic strength, and pH[18][19].
Q4: Can I perform the amine and azide reactions simultaneously?
A4: A one-step conjugation is generally not recommended. The optimal pH conditions for NHS ester-amine reactions (pH 7.2-8.5) and many click chemistry reactions differ, and performing them simultaneously at an intermediate pH could lead to suboptimal efficiency for both reactions and an increase in side products[11]. A sequential, two-step approach is the standard and recommended method[11].
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments with "this compound."
Low Yield in Amine Conjugation Step
Problem: You are observing low efficiency when conjugating an NHS ester-functionalized molecule to the primary amine of the linker.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5. Below this range, the amine is protonated and non-nucleophilic. Above this range, NHS ester hydrolysis is rapid. A pH of 8.3 is often a good starting point.[9][10] |
| Interfering Buffer Components | Ensure your buffer is free of primary amines like Tris or glycine. These will compete for the NHS ester. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, or HEPES.[10][14][20] |
| Hydrolyzed NHS Ester | NHS esters are moisture-sensitive. Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them immediately. Avoid repeated freeze-thaw cycles.[9][12] |
| Low Protein/Molecule Concentration | For efficient labeling, the concentration of the target molecule to be conjugated should ideally be at least 2 mg/mL.[21] |
Inconsistent Results in Click Chemistry Reactions
Problem: You are experiencing variable or low yields in your CuAAC or SPAAC reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| (CuAAC) Copper Catalyst Oxidation | The active catalyst in CuAAC is Cu(I), which can be oxidized. Ensure a reducing agent, such as sodium ascorbate, is present in the reaction mixture.[22][23] It is often recommended to pre-mix the CuSO4 with a stabilizing ligand before adding it to the reaction mixture, followed by the addition of sodium ascorbate.[22][23] |
| (CuAAC) Incompatible Buffer Components | Some buffers with highly coordinating anions, such as Tris and HEPES, can compete with the stabilizing ligand for copper binding, inhibiting the reaction.[17] If you must use such buffers, premixing the copper source with the ligand before adding it to the buffered solution can help.[17] |
| (SPAAC) Presence of Azide-Containing Contaminants | Avoid using sodium azide as a preservative in any of your buffers for SPAAC reactions, as it will compete with the azide groups on your linker.[19][24] |
| Steric Hindrance | The PEG chains, while beneficial for solubility, can sometimes cause steric hindrance. If you suspect this, consider adjusting the linker length on your reaction partner or optimizing reaction time and temperature. |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation
This protocol describes the conjugation of an NHS-activated molecule to the amine group, followed by a SPAAC reaction with a DBCO-containing protein.
Step 1: Amine Labeling with an NHS Ester
-
Materials:
-
This compound
-
NHS-activated molecule (e.g., a fluorescent dye)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous DMSO
-
-
Procedure:
-
Dissolve the "this compound" in the Reaction Buffer.
-
Prepare a fresh stock solution of the NHS-activated molecule in anhydrous DMSO.
-
Add a 5- to 10-fold molar excess of the NHS-activated molecule to the linker solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the product to remove unreacted NHS-activated molecule using an appropriate method (e.g., dialysis, size-exclusion chromatography).
-
Step 2: SPAAC with a DBCO-functionalized Protein
-
Materials:
-
Azide-functionalized linker from Step 1
-
DBCO-functionalized protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Ensure the azide-functionalized linker is in PBS. If necessary, perform a buffer exchange.
-
Add a 2- to 5-fold molar excess of the azide-functionalized linker to the DBCO-functionalized protein solution.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[25]
-
Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion chromatography) to remove excess linker.
-
Visualizations
Logical Workflow for Troubleshooting Amine Reactivity
Caption: Troubleshooting workflow for low amine conjugation efficiency.
Reaction Scheme: Two-Step Conjugation
Caption: Sequential conjugation using the bifunctional linker.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound | Biomitigation [biomitigation.org]
- 5. interchim.fr [interchim.fr]
- 6. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
- 24. blog.addgene.org [blog.addgene.org]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for CuAAC with Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide provides in-depth, experience-based advice in a question-and-answer format to address the unique challenges posed by this multivalent, PEGylated substrate.
Section 1: Understanding the Challenges
The structure of this compound presents specific hurdles that must be addressed for successful conjugation:
-
Steric Hindrance: The three flexible PEG4-azide arms create a crowded environment around the core. This can impede the approach of the alkyne and the copper catalyst, potentially slowing down the reaction.[1]
-
Solubility: While the PEG chains enhance water solubility, the overall solubility profile of the final conjugate will depend heavily on the nature of the alkyne-containing molecule being attached. The choice of solvent and ligand is therefore critical.
-
Catalyst Chelation: The multiple triazole rings formed during the reaction, along with the ether oxygens in the PEG chains, can potentially chelate the copper catalyst, leading to its deactivation.
Section 2: Catalyst & Ligand Selection - Frequently Asked Questions
Q1: What is the best source of copper for my CuAAC reaction?
For reactions involving sensitive biomolecules or aqueous systems, the most convenient and widely used method is the in situ reduction of a Copper(II) salt, typically Copper(II) sulfate (CuSO₄), using a reducing agent.[2]
-
Why this system?
-
Convenience: CuSO₄ is stable, inexpensive, and highly soluble in water.
-
Control: The active Cu(I) catalyst is generated only when the reducing agent is added, providing better control over the reaction initiation.[3]
-
Biocompatibility: This system, when paired with an appropriate ligand, is the standard for bioconjugation.[4]
-
Direct sources of Cu(I), such as CuI or CuBr, can also be used, particularly in organic solvents, but they are more susceptible to oxidation by dissolved oxygen.[5]
Q2: Which reducing agent should I use with CuSO₄?
Sodium Ascorbate is the reducing agent of choice for most applications, especially in aqueous media.[6] It efficiently reduces Cu(II) to the catalytically active Cu(I) state.[7]
-
Scientist's Note: Always prepare your sodium ascorbate solution fresh. The solution should be colorless; a brown or yellow tint indicates oxidation and loss of reductive capability.[7] While effective, be aware that the copper/ascorbate system can generate reactive oxygen species (ROS), which can damage sensitive biomolecules like proteins.[8] This is a key reason why a protective ligand is not just recommended, but essential.
Q3: Which ligand is best for this reaction: THPTA or TBTA?
The choice between THPTA and TBTA depends almost entirely on your solvent system.
-
For Aqueous Reactions (Recommended for this substrate): THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is unequivocally the superior choice.[9] Its hydroxyl groups render it highly water-soluble, making it ideal for bioconjugation and reactions with PEGylated molecules.[10] More importantly, THPTA is proven to protect biomolecules from ROS-induced damage and accelerates the reaction more effectively than TBTA in water.[11]
-
For Organic Solvent Reactions: TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) can be used. However, it is insoluble in purely aqueous systems.[10] Given the nature of the PEGylated azide, aqueous or mixed aqueous/organic systems are more likely, making THPTA the more versatile and robust option.
| Ligand | Recommended Solvent | Key Advantages |
| THPTA | Aqueous Buffers (e.g., PBS, HEPES), Water, DMSO/Water, tBuOH/Water | High water solubility, accelerates reaction, protects biomolecules from oxidative damage.[8][10][11] |
| TBTA | Organic Solvents (e.g., DMSO, DMF), Mixed Organic/Aqueous | Effective in organic media, stabilizes Cu(I). |
Q4: How does the multivalent nature of my azide affect catalyst loading and stoichiometry?
The presence of three azide groups means that steric hindrance is a significant factor.[1] To drive the reaction to completion, especially if you aim to conjugate all three arms, you may need to adjust stoichiometry and reaction conditions.
-
Excess Alkyne: Use a molar excess of your alkyne partner relative to the number of azide groups. For example, to conjugate all three arms of 1 µmol of the tri-azide, you would start with at least 3 µmol of the alkyne, and often a slight excess (e.g., 3.3 - 4.5 µmol) is beneficial.
-
Catalyst Loading: Standard catalyst loading is typically 1-5 mol% of copper per azide group. For sterically hindered substrates, you may need to increase the catalyst concentration or extend the reaction time.[12]
Section 3: Troubleshooting Guide
Q1: My reaction is slow or incomplete. What are the likely causes?
This is the most common issue. Follow this diagnostic workflow:
-
Check the Catalyst System:
-
Was your Sodium Ascorbate solution fresh? Old solutions lose potency.[7]
-
Did you deoxygenate your solvents? Dissolved oxygen will rapidly oxidize Cu(I) to the inactive Cu(II) state, killing the catalyst.[4] Bubble nitrogen or argon through your buffer/solvent before use.
-
Is your ligand-to-copper ratio correct? A ratio of 5:1 (Ligand:Cu) is recommended to protect the catalyst and any biomolecules.[4][8]
-
-
Evaluate Substrates & Conditions:
-
Is steric hindrance a factor? The bulky nature of the tri-azide or a large alkyne partner can slow the reaction. Consider increasing the temperature (e.g., from room temperature to 37-45°C) or extending the reaction time.
-
Are your reagents soluble? If your alkyne partner has poor aqueous solubility, consider adding a co-solvent like DMSO or DMF (up to 10% v/v is often tolerated by biomolecules).[2]
-
-
Consider Inhibitors:
-
Is your buffer compatible? Avoid buffers with strong chelating properties like Tris. Buffers such as PBS or HEPES are generally safe.[13]
-
Are there thiols present? Free thiols (e.g., from DTT or BME) can interfere with the copper catalyst.
-
Q2: I'm observing aggregation or degradation of my biomolecule conjugate. Why?
This is likely due to oxidative damage caused by reactive oxygen species (ROS).
-
Primary Cause: The Cu(I)/ascorbate system reacting with dissolved oxygen.[8]
-
Solution 1 (Critical): Use an excess of a protective ligand like THPTA . A 5:1 ratio of THPTA to CuSO₄ is highly recommended. The ligand acts as a sacrificial reductant, protecting your valuable biomolecules.[2][4]
-
Solution 2 (Optional Additive): For extremely sensitive proteins, consider adding aminoguanidine . It acts as a scavenger for reactive carbonyl byproducts generated from ascorbate oxidation, which can otherwise cause protein crosslinking.[8][14]
Q3: How do I purify the final multivalent PEGylated conjugate?
Purifying PEGylated molecules can be challenging due to their unique physicochemical properties. The method of choice depends on the size and properties of the attached molecule.
-
Size Exclusion Chromatography (SEC): This is often the most effective method. It separates molecules based on their hydrodynamic radius. The addition of three alkyne partners will significantly increase the size of the starting tri-azide, allowing for good separation from unreacted alkyne and catalyst components.[15][16]
-
Dialysis / Ultrafiltration: If there is a very large size difference between your final conjugate and the unreacted starting materials (e.g., conjugating a small molecule dye), dialysis or centrifugal ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can be a simple and effective cleanup step.[17]
-
Ion-Exchange Chromatography (IEX): If your attached molecule imparts a significant charge to the conjugate, IEX can be an excellent high-resolution purification method to separate species with one, two, or three conjugations.[18]
Section 4: Key Experimental Protocols & Visual Guides
Protocol: General Procedure for Aqueous CuAAC
This protocol is a starting point for conjugating an alkyne-containing molecule to this compound.
-
Reagent Preparation (Prepare Fresh):
-
Tri-Azide Stock: Prepare a 10 mM stock solution of this compound in deoxygenated water or PBS.
-
Alkyne Stock: Prepare a 10-20 mM stock solution of your alkyne partner in a compatible solvent (e.g., water, DMSO).
-
CuSO₄ Stock: Prepare a 20 mM stock solution in deoxygenated water.
-
THPTA Ligand Stock: Prepare a 100 mM stock solution in deoxygenated water.[10]
-
Sodium Ascorbate Stock: Prepare a 100 mM stock solution in deoxygenated water. Must be made fresh immediately before use. [7]
-
-
Reaction Assembly:
-
Note: The order of addition is important to prevent precipitation or catalyst degradation.[8]
-
In a microcentrifuge tube, add the Tri-Azide solution and the Alkyne solution in your chosen reaction buffer (e.g., PBS, pH 7.4).
-
Next, add the THPTA ligand stock solution.
-
Then, add the CuSO₄ stock solution and mix gently. The solution should be clear.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution.
-
-
Reaction Conditions:
-
Cap the tube to minimize oxygen exposure.[4]
-
Incubate at room temperature for 1-4 hours or at 37°C for faster kinetics with hindered substrates.
-
Monitor reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE if conjugating to a protein).
-
-
Workup and Purification:
-
Quench the reaction by adding EDTA to chelate the copper.
-
Proceed with purification using the appropriate method (SEC, dialysis, etc.).
-
Diagrams
Below are visual guides to the core mechanism and the decision-making process for catalyst selection.
Caption: The catalytic cycle of the CuAAC reaction.[19][20]
Caption: Decision workflow for selecting the optimal CuAAC catalyst system.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Na-Ascorbate [baseclick.eu]
- 7. Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Purification of pegylated proteins [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biopharminternational.com [biopharminternational.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SPAAC with Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
Welcome to the technical support guide for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a focus on the unique trivalent reagent, Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome challenges and achieve robust, reproducible results in your bioconjugation, drug delivery, and materials science projects.
This multivalent azide is a powerful tool for creating high-density conjugates or crosslinked hydrogels.[1][2] Its three azide groups offer the potential for enhanced avidity or structural complexity, while the PEG4 spacers improve aqueous solubility and the terminal primary amine provides an additional handle for orthogonal functionalization.[1][3] However, its unique structure also presents specific challenges. This guide is structured to address these issues directly in a practical, question-and-answer format.
Core Principles of SPAAC Optimization
Before diving into troubleshooting, it's crucial to understand the levers that control SPAAC reaction speed and efficiency. SPAAC is a second-order reaction, meaning its rate is directly dependent on the concentrations of both the azide and the cyclooctyne.[4] The reaction's driving force is the release of ring strain (~18 kcal/mol) from the cyclooctyne, which lowers the activation energy of the [3+2] cycloaddition with an azide to form a stable triazole.[5][] Unlike the copper-catalyzed version (CuAAC), SPAAC is bioorthogonal, avoiding cellular toxicity associated with copper catalysts.[7][8]
Key factors influencing reaction kinetics include:
-
Cyclooctyne Reactivity: The structure of the cyclooctyne is paramount. Dibenzocyclooctyne (DBCO) derivatives are highly reactive due to significant ring strain and are widely used.[9][10] Bicyclononyne (BCN) is another popular option, offering a smaller size and different reactivity profile.[10]
-
Concentration: Higher concentrations of both reactants lead to faster kinetics.[4]
-
Temperature: Increasing the temperature from ambient (25°C) to physiological (37°C) can significantly accelerate the reaction.[4]
-
pH & Buffer: The reaction is generally tolerant of a wide pH range, but optimal performance is often seen in slightly alkaline conditions (pH 7.5-8.5).[4][11] Buffer choice can also have a surprising impact; for instance, HEPES buffer has been shown to yield higher reaction rates than PBS in some systems.[11][12][13]
-
Solvent: While aqueous buffers are common for bioconjugation, the use of polar aprotic co-solvents like DMSO or DMF (typically <5% v/v) can be necessary to dissolve hydrophobic reactants.[4]
Troubleshooting Guide
This section addresses common problems encountered when using this compound.
Question 1: My SPAAC reaction is extremely slow or fails to reach completion. What are the primary causes?
This is the most common issue and can stem from several factors. A logical diagnostic approach is essential.
-
Causality & Explanation:
-
Insufficient Reactant Energy: The choice of cyclooctyne is the most likely culprit. If you are using a less reactive cyclooctyne, the activation energy barrier may not be overcome efficiently at low concentrations or temperatures. DBCO is one of the fastest commercially available cyclooctynes and is highly recommended.[9][14]
-
Low Effective Concentration: SPAAC is a second-order reaction, so the rate is highly sensitive to the concentration of both your trivalent azide and the cyclooctyne-modified molecule.[4] Low concentrations will dramatically slow the reaction.
-
Steric Hindrance: This is a key consideration for a trivalent reagent. The three azide-terminated PEG arms create a significant molecular footprint. If the cyclooctyne on your target molecule is in a sterically crowded environment (e.g., near a protein's globular domain), the approach of the bulky azide reagent may be inhibited.[15]
-
Degraded Reagents: Cyclooctynes can degrade over time, especially if exposed to light, air, or acidic conditions.[4] Azides are generally stable but can be reduced by strong reducing agents like DTT.[4]
-
-
Recommended Solutions:
-
Verify Reagent Integrity: Before starting, confirm the integrity of your cyclooctyne and azide starting materials via LC-MS or NMR if degradation is suspected. Always store reagents as recommended, typically at -20°C or -80°C, protected from light and moisture.[4]
-
Increase Concentrations: If possible, increase the concentration of the limiting reagent. For labeling proteins, it is common to use a 2-4 fold molar excess of the smaller molecule.[4]
-
Elevate Temperature: Incubate the reaction at 37°C instead of room temperature. This can provide a significant rate enhancement.[4]
-
Optimize Buffer/pH: Switch from PBS to HEPES buffer.[11][12] Adjust the pH to the 7.5-8.5 range, which can enhance reaction rates.[4]
-
Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours), taking time points to assess progress by a suitable analytical method (LC-MS for small molecules, SDS-PAGE for proteins).[4]
-
Address Steric Hindrance: If steric hindrance is suspected, consider synthesizing a version of your cyclooctyne-modified molecule with a longer PEG spacer to distance the reactive group from the bulk of the molecule.
-
// Nodes start [label="Reaction is Slow or Incomplete", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="1. Verify Reagent Integrity\n(Cyclooctyne & Azide)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conc [label="2. Assess Concentrations", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="3. Evaluate Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sterics [label="4. Consider Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"];
sol_reagents [label="Solution:\nUse fresh reagents.\nConfirm structure via MS/NMR.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conc [label="Solution:\nIncrease concentration of\nlimiting reagent.\nUse 2-4x excess.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions [label="Solution:\nIncrease Temp to 37°C.\nSwitch to HEPES buffer.\nAdjust pH to 7.5-8.5.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sterics [label="Solution:\nIncrease linker length on\ncyclooctyne partner.\nExtend reaction time.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Reaction Optimized", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled"];
// Edges start -> check_reagents; check_reagents -> check_conc [label="Reagents OK"]; check_conc -> check_conditions [label="Concentrations OK"]; check_conditions -> check_sterics [label="Conditions OK"];
check_reagents -> sol_reagents [label="Degradation\nSuspected", style=dashed, color="#EA4335"]; check_conc -> sol_conc [label="Too Dilute", style=dashed, color="#EA4335"]; check_conditions -> sol_conditions [label="Suboptimal", style=dashed, color="#EA4335"]; check_sterics -> sol_sterics [label="Bulky Substrates", style=dashed, color="#EA4335"];
sol_reagents -> check_conc [style=dotted]; sol_conc -> check_conditions [style=dotted]; sol_conditions -> check_sterics [style=dotted]; sol_sterics -> end_node [style=dotted]; check_sterics -> end_node [label="No Steric Issues\n(Extend Time)"]; } end_dot Caption: A step-by-step workflow for diagnosing and resolving slow SPAAC reactions.
Question 2: I'm seeing multiple products or aggregation/precipitation in my reaction, especially with proteins. What is happening?
This issue is highly relevant when using a multivalent reagent like this compound.
-
Causality & Explanation:
-
Intermolecular Cross-linking: Your trivalent azide has three reactive sites. If your cyclooctyne-modified molecule (e.g., a protein) also has multiple modification sites, the trivalent azide can act as a cross-linker, connecting multiple protein molecules. This leads to higher molecular weight species, aggregation, and eventual precipitation.
-
Solubility Issues: While the PEG4 arms enhance the solubility of the trivalent azide itself, the final conjugate may have different solubility properties.[1] If the cyclooctyne partner is hydrophobic, the resulting multimeric product could become insoluble in your aqueous buffer system.
-
-
Recommended Solutions:
-
Control Stoichiometry: This is the most critical control point. To favor intramolecular modification (if your target has multiple cyclooctynes) or to create a 1:1 conjugate (one protein per trivalent azide), use the cyclooctyne-modified molecule in molar excess relative to the trivalent azide. Conversely, to promote cross-linking (e.g., for hydrogel formation), use the trivalent azide in excess or at a 1:1 stoichiometric ratio of azide groups to cyclooctyne groups.
-
Adjust Reagent Addition: Add the limiting reagent slowly or stepwise to the reaction mixture with vigorous stirring. This can reduce the probability of localized high concentrations that favor intermolecular cross-linking.
-
Include Solubility Enhancers: Consider adding a small percentage of an organic co-solvent like DMSO or using additives like arginine or tween-20 in the buffer to help maintain the solubility of protein conjugates.
-
Characterize Products: Use analytical techniques like SDS-PAGE (for proteins) or Size Exclusion Chromatography (SEC) to understand the nature of the products being formed. The appearance of high molecular weight bands or peaks is a clear indicator of cross-linking.
-
Frequently Asked Questions (FAQs)
Q1: What is the best cyclooctyne to use with this trivalent azide? For the fastest kinetics, a DBCO (Dibenzocyclooctyne) derivative is generally the best choice.[9][14] Its high ring strain leads to very rapid reaction rates, which can be advantageous in minimizing reaction times and reducing potential side reactions or degradation of sensitive biomolecules.[10]
Q2: How do I use the primary amine on the this compound? The primary amine offers a convenient site for orthogonal conjugation. It can be modified before or after the SPAAC reaction.
-
Pre-SPAAC Modification: You can conjugate a molecule of interest (e.g., a fluorescent dye, biotin) to the primary amine using standard amine-reactive chemistry, such as NHS-ester or isothiocyanate coupling.[16] You would then purify the functionalized trivalent azide before proceeding with the SPAAC reaction. This is the preferred method for ensuring a defined final product.
-
Post-SPAAC Modification: Alternatively, you can perform the SPAAC reaction first and then target the primary amine on the resulting conjugate. This can be more complex due to the need to purify the initial conjugate and potential interference from other functional groups.
Q3: Can I use DTT or TCEP in my reaction buffer? Azides can be reduced to amines by strong reducing agents. Dithiothreitol (DTT) should be avoided.[4] TCEP (Tris(2-carboxyethyl)phosphine) is generally considered more compatible with azide chemistry and is the preferred reducing agent if one is required to maintain protein thiol groups.[4]
Q4: How should I prepare and store the this compound? For long-term storage, keep the solid material at -20°C or -80°C, protected from moisture and light. For experiments, prepare a fresh stock solution in an anhydrous solvent like DMSO or DMF, or directly in your aqueous reaction buffer if solubility allows. Avoid repeated freeze-thaw cycles of solutions.
Data & Protocols
Data Presentation
The choice of reaction partners and conditions significantly impacts reaction outcomes. The table below summarizes key parameters for consideration.
| Parameter | Recommendation | Rationale & Citation |
| Cyclooctyne Partner | DBCO derivatives | Highest reactivity due to ring strain, leading to faster kinetics.[9][10] |
| Molar Ratio | Titrate for desired outcome | Use cyclooctyne in excess for 1:1 labeling; use azide in excess for cross-linking. |
| Concentration | >100 µM (start) | Reaction is second-order; higher concentration increases rate.[4] |
| Temperature | 25°C - 37°C | Higher temperature increases reaction rate.[4][13] |
| pH | 7.5 - 8.5 | Slightly alkaline conditions can enhance kinetics.[4][13] |
| Buffer System | HEPES | Demonstrated to provide faster kinetics than PBS in some systems.[11][12] |
| Co-solvent | <5% (v/v) DMSO or DMF | Use only if required to dissolve a hydrophobic reaction partner.[4] |
Experimental Protocol: General Procedure for Protein Labeling
This protocol describes a general method for labeling a DBCO-modified protein with this compound.
1. Reagent Preparation: a. DBCO-Protein Solution: Prepare your DBCO-modified protein in a reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.8). The final protein concentration should ideally be between 1-10 mg/mL. b. Trivalent Azide Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Reaction Setup: a. To your DBCO-protein solution, add the required volume of the Trivalent Azide stock solution to achieve the desired molar excess (e.g., a 3-fold molar excess of azide reagent over the protein).
-
Scientist's Note: The final concentration of DMSO should not exceed 5% (v/v) to avoid protein denaturation. Ensure rapid mixing upon addition. b. Gently mix the reaction vial by inversion or slow rotation. Avoid vigorous vortexing which can damage proteins.
3. Incubation: a. Incubate the reaction at 37°C for 4-12 hours. The optimal time will depend on the reactivity of your protein and the concentrations used.
4. Reaction Monitoring (Optional but Recommended): a. At various time points (e.g., 2, 4, 8, 12 hours), take a small aliquot of the reaction mixture. b. Analyze the aliquot by SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein band corresponding to the mass of the attached trivalent azide (~1070 Da). c. For more precise analysis, LC-MS can be used to confirm the mass of the final conjugate.
5. Purification: a. Once the reaction has reached the desired level of completion, remove the excess, unreacted trivalent azide reagent. b. For proteins, this is typically achieved using size exclusion chromatography (SEC), dialysis, or spin filtration columns with an appropriate molecular weight cutoff (MWCO).
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. research.tue.nl [research.tue.nl]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. What is SPAAC? | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" Conjugates
Abstract
In the rapidly advancing fields of targeted therapeutics and complex bioconjugation, trifunctional linkers are critical components for creating sophisticated molecular constructs like antibody-drug conjugates (ADCs) or multivalent imaging probes.[1] "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" represents a novel class of heterotrifunctional linkers, offering a primary amine for initial conjugation and three azide termini for subsequent payload attachment via click chemistry.[2][3] The inherent complexity of these molecules—stemming from their trifunctional nature and the polyethylene glycol (PEG) spacers—necessitates robust analytical characterization, with mass spectrometry (MS) being the indispensable tool.[4][5] This guide provides an in-depth comparison of mass spectrometry strategies for characterizing this linker and its conjugates, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge of Complex Trifunctional Linkers
The structure of "this compound" (a central methane core with one amino group and three azide-PEG4-ethoxymethyl arms) presents unique analytical hurdles. When conjugated to a biomolecule, such as a monoclonal antibody (mAb), the resulting product is a heterogeneous mixture.[6][7] This heterogeneity arises from:
-
Degree of Conjugation: The number of linker molecules attached to the biomolecule can vary.
-
Payload Stoichiometry: Each of the three azide arms can react with a payload, leading to a distribution of species with one, two, or three attached payloads per linker.
-
PEG Polydispersity: While discrete PEG (dPEG®) linkers minimize this issue, traditional PEG reagents are polymeric, introducing significant mass complexity that can complicate spectral interpretation.[7][8]
Mass spectrometry is uniquely suited to unravel this complexity, providing precise mass measurements that allow for the determination of these critical quality attributes (CQAs).[1][9]
Mass Spectrometry Strategies: ESI-Q-TOF vs. MALDI-TOF
The choice of ionization source and mass analyzer is paramount for successfully characterizing these complex conjugates.[4]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | "Soft" ionization from solution phase, generating multiply charged ions.[4] | "Hotter" ionization from a solid crystal matrix, typically generating singly charged ions. |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[10] | Primarily an offline technique, analyzing discrete spots. |
| Best For | High-resolution analysis of intact conjugates, resolving different glycoforms and drug-loaded species. Ideal for determining Drug-to-Antibody Ratios (DAR).[9] | Rapid screening, assessing the average degree of PEGylation, and analyzing heterogeneous mixtures.[4][10] |
| Analyzer Pairing | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high mass accuracy (<5 ppm) and resolution (>40,000).[11] | Time-of-Flight (TOF) for high mass range. |
| Key Advantage | The ability to couple with LC allows for the separation of different conjugate species prior to MS analysis, drastically reducing spectral complexity.[5][6] | High tolerance to buffers and contaminants.[4] |
| Considerations | Sensitive to non-volatile salts (e.g., PBS), requiring buffer exchange.[6] Complex spectra from multiple charge states necessitate deconvolution software.[7] | Can sometimes induce in-source fragmentation or decay of the PEG chain.[4] |
Recommendation: For comprehensive characterization of "this compound" conjugates, Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-Q-TOF) is the superior methodology. Its ability to separate isoforms and provide high-resolution, accurate-mass data is essential for confident identification and quantification of the different conjugated species.[8][11]
Comparative Analysis with Alternative Linkers
The choice of linker chemistry profoundly impacts the final conjugate's properties and its subsequent analysis. Below is a comparison of our target linker with common alternatives.
| Linker Class | Structure & Reactivity | Expected Mass Spec Behavior |
| Amino-Tri-Azide (Target) | Central core, one primary amine, three terminal azides. Amine reacts with NHS esters or activated carboxyls. Azides react with alkynes (CuAAC/SPAAC).[2][3] | ESI-MS will show a distribution of species based on payload loading (0 to 3). A key fragment ion in MS/MS is the neutral loss of N₂ (28 Da) from the azide group.[12] |
| Tris-Maleimide | Tris-(2-maleimidoethyl)amine. A central tertiary amine with three maleimide arms. Maleimides react specifically with free thiols (e.g., reduced cysteines).[2] | Provides more homogeneous conjugates if the biomolecule has a defined number of reducible disulfides. Mass spectra are often simpler than lysine-conjugates. |
| Multi-Arm NHS Ester | 4-Arm or 8-Arm PEG-NHS. A PEG core with multiple N-hydroxysuccinimide ester arms. NHS esters react with primary amines (e.g., lysines).[2][13] | Leads to highly heterogeneous products due to multiple reactive sites on both the linker and typical proteins. Mass spectra are very complex and difficult to resolve.[7] |
The "this compound" linker offers a compelling balance of initial conjugation flexibility (via the amine) and subsequent payload attachment specificity (via click chemistry), which can lead to more defined final products compared to multi-arm NHS esters.
Detailed Experimental Protocol: LC-MS of a Model Conjugate
This protocol outlines the characterization of a model conjugate: a monoclonal antibody (mAb, ~150 kDa) conjugated with "this compound," followed by the attachment of a 1 kDa alkyne-payload.
Objective: To determine the Drug-to-Antibody Ratio (DAR) and confirm the identity of the conjugated species.
Workflow Diagram
Caption: LC-MS Workflow for ADC Characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Buffer Exchange: The conjugate, likely in a buffer like PBS, must be exchanged into an MS-compatible buffer. Use a 50K MWCO centrifugal filter to exchange the sample into 50 mM ammonium acetate or ammonium bicarbonate.[7] This step is critical to avoid ion suppression and salt adduct formation.
-
Deglycosylation (Optional but Recommended): Antibody glycosylation adds significant heterogeneity. To simplify the mass spectrum, incubate the conjugate with PNGase F enzyme overnight according to the manufacturer's protocol. This will remove the N-linked glycans, making the drug-loading peaks much easier to resolve.[6]
-
Final Dilution: Dilute the sample to a final concentration of 0.1-1.0 mg/mL in a solution of 50% acetonitrile, 49.9% water, and 0.1% formic acid for reversed-phase analysis, or in 50 mM ammonium acetate for native SEC-MS.[6]
-
-
LC-MS Instrumentation & Conditions:
-
LC System: Agilent 1260 Infinity II Bio-inert LC or equivalent.[6]
-
MS System: Agilent 6520 Q-TOF, Waters BioAccord, or Thermo Q Exactive Orbitrap.[6][11]
-
Column: For native analysis, use a Size-Exclusion Chromatography (SEC) column (e.g., ACQUITY UPLC Protein BEH SEC, 200Å). For denaturing analysis, use a Reversed-Phase (RP) column (e.g., Agilent PLRP-S).
-
Mobile Phases (for RP):
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient (for RP): A linear gradient from 20% to 80% B over 15-20 minutes is a good starting point.
-
MS Settings (ESI Positive Ion Mode):
-
Capillary Voltage: 3500-4500 V
-
Gas Temperature: 300-350 °C
-
Scan Range (m/z): 1000–5000 m/z
-
Data Acquisition: Intact protein mode (if available).
-
-
-
Data Analysis:
-
Deconvolution: The raw ESI mass spectrum will show a series of peaks for each species, representing different charge states.[7] Use a deconvolution algorithm (e.g., MassLynx ProMass HR, Agilent MassHunter BioConfirm) to convert this m/z spectrum into a zero-charge mass spectrum.[7]
-
Interpretation: The deconvoluted spectrum will show a series of peaks corresponding to the naked antibody and the antibody with one or more linker-payload constructs attached. The mass difference between peaks will correspond to the mass of the added components.
-
DAR Calculation: The average DAR is calculated from the relative abundance of each drug-loaded species in the deconvoluted spectrum.[9]
-
Interpreting the Data: A Hypothetical Case Study
After analysis, the deconvoluted mass spectrum would be expected to show a primary peak for the deglycosylated mAb at ~148,000 Da. Additional series of peaks would appear at higher masses.
Expected Mass Additions:
-
Mass of Linker: ~800 Da (Calculated based on structure)
-
Mass of Payload: 1000 Da
-
Total Mass per Arm: ~1800 Da
If one linker is attached to the mAb, we would expect to see peaks corresponding to:
-
mAb + Linker + 1 Payload: ~149,800 Da
-
mAb + Linker + 2 Payloads: ~151,600 Da
-
mAb + Linker + 3 Payloads: ~153,400 Da
The presence and relative intensities of these peaks allow for the unambiguous confirmation of the conjugate structure and the calculation of payload distribution.
Fragmentation Pathway Visualization
Caption: Key Fragmentation Pathways of the Linker.
During MS/MS analysis, a characteristic neutral loss of 28 Da (N₂) is a strong indicator of an azide-containing compound.[12] Furthermore, fragmentation of the PEG4 chains will produce a "PEG ladder," a series of peaks separated by 44.026 Da, confirming the presence of the PEG spacer.[8][14]
Conclusion
The successful development of complex bioconjugates hinges on meticulous analytical characterization. For molecules like "this compound" conjugates, LC-ESI-MS with a high-resolution mass analyzer stands out as the gold standard. It provides unparalleled detail on conjugate identity, purity, and the distribution of payloads—all critical parameters that influence therapeutic efficacy and safety.[15] By understanding the principles behind the methodology and the expected analytical outcomes, researchers can confidently navigate the challenges of characterizing these next-generation biotherapeutics.
References
- 1. biocompare.com [biocompare.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. enovatia.com [enovatia.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. littlemsandsailing.com [littlemsandsailing.com]
- 15. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Analysis of "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" Bioconjugation Products
This guide provides an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) analysis for bioconjugates derived from "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane." Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles.
"this compound" is a trivalent, PEGylated linker designed for creating complex bioconjugates.[1][2][3] Its structure features a primary amine for initial linkage and three azide-terminated PEG4 arms for subsequent attachment of molecules via click chemistry.[1][2] NMR spectroscopy is an indispensable, non-destructive tool for verifying the successful formation of these conjugates, offering detailed structural information at the atomic level.[4][5][6][7]
Core Principles: Why NMR is a Definitive Tool for Analyzing Azide-Alkyne Cycloaddition
The primary application for the three azide arms of this linker is the Huisgen 1,3-dipolar cycloaddition with alkyne-containing molecules. This reaction, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of bioconjugation due to its high efficiency and bio-orthogonality.[8] NMR spectroscopy provides unambiguous proof of this transformation by tracking key chemical shift changes.
The most definitive evidence of a successful cycloaddition is the appearance of a new proton signal in the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm, corresponding to the C5-proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring.[4][9] Concurrently, the proton signal of the starting terminal alkyne (typically 2-3 ppm) disappears.[4]
Furthermore, the methylene protons adjacent to the original azide group (–CH₂–N₃) experience a predictable downfield shift upon conversion to the triazole ring (–CH₂–triazole), providing a secondary confirmation of the reaction's success.[4][10] ¹³C NMR spectroscopy corroborates this by showing the appearance of new signals for the triazole ring carbons.[11][12][13]
Comparative Analysis: CuAAC vs. SPAAC Conjugation Products
The azide moieties on the linker can react with alkynes via two primary "click" chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While both form a stable triazole linkage, the choice of method has implications for reaction conditions and product characterization.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Reactant | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN)[14] |
| Catalyst | Cu(I) source (e.g., CuSO₄/sodium ascorbate)[15][16] | None (driven by ring strain)[14][17] |
| Key ¹H NMR Signal | Sharp singlet for triazole proton (~7.5-8.5 ppm)[4][18] | More complex multiplet signals from the cyclooctyne remnant, often in the aromatic and aliphatic regions. |
| Pros | Fast, high-yielding, well-established protocols. The resulting triazole ¹H NMR signal is a clean, easily identifiable singlet.[4] | Copper-free, ideal for in vivo and cellular applications where copper toxicity is a concern.[19] |
| Cons | Potential for copper ions to damage biomolecules like DNA. Requires removal of cytotoxic copper post-reaction.[4] | Kinetically slower than CuAAC in some cases.[14] Can be less stable and prone to side reactions with certain molecules.[20] NMR spectra of products are more complex. |
Expert Insight: For in vitro conjugation where the final product can be rigorously purified, CuAAC is often preferred due to its speed and the simplicity of NMR analysis. The clean appearance of the triazole proton singlet provides a straightforward metric for quantifying conjugation efficiency. For applications involving live cells or sensitive biomolecules, SPAAC is the superior choice, but researchers must be prepared for a more complex NMR spectrum that requires careful assignment of the cyclooctyne-derived peaks.
Visualizing the Bioconjugation and Analysis Workflow
The following diagram illustrates the logical flow from the trivalent linker to the final analyzed bioconjugate.
Caption: Workflow for bioconjugation and subsequent NMR analysis.
Experimental Protocols & Data Interpretation
This section provides a validated, step-by-step methodology for a typical CuAAC reaction and the subsequent NMR analysis.
Part 1: CuAAC Protocol for Conjugating an Alkyne-Peptide
This protocol describes the conjugation of "this compound" to a model peptide containing a terminal alkyne (e.g., Propargyl-Glycine).
-
Reagent Preparation:
-
Dissolve the trivalent azide linker (1 equivalent) in a phosphate buffer (pH 7.4).
-
Dissolve the alkyne-peptide (3.3 equivalents to target all three arms) in the same buffer.
-
Prepare fresh stock solutions of:
-
Copper(II) Sulfate (CuSO₄) in water.
-
Sodium Ascorbate in water.
-
-
-
Reaction Setup: [4]
-
In a reaction vial, combine the dissolved azide linker and alkyne-peptide.
-
Add the CuSO₄ solution to the mixture, followed immediately by the sodium ascorbate solution. The final catalyst concentration should be catalytic (e.g., 5 mol% Cu per azide).[10]
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Reaction Monitoring & Workup:
-
The reaction can be monitored by taking small aliquots.[4]
-
Upon completion, the copper catalyst can be removed by purification methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC) or dialysis against a buffer containing a chelator like EDTA.
-
Part 2: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Data Acquisition:
-
Data Interpretation: A Case Study
Consider the conjugation of the trivalent azide linker to three equivalents of a propargyl-glycine peptide.
Expected ¹H NMR Spectral Changes:
| Signal | Starting Material Chemical Shift (δ, ppm) | Product Chemical Shift (δ, ppm) | Rationale for Change |
| Triazole H-5 Proton | N/A | ~8.1 (Singlet) | Formation of the new aromatic triazole ring. This is the primary diagnostic peak.[4][9] |
| Alkyne C≡C-H | ~2.5 (Triplet) | Disappears | Consumption of the terminal alkyne during cycloaddition.[4] |
| –CH₂–N₃ (Linker) | ~3.4 (Triplet) | ~4.5 (Triplet) | The methylene group adjacent to the azide is deshielded upon conversion to the electron-withdrawing triazole ring. |
| PEG Backbone | ~3.6 (Large Multiplet) | ~3.6 (Large Multiplet) | The bulk of the PEG signal remains largely unchanged, serving as a useful internal reference.[21][22] |
Expert Insight: The key to successful analysis is comparison. Always run spectra of your starting materials. The definitive proof of conjugation is the simultaneous appearance of the triazole proton signal and the disappearance of the alkyne proton signal.[4] The ratio of the integration of the new triazole proton signal to a stable proton signal on the biomolecule or linker can be used to estimate the degree of conjugation.
Visualizing the Key NMR Transformation
This diagram illustrates the critical shift changes observed during NMR analysis of a CuAAC reaction.
Caption: Diagnostic ¹H NMR chemical shifts before and after CuAAC.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. mdpi.com [mdpi.com]
- 19. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantification of Azide Group Reactivity on Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of complex drug modalities such as Antibody-Drug Conjugates (ADCs), the precise control over conjugation chemistry is paramount. Molecules presenting multiple reactive sites, like "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane," offer the potential for higher payload-to-carrier ratios. However, this advantage is only realized if the reactivity of these sites is well-understood and quantifiable. This guide provides a comprehensive framework for quantifying the azide group reactivity of this compound, comparing its performance with other multivalent azide-containing reagents through detailed experimental protocols and data analysis.
The Central Role of Azide Reactivity in Bioconjugation
The azide functional group is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] The two most prominent azide-alkyne cycloaddition reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The choice between these methods often depends on the biological context, with SPAAC being preferred for live-cell applications due to the cytotoxicity of the copper catalyst required for CuAAC.[3]
The reactivity of the azide groups in a molecule like this compound dictates the efficiency and kinetics of these conjugation reactions. Factors such as steric hindrance, the electronic environment of the azide, and the accessibility of the reactive sites can all influence the reaction rate.[4] For a trivalent molecule, it is crucial to determine if all three azide groups are equally reactive and accessible.
Featured Molecule: this compound
This compound is a branched molecule with a central amine core from which three arms extend. Each arm consists of a polyethylene glycol (PEG4) spacer terminating in an azide group.[2][5] The PEG spacers are designed to enhance water solubility and reduce steric hindrance, potentially making the terminal azides more accessible for reaction.[4][6]
Comparative Molecules
For a thorough evaluation, we will compare the reactivity of this compound with a structurally similar trivalent azide and a monovalent azide to understand the impact of multivalency.
-
Amino-PEG4-tris-PEG3-azide: A close structural analog with a similar trivalent structure, providing a direct comparison.[7][8]
-
Azido-PEG4-amine: A monovalent counterpart to assess the effect of multiple azide groups on reactivity.
Quantifying Azide Reactivity: Experimental Approaches
The reactivity of the azide groups will be quantified by determining the second-order rate constants for their reaction with specific alkyne probes in both CuAAC and SPAAC reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is known for its fast kinetics and high yields.[9] We will employ a fluorogenic assay to monitor the reaction progress in real-time. The reaction between a non-fluorescent azide and an alkyne-tagged fluorophore results in a fluorescent triazole product, allowing for continuous monitoring of the reaction rate.[10]
Materials:
-
This compound
-
Amino-PEG4-tris-PEG3-azide
-
Azido-PEG4-amine
-
Propargyl-fluorescein (or other suitable alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of the azide-containing molecules in DMSO.
-
Prepare a 10 mM stock solution of propargyl-fluorescein in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup (in a 96-well plate):
-
In each well, add PBS to a final volume of 200 µL.
-
Add the azide stock solution to achieve a final concentration of 1 mM.
-
Add the propargyl-fluorescein stock solution to a final concentration of 100 µM.
-
Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. Add the premix to the wells to a final copper concentration of 100 µM.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for fluorescein.
-
Monitor the increase in fluorescence intensity over time at regular intervals.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Under pseudo-first-order conditions (azide in excess), the natural logarithm of the change in fluorescence over time will be linear. The slope of this line can be used to determine the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for biological applications.[11] The kinetics of SPAAC are highly dependent on the strain of the cyclooctyne used.[6] We will use a commercially available dibenzocyclooctyne (DBCO) derivative and monitor the reaction by UV-Vis spectrophotometry, taking advantage of the characteristic absorbance of the DBCO group that disappears upon reaction with an azide.[12]
Materials:
-
This compound
-
Amino-PEG4-tris-PEG3-azide
-
Azido-PEG4-amine
-
DBCO-amine (or other suitable water-soluble DBCO derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of the azide-containing molecules in PBS.
-
Prepare a 1 mM stock solution of DBCO-amine in PBS.
-
-
Reaction Setup:
-
In a quartz cuvette, add PBS to a final volume of 1 mL.
-
Add the DBCO-amine stock solution to a final concentration of 50 µM.
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the azide stock solution to achieve a final concentration of 500 µM (to ensure pseudo-first-order conditions).
-
Immediately begin monitoring the decrease in absorbance at the λmax of the DBCO reagent (typically around 309 nm) over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Under pseudo-first-order conditions, the natural logarithm of the absorbance will be linear with time. The slope of this line gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide.
-
Expected Outcomes and Data Interpretation
The experimental data will be summarized in the following tables to facilitate a clear comparison of the azide reactivities.
Table 1: Comparative Kinetic Data for CuAAC Reactions
| Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| This compound | Experimental Value | Trivalent structure with PEG4 spacers. |
| Amino-PEG4-tris-PEG3-azide | Experimental Value | Trivalent structure with mixed PEG spacers. |
| Azido-PEG4-amine | Experimental Value | Monovalent reference. |
Table 2: Comparative Kinetic Data for SPAAC Reactions
| Compound | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| This compound | Experimental Value | Trivalent structure with PEG4 spacers. |
| Amino-PEG4-tris-PEG3-azide | Experimental Value | Trivalent structure with mixed PEG spacers. |
| Azido-PEG4-amine | Experimental Value | Monovalent reference. |
Note: The actual experimental values will need to be determined by performing the experiments as described.
Interpretation of Results:
-
Comparison of Trivalent vs. Monovalent Azides: A higher rate constant for the trivalent molecules compared to the monovalent analog may indicate a positive cooperative effect or simply a statistical advantage. Conversely, a lower per-azide reactivity might suggest steric hindrance between the arms of the molecule.
-
Comparison of the Two Trivalent Azides: Differences in the rate constants between this compound and Amino-PEG4-tris-PEG3-azide could be attributed to the subtle differences in the PEG spacer lengths, which might affect the flexibility and accessibility of the azide groups.
-
CuAAC vs. SPAAC: As expected, the rate constants for CuAAC will likely be significantly higher than for SPAAC.[13] This data will provide a quantitative measure of this difference for these specific molecules, aiding in the selection of the appropriate click chemistry method for a given application.
Visualizing the Workflow and Concepts
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for CuAAC kinetic analysis.
Caption: Experimental workflow for SPAAC kinetic analysis.
Caption: Factors influencing azide reactivity in click chemistry.
Conclusion
The quantitative assessment of azide group reactivity is a critical step in the successful application of multivalent linkers like this compound. By employing rigorous kinetic analysis through both CuAAC and SPAAC reactions, researchers can gain a deeper understanding of the performance of these reagents. This guide provides the necessary framework and detailed protocols to conduct such a comparative study. The resulting data will empower scientists and drug developers to make informed decisions in the design and synthesis of novel bioconjugates, ultimately leading to more effective and well-characterized therapeutic and diagnostic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino-PEG4-tris-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. bioclone.net [bioclone.net]
- 10. benchchem.com [benchchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide: Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane vs. Other Trifunctional Linkers for Next-Generation ADCs
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs through a chemical linker.[1][2] The linker is not merely a tether; it is a critical determinant of the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index.[3][4] While first-generation ADCs often relied on bifunctional linkers that produced heterogeneous mixtures with suboptimal drug-to-antibody ratios (DAR), the field has evolved towards more sophisticated constructs.[1][5]
Trifunctional linkers have emerged as a transformative technology, enabling the creation of more complex and potent ADCs.[5] These linkers possess three reactive sites, opening a landscape of possibilities beyond simple drug attachment. This guide provides an in-depth comparison of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane , a novel branched linker designed for high drug loading, against other classes of trifunctional linkers. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols for the modern drug development professional.
Section 1: A Deep Dive into this compound
This compound is a branched, multi-arm PEG product engineered to address a key challenge in ADC development: achieving a high, homogeneous DAR without compromising the conjugate's physicochemical properties.[6][7]
Molecular Architecture and Mechanism
This linker is built on a central core, featuring a single primary amine (-NH2) for antibody conjugation and three distinct arms, each terminating in an azide (-N3) group.[8][9] Each arm incorporates a polyethylene glycol (PEG4) spacer, a well-established component in ADC design.[][11]
The conjugation strategy is a sequential, two-stage process:
-
Antibody Coupling: The linker's primary amine is reacted with the antibody. This is typically achieved by activating the antibody's lysine residues or by using an amine-reactive crosslinker.[8]
-
Payload Attachment: The three terminal azide groups are then available for conjugation with alkyne-modified cytotoxic payloads via "click chemistry"—either the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[12][][14] This reaction is bioorthogonal, highly efficient, and forms an exceptionally stable triazole ring.[15][16]
Core Advantages
-
High and Controlled Drug Loading: The defining feature of this linker is its ability to attach three drug molecules per conjugation site on the antibody. This allows for the creation of ADCs with high DAR values (e.g., 6, 8, or more) in a more predictable manner than stochastic lysine conjugation with bifunctional linkers.[11][17] This can dramatically enhance the potency of an ADC, especially against tumors with low antigen expression.[11]
-
Enhanced Pharmacokinetics and Solubility: The hydrophilic PEG4 spacers are critical. Many potent payloads are hydrophobic, and conjugating them to an antibody can induce aggregation, leading to rapid clearance and reduced efficacy.[1] The PEG chains form a "hydration shell" that improves the overall solubility of the ADC, mitigates aggregation, and can increase the circulation half-life by creating a larger hydrodynamic volume.[18][19][20]
-
Superior Linkage Stability: The 1,2,3-triazole linkage formed via click chemistry is known for its exceptional chemical and biological stability.[16] It is resistant to hydrolysis and enzymatic degradation, ensuring the cytotoxic payload remains attached to the antibody in systemic circulation, thereby minimizing off-target toxicity.[16][21]
Visualization: Molecular Structure
Caption: Structure of this compound.
Section 2: The Landscape of Trifunctional Linkers: A Comparative Analysis
The utility of trifunctional linkers extends far beyond high drug loading.[5] The specific architecture and combination of reactive groups dictate the linker's application, enabling the construction of highly sophisticated bioconjugates.
Alternative 1: Heterotrifunctional Linkers for Dual-Payloads and Theranostics
These linkers are engineered with three distinct reactive groups, allowing for the sequential and specific conjugation of different molecules.[19][22] For example, a linker might feature an NHS-ester (for lysines), a maleimide (for cysteines), and an azide (for click chemistry).
-
Primary Use Case: The creation of dual-payload ADCs.[5] By delivering two cytotoxic agents with different mechanisms of action, these ADCs can potentially overcome drug resistance and enhance therapeutic efficacy.[5] Another key application is in theranostics, where a therapeutic payload and an imaging agent are attached to the same antibody.[5]
-
Comparison Point: The core advantage here is versatility . While Amino-Tri-(Azide-PEG4...) excels at increasing the density of a single payload, heterotrifunctional linkers excel at creating multifunctional conjugates. The choice depends entirely on the therapeutic strategy.
Alternative 2: Linkers for Site-Specific Conjugation and Functional Tagging
Some trifunctional linkers are designed to ensure ADC homogeneity and provide additional functionality. A notable example is a flexible PEG-based linker with functionalities for simultaneous cell targeting, regiospecific antibody conjugation, and conjugate detection (e.g., via a biotin tag).[23][24]
-
Primary Use Case: Research and development contexts where precise control over the conjugation site is paramount and where tracking or purification of the conjugate is necessary. For instance, one arm could be a maleimide for site-specific conjugation to an engineered cysteine on the antibody, the second a targeting peptidomimetic, and the third a biotin tag for affinity purification.[23][25]
-
Comparison Point: The focus is on precision and utility . This approach prioritizes a uniform product (DAR of exactly 1, 2, etc.) and downstream applications like imaging or biochemical assays, whereas Amino-Tri-(Azide-PEG4...) prioritizes maximizing the therapeutic payload delivered to the target cell.
Visualization: Conceptual Architectures
Caption: Conceptual architectures of different trifunctional linkers.
Section 3: Data-Driven Performance Comparison
The selection of a linker strategy is a critical decision in ADC design. The following table summarizes the key performance characteristics of the linker types discussed.
| Feature | This compound | Heterotrifunctional Linker (Generic) | Site-Specific & Tagging Linker |
| Primary Application | High drug-loading ADCs | Dual-payload ADCs, Theranostics | Homogeneous ADCs, Research Probes |
| Reactive Groups | 1x Amine, 3x Azide | 3x Distinct groups (e.g., NHS, Mal, Azide) | 3x Distinct groups (e.g., Mal, NHS, Biotin) |
| Conjugation Chemistry | Lysine acylation + Click Chemistry (CuAAC/SPAAC) | Varied (e.g., Lysine acylation, Cysteine alkylation) | Site-specific (e.g., Cysteine alkylation) + other |
| Achievable DAR | High and controlled (e.g., multiples of 3)[17] | Low to moderate (typically 2-4) | Precisely controlled (e.g., 1, 2) |
| Key Advantage | Maximized payload delivery per antibody[11] | Functional versatility (multiple molecules)[5] | Product homogeneity and added functionality[23][25] |
| Potential Limitation | High payload hydrophobicity may still pose challenges | More complex, multi-step synthesis and conjugation | Lower overall payload capacity |
| Reference Example | N/A (Novel Branched Structure) | Dual-drug conjugates[22][26] | PEG-SU-Lys-Lys-maleimide linker[23][24] |
Section 4: Experimental Protocols & Workflows
Trustworthy protocols are self-validating. The following workflows provide a robust framework for the synthesis and characterization of ADCs using a branched azide linker.
Protocol 1: Two-Step ADC Conjugation
This protocol outlines the synthesis of a high-DAR ADC using this compound and an alkyne-functionalized payload.
A. Step 1: Antibody Modification with the Linker
-
Rationale: This step attaches the trifunctional linker to the antibody, typically via surface-accessible lysine residues. The molar ratio is critical to control the average number of linkers per antibody.
-
Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the linker in a compatible organic solvent (e.g., DMSO).
-
Reaction: Add the linker stock solution to the antibody solution at a defined molar excess (e.g., 5-10 fold).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging the antibody into a fresh buffer suitable for the next step.
B. Step 2: Payload Attachment via Click Chemistry (CuAAC)
-
Rationale: The copper-catalyzed click reaction provides a highly efficient and specific method for attaching the alkyne-payload to the azide-functionalized antibody.[12][] A ligand like THPTA is used to stabilize the Cu(I) oxidation state and protect the antibody.[12]
-
Reagent Preparation: Prepare fresh stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA ligand in water, 100 mM sodium ascorbate in water, and the alkyne-payload in DMSO.[12]
-
Catalyst Pre-complexation: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let stand for 5 minutes.[12]
-
Conjugation Reaction: To the purified, linker-modified antibody from Step 1, add the alkyne-payload (typically 1.5-2.0 equivalents per azide).
-
Initiation: Add the Cu(I)/THPTA complex followed by the sodium ascorbate reducing agent to initiate the reaction.[12]
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Final Purification: Purify the final ADC product using SEC or TFF to remove all reaction components and any remaining unreacted payload.
Protocol 2: ADC Characterization by Hydrophobic Interaction Chromatography (HIC)
-
Rationale: HIC is a powerful technique for determining the average DAR and the distribution of drug-loaded species.[1] The conjugation of hydrophobic drugs increases the surface hydrophobicity of the antibody, causing it to be retained longer on the HIC column.[1][27]
-
System Setup: Use an HIC column (e.g., Butyl-NPR) with a two-buffer system: Buffer A (high salt, e.g., 1.5 M ammonium sulfate in phosphate buffer) and Buffer B (low salt, e.g., phosphate buffer).
-
Sample Loading: Inject the purified ADC onto the column equilibrated in a high percentage of Buffer A.
-
Elution: Apply a linear gradient from high salt (Buffer A) to low salt (Buffer B).
-
Data Analysis: Monitor the elution profile at 280 nm. Unconjugated antibody will elute first, followed by successive peaks corresponding to species with increasing numbers of conjugated drugs (e.g., DAR=3, DAR=6, etc.). The relative area of each peak is used to calculate the weighted average DAR.[27] A well-resolved chromatogram with distinct peaks validates the homogeneity of the conjugation.
Visualization: Synthesis & Characterization Workflow
Caption: Workflow for ADC synthesis and characterization.
Conclusion
The choice of a linker is a strategic decision that profoundly impacts the ultimate success of an Antibody-Drug Conjugate. There is no single "best" linker, only the optimal linker for a given therapeutic objective.
This compound stands out as an exemplary tool for constructing ADCs where the goal is to maximize the delivery of a cytotoxic payload in a controlled and homogeneous fashion. Its branched architecture, combined with the benefits of PEGylation and the stability of click chemistry, offers a powerful solution to enhance ADC potency.
In parallel, the broader class of heterotrifunctional linkers provides unparalleled versatility for creating the next generation of multifunctional biologics, including dual-payload ADCs to combat drug resistance and theranostic agents that merge treatment with diagnosis. As ADC technology continues to advance, a deep understanding of these sophisticated linker platforms will remain essential for researchers, scientists, and drug development professionals dedicated to engineering more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 9. This compound | AxisPharm [axispharm.com]
- 11. adcreview.com [adcreview.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. purepeg.com [purepeg.com]
- 19. benchchem.com [benchchem.com]
- 20. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 21. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of a trifunctional reactive linker for the construction of antibody-drug hybrid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Branched vs. Linear PEG Linkers in Drug Delivery Systems
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Polyethylene glycol (PEG) linkers, prized for their hydrophilicity and biocompatibility, are a cornerstone of modern drug delivery systems.[1] The architectural choice between a linear and a branched PEG linker can profoundly influence a drug's solubility, stability, pharmacokinetic profile, and overall efficacy.[1][2] This guide provides an objective, data-driven comparison to inform the selection of the optimal PEG linker architecture for your specific application.
The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of repeating ethylene glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[1][2][3] This structural divergence leads to significant differences in their physicochemical and biological properties.[1]
At a Glance: Key Architectural and Functional Differences
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene glycol units.[1][2][3] | Multiple PEG arms extending from a central core.[1][2][3] |
| Hydrodynamic Volume | Smaller for a given molecular weight.[1] | Larger for a given molecular weight, which can reduce renal clearance.[1][2][3][] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[1][2] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[1][2][5] |
| Drug Loading (for ADCs) | Typically allows for a lower drug-to-antibody ratio (DAR) as one linker generally attaches one drug molecule.[1][2] | Can potentially enable a higher DAR as one linker can be designed to attach multiple drug molecules.[1][2][3][6] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar total molecular weight.[1][2] | Often exhibit superior pharmacokinetic profiles with slower clearance rates and longer in vivo half-life.[2][3] |
| Steric Hindrance | Minimal steric hindrance, which can be advantageous for maintaining binding affinity.[3][5] | Increased steric hindrance may sometimes negatively impact binding affinity and enzymatic cleavage.[3] |
| Synthesis | Simpler and more predictable synthesis.[3] | More complex synthesis.[3] |
| Immunogenicity | Can elicit anti-PEG antibodies.[2] | The more complex structure may in some cases lead to a more pronounced immune response, though it can also provide enhanced shielding.[2][6] |
Visualizing the Molecular Architecture and Experimental Workflow
To better understand the structural differences and their implications, the following diagrams illustrate the basic architectures and a typical experimental workflow for evaluating PEGylated conjugates.[1]
References
A Comparative Guide to the Pharmacokinetic Profile of ADCs Featuring a Trivalent, PEGylated Linker
A Senior Application Scientist's In-Depth Analysis of "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" in Advanced ADC Design
Introduction: The Linker as the Linchpin of ADC Therapeutic Index
The therapeutic success of an Antibody-Drug Conjugate (ADC) is not merely a function of its potent cytotoxic payload or its highly specific monoclonal antibody (mAb). The linker, the chemical bridge connecting the antibody and the drug, is a critical determinant of the ADC's overall performance, profoundly influencing its stability, efficacy, and, most importantly, its pharmacokinetic (PK) profile. An ideal linker must maintain a stable connection between the mAb and payload in systemic circulation to minimize off-target toxicity, yet permit efficient payload release upon internalization into the target cancer cell. This guide provides a comparative analysis of the pharmacokinetic profile of ADCs constructed with a novel trivalent linker, "this compound," against established linker technologies, supported by experimental frameworks for their evaluation.
This specific linker architecture introduces two key features: trivalency and PEGylation. Trivalency allows for the attachment of multiple payload molecules at a single conjugation site on the antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner. The integrated Polyethylene Glycol (PEG) spacers (PEG4) are designed to enhance hydrophilicity, which can mitigate aggregation issues often seen with high-DAR ADCs and improve their systemic behavior.
Comparative Analysis of Linker Technologies
The choice of linker technology directly impacts an ADC's PK, which governs its absorption, distribution, metabolism, and excretion (ADME). These parameters collectively determine the exposure of both the ADC and its released payload to tumor and healthy tissues.
| Linker Technology | Linker Chemistry Example | Key PK Characteristics | Advantages | Disadvantages |
| Trivalent PEGylated Linker | This compound | Expected to have improved plasma stability and a longer half-life due to the hydrophilic PEG spacers. The multivalent nature allows for a higher, uniform DAR. | Potentially improved therapeutic index; enhanced solubility and reduced aggregation; precise DAR control. | Limited long-term clinical data; potential for steric hindrance affecting antigen binding. |
| Cleavable Linkers | Valine-Citrulline (VC) dipeptide | Susceptible to cleavage by lysosomal proteases (e.g., Cathepsin B) found inside the target cell. Generally stable in systemic circulation. | Facilitates controlled, intracellular payload release. | Potential for premature cleavage in circulation leading to off-target toxicity. |
| Non-Cleavable Linkers | Thioether-based (e.g., SMCC) | The payload is released only after complete lysosomal degradation of the antibody into amino acids. Offers high plasma stability. | High stability in circulation minimizes off-target toxicity. | The released payload is an amino acid-linker-drug complex, which must retain cytotoxic activity. |
The "this compound" linker represents a sophisticated approach to ADC design. The azide groups are ideal for modern bioconjugation techniques like copper-free click chemistry, which offers high efficiency and specificity. The PEG4 spacers are crucial for modulating the PK profile. By increasing the hydrodynamic radius and shielding the ADC from proteolytic degradation, PEGylation is a well-established strategy for extending the plasma half-life of therapeutic proteins. This trivalent, PEGylated linker, therefore, is hypothesized to confer a favorable PK profile, characterized by a longer circulation time, which allows for greater tumor accumulation, and reduced clearance rates.
Experimental Framework for PK Profile Evaluation
To empirically validate the hypothesized PK advantages of this trivalent linker, a series of preclinical in vivo experiments are necessary. The following protocols outline a standard workflow for comparing the PK profiles of different ADC constructs.
Workflow for Comparative In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for assessing the PK profile of an ADC in a preclinical model.
Caption: Workflow for a comparative in vivo pharmacokinetic study of ADCs.
Detailed Experimental Protocol: In Vivo PK Study in Mice
This protocol describes a typical non-tumor-bearing mouse study to assess the fundamental PK properties of an ADC.
1. Animal Model and ADC Preparation:
- Model: Use healthy, female Balb/c mice, 8-10 weeks old. Acclimatize animals for at least one week before the study.
- Groups: Establish groups for each ADC construct to be tested (e.g., Group 1: ADC with trivalent PEGylated linker; Group 2: ADC with VC linker). Include a sufficient number of animals per group to allow for sampling at multiple time points (typically 3 mice per time point).
- Dosing Solution: Formulate the ADCs in a sterile, buffered solution (e.g., PBS, pH 7.4) to a final concentration suitable for intravenous (IV) injection.
2. ADC Administration and Sample Collection:
- Administration: Administer a single IV bolus dose of the ADC (e.g., 5 mg/kg) via the tail vein.
- Blood Sampling: Collect blood samples (approx. 50-100 µL) at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 96 hrs, 168 hrs). Blood is typically collected via retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
- Plasma Preparation: Immediately process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
3. Bioanalytical Methods:
The choice of analytical method is critical for accurately quantifying the different components of the ADC in circulation.
-
Total Antibody Quantification (ELISA):
-
Plate Coating: Coat a 96-well ELISA plate with an anti-human IgG (Fc-specific) antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted plasma samples and a standard curve of the unconjugated antibody to the plate. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a detection antibody (e.g., HRP-conjugated anti-human IgG). Incubate for 1 hour.
-
Substrate Addition: After a final wash, add a TMB substrate and stop the reaction with sulfuric acid.
-
Readout: Measure the absorbance at 450 nm and calculate the concentration of total antibody based on the standard curve. This measurement reflects the concentration of the antibody component of the ADC, regardless of whether the payload is still attached.
-
-
Conjugated Payload Quantification (LC-MS/MS):
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile).
-
Chromatography: Inject the supernatant onto a reverse-phase HPLC column to separate the payload from other plasma components.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the drug payload. This provides information on the concentration of the drug that remains conjugated to the antibody.
-
4. Pharmacokinetic Data Analysis:
Analyze the concentration-time data using non-compartmental analysis (NCA) with software like Phoenix WinNonlin. Key parameters to calculate and compare include:
-
Area Under the Curve (AUC): Total drug exposure over time.
-
Half-life (t½): Time required for the ADC concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the ADC per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
A successful ADC based on the "this compound" linker would be expected to exhibit a higher AUC and a longer t½ compared to a non-PEGylated or a less stable linker construct, indicating prolonged circulation and greater potential for tumor accumulation.
Conclusion
The "this compound" linker offers a sophisticated platform for the development of next-generation ADCs. Its trivalent and PEGylated structure is rationally designed to overcome key challenges in ADC development, namely aggregation, suboptimal DAR, and rapid clearance. The experimental framework detailed above provides a robust methodology for validating the expected pharmacokinetic benefits of this technology. By systematically comparing its performance against established linker platforms, researchers can generate the critical data needed to advance promising new ADC candidates toward clinical development. The ultimate goal is to leverage superior linker chemistry to create ADCs with an enhanced therapeutic window, delivering more potent anti-cancer activity with reduced systemic toxicity.
A Senior Application Scientist's Guide to Click Chemistry: A Comparative Study of CuAAC vs. SPAAC for "Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane" Conjugation
Introduction: The advent of click chemistry has revolutionized the field of bioconjugation, providing researchers with highly efficient, specific, and reliable methods for covalently linking molecules. At the forefront of this chemical revolution are two powerful variations of the azide-alkyne cycloaddition: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an in-depth comparative analysis of these two methodologies, specifically tailored for the conjugation of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane , a trivalent, PEGylated scaffold ideal for the construction of complex, multivalent biomolecular architectures.
The choice between CuAAC and SPAAC is not trivial; it is a critical decision point dictated by the intended application, with profound implications for reaction kinetics, biocompatibility, and experimental design. This document will dissect the mechanistic underpinnings of each reaction, present quantitative performance data, provide detailed experimental protocols, and offer a strategic framework to empower researchers, scientists, and drug development professionals to make an informed selection for their specific needs.
Chapter 1: Mechanistic Principles: A Tale of Two Activation Strategies
Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, which forms a stable triazole ring from an azide and an alkyne.[1] However, their approaches to overcoming the reaction's activation energy are fundamentally different.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, renowned for its speed and precision.[2] It relies on a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[3] The currently accepted mechanism often involves a dinuclear copper intermediate.[2] The process begins with the formation of a copper(I) acetylide, which significantly lowers the activation barrier for the subsequent reaction with the azide.[3][4] This catalytic cycle not only accelerates the reaction by orders of magnitude but also ensures absolute control over the regiochemistry, exclusively yielding the 1,4-disubstituted triazole isomer.[2][3] The necessary copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In contrast, SPAAC, often termed "copper-free click chemistry," achieves rapid cycloaddition by harnessing intramolecular forces.[7][8] The reaction's driving force is the substantial ring strain (approximately 18 kcal/mol) inherent in cyclooctyne derivatives (e.g., BCN, DBCO).[7][9] This strain is released upon the concerted [3+2] cycloaddition with an azide, drastically lowering the activation energy without the need for an exogenous catalyst.[7][10] This bioorthogonal nature—the ability to proceed within complex biological environments without interfering with native biochemical processes—is the hallmark of SPAAC, making it an invaluable tool for modifying molecules in living systems.[8][]
Chapter 2: A Head-to-Head Comparison: Key Performance Metrics
The selection between CuAAC and SPAAC hinges on a trade-off between reaction velocity and biological compatibility. The multivalent nature of "this compound" makes these considerations even more critical for achieving high-purity, fully conjugated products.
Quantitative Data Presentation
The following tables summarize the key performance differences between the two methods.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Required: Copper(I), typically from CuSO₄ + Sodium Ascorbate.[12] | None: Reaction is driven by ring strain.[12] |
| Biocompatibility | Lower: Copper ions can be cytotoxic and generate reactive oxygen species (ROS), potentially damaging sensitive biomolecules.[8][13][14] | High: Truly bioorthogonal, making it the gold standard for live-cell and in vivo applications.[8][15] |
| Reaction Kinetics | Very Fast: Rate acceleration of 10⁷ to 10⁸ over the uncatalyzed thermal reaction.[5] | Slower than CuAAC: Rate is highly dependent on the choice of cyclooctyne.[12][15] |
| Alkyne Reagent | Simple & Stable: Small, stable, and synthetically accessible terminal alkynes.[12] | Complex & Bulky: Strained cyclooctynes are larger, more complex to synthesize, and can be less stable.[12][13] |
| Regioselectivity | Absolute: Exclusively forms the 1,4-disubstituted triazole isomer.[1] | Variable: Can form a mixture of regioisomers, though this is often irrelevant for symmetric cyclooctynes.[9] |
| Side Reactions | Potential for oxidative damage to proteins/peptides; catalyst can be poisoned by thiols.[3][14] | Some cyclooctynes may exhibit side reactions with thiols.[12] |
| Reaction Conditions | Versatile; proceeds well in aqueous or organic solvents over a broad pH range (4-12).[5][12] | Typically performed under physiological conditions (neutral pH, aqueous buffer, ambient temperature).[12] |
Table 1: High-level comparison of CuAAC and SPAAC reaction parameters.
The kinetics of SPAAC are quantitatively described by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for achieving efficient conjugation at low concentrations.
| Cyclooctyne Reagent | Representative Second-Order Rate Constant (k₂) with Primary Azides (M⁻¹s⁻¹) | Key Characteristics |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.012 - 0.024[12] | Slower kinetics but smaller and less hydrophobic than DBCO. |
| DBCO/ADIBO (Dibenzocyclooctyne) | ~0.90[12] | A widely used standard with significantly faster kinetics than BCN. |
| DIBAC (Dibenzoazacyclooctyne) | Rate constants can be higher than DBCO.[15] | Highly reactive, often used for rapid labeling applications. |
Table 2: Representative second-order rate constants for common SPAAC cyclooctynes. Note that rates are highly dependent on specific reactants and conditions.
Chapter 3: Experimental Design & Protocols
The successful conjugation of the trivalent "this compound" requires careful protocol design to ensure complete reaction and facilitate purification. The PEG4 linkers on the scaffold enhance aqueous solubility, making these protocols amenable to biological buffers.[16][17]
Protocol 1: CuAAC Conjugation of Amino-Tri-Azide Scaffold
This protocol describes the conjugation of the trivalent azide scaffold to a model terminal alkyne (e.g., Propargyl-PEG-Biotin). The causality for including a ligand like THPTA is to stabilize the Cu(I) oxidation state and increase reaction efficiency in aqueous media.[6]
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., Propargyl-PEG-Biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Degassing equipment (e.g., argon gas line)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the Amino-Tri-Azide scaffold in water or PBS.
-
Prepare a 10 mM stock solution of the alkyne partner in DMSO or water.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use to ensure its reducing activity. [18]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Amino-Tri-Azide scaffold (1.0 equivalent).
-
Add the alkyne partner. A slight excess (e.g., 3.3 - 3.6 equivalents, or 1.1-1.2 eq. per azide) is recommended to drive the reaction to completion.
-
Add reaction buffer to achieve a final scaffold concentration of 1-5 mM.
-
Prepare a "premix" of the catalyst by combining the CuSO₄ solution (0.1 eq. per azide, total 0.3 eq.) and the THPTA ligand solution (0.5 eq. per azide, total 1.5 eq.).
-
Add the catalyst premix to the reaction tube.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 eq. per azide, total 3.0 eq.).[18]
-
Gently mix the solution and cap the tube to minimize oxygen exposure, which can lead to catalyst oxidation and side reactions.[6]
-
Incubate at room temperature for 1-4 hours. The reaction is often complete within this timeframe.
-
-
Monitoring and Purification:
-
Monitor reaction progress via LC-MS, observing the disappearance of starting material and the appearance of the desired trivalent conjugate mass.
-
Purify the final product using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) to remove excess reagents and catalyst.
-
Protocol 2: SPAAC Conjugation of Amino-Tri-Azide Scaffold
This protocol details the simpler, catalyst-free conjugation to a model cyclooctyne (e.g., DBCO-PEG-Fluorophore). The primary experimental consideration here is the trade-off between reactant concentration and reaction time, as the kinetics are inherently slower than CuAAC.[15]
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the Amino-Tri-Azide scaffold in water or PBS.
-
Prepare a 10 mM stock solution of the DBCO partner in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Amino-Tri-Azide scaffold (1.0 equivalent).
-
Add the DBCO partner. A slight excess (e.g., 3.3 - 3.6 equivalents) is recommended.
-
Add reaction buffer to the desired final concentration. Ensure the final percentage of organic solvent (from the DBCO stock) is compatible with your application and does not cause precipitation.
-
-
Initiation and Incubation:
-
Gently mix the solution. The reaction begins immediately upon mixing.
-
Incubate at room temperature or 37°C. Reaction times are typically longer than for CuAAC, ranging from 4 to 24 hours, depending on the cyclooctyne's reactivity and reactant concentrations.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the final conjugate using SEC or RP-HPLC to remove unreacted starting materials.
-
Chapter 4: Strategic Selection for Your Application
The decision to use CuAAC or SPAAC for conjugating "this compound" should be guided by the ultimate experimental context.
When to Choose CuAAC:
-
In Vitro Applications: For conjugating the trivalent scaffold to proteins, peptides, or small molecules for biochemical assays, diagnostics, or materials science where cell viability is not a concern.[13]
-
Speed and Efficiency: When rapid and complete conjugation is paramount. Its superior kinetics are advantageous for ensuring all three azide groups react, simplifying downstream purification.[15]
-
Cost-Effectiveness: Terminal alkyne reagents are generally less expensive and more readily available than strained cyclooctynes.
When to Choose SPAAC:
-
Live-Cell and In Vivo Applications: This is the unequivocal choice when biocompatibility is required. The absence of a toxic copper catalyst is essential for live-cell imaging, in vivo drug delivery studies, or modifying cell surfaces.[8][15]
-
Sensitive Biomolecules: When conjugating to proteins or peptides that are susceptible to oxidative damage from the ROS generated during CuAAC reactions.[14]
-
Simplicity: For applications where avoiding the addition and subsequent removal of a metal catalyst and its ligands simplifies the workflow.
Conclusion
Both CuAAC and SPAAC are exceptionally powerful tools for the functionalization of the "this compound" scaffold. CuAAC offers unparalleled speed and efficiency, making it a robust workhorse for a vast array of in vitro applications.[19] Conversely, SPAAC provides supreme biocompatibility, establishing it as the essential method for experiments conducted within the delicate environment of living systems.[8] By understanding the fundamental trade-offs between catalytic activation and strain-promoted reactivity, researchers can confidently select the optimal click chemistry strategy, paving the way for innovative designs in drug development, diagnostics, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. This compound | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
- 19. jpt.com [jpt.com]
A Comparative Guide to Crosslinking Reagents: Benchmarking Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
In the intricate world of bioconjugation, drug delivery, and materials science, the choice of a crosslinking reagent is a critical decision that profoundly impacts the efficacy, stability, and biocompatibility of the final product. This guide provides an in-depth technical comparison of a novel trivalent azide crosslinker, Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane , against established crosslinking chemistries. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
Introduction: The Pivotal Role of Crosslinking
Crosslinking, the process of chemically joining two or more molecules by a covalent bond, is a cornerstone of modern molecular sciences.[1] It enables the construction of complex architectures such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and hydrogels for tissue engineering. The ideal crosslinker should offer high reaction efficiency, specificity towards target functional groups, stability in biological environments, and minimal perturbation of the conjugated molecules' functions.
This guide will focus on the unique advantages of this compound and benchmark its performance against two widely used classes of crosslinking reagents: N-hydroxysuccinimide (NHS) esters and maleimides.
A Closer Look at this compound
This compound is a multi-arm polyethylene glycol (PEG) product.[2][3] Its structure is designed to offer a unique combination of functionalities for advanced bioconjugation strategies.[4][5]
-
Trivalent Azide Functionality: The presence of three azide groups allows for multiple attachment points through "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][6] This multivalent nature can enhance binding avidity or create densely functionalized constructs.
-
PEGylated Spacers: Each azide group is connected to the central core via a PEG4 (polyethylene glycol with four repeating units) spacer. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that can improve the solubility and stability of the resulting conjugate in aqueous solutions.[4][7][8] The PEG spacers also provide flexibility and reduce steric hindrance.[7]
-
Primary Amine Handle: The single primary amine group serves as a versatile anchor point for initial conjugation to a biomolecule or surface, typically through reactions with carboxylic acids or activated esters.[4][9]
Caption: Molecular structure of this compound.
Alternative Crosslinking Chemistries: A Comparative Overview
To provide a comprehensive benchmark, we will compare the performance of this compound with two of the most prevalent crosslinking chemistries in bioconjugation:
-
NHS Esters: These are among the most widely used amine-reactive crosslinkers.[10] They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[10][11][12] The reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[12][13]
-
Maleimides: This class of reagents exhibits high selectivity for sulfhydryl groups, found in cysteine residues.[14][][16] The reaction, a Michael addition, forms a stable thioether bond and proceeds optimally at a pH range of 6.5-7.5.[14][]
| Feature | This compound | NHS Esters | Maleimides |
| Reactive Group | Azide (-N3) | N-hydroxysuccinimide ester | Maleimide |
| Target | Alkynes (terminal or strained) | Primary amines (-NH2) | Sulfhydryls (-SH) |
| Resulting Bond | Triazole | Amide | Thioether |
| Optimal pH | 4-12 (CuAAC), Physiological (SPAAC)[17] | 7.2-8.5[12][13] | 6.5-7.5[14] |
| Key Advantage | Bioorthogonal, high specificity, multivalency | Well-established, reacts with common functional group | High specificity for cysteines |
| Key Disadvantage | Requires alkyne-modified target; CuAAC can be cytotoxic[18][19] | Prone to hydrolysis, potential for side reactions[10][20] | Potential for retro-Michael reaction (bond cleavage)[] |
Head-to-Head Experimental Comparison
To objectively evaluate the performance of these crosslinkers, a series of experiments were designed to model a common bioconjugation workflow: the creation of an antibody-drug conjugate (ADC).
Experimental Workflow
The following diagram outlines the general workflow for conjugating a model cytotoxic drug to an antibody using the different crosslinking strategies.
Caption: Experimental workflows for ADC synthesis.
Detailed Experimental Protocols
Protocol 1: Antibody Modification with this compound
-
Antibody Preparation: Prepare a solution of the antibody (e.g., Trastuzumab) at 5 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.
-
Crosslinker Activation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 20-fold molar excess of the crosslinker solution to the antibody solution. Incubate for 2 hours at room temperature with gentle mixing.
-
Purification: Remove excess crosslinker using a desalting column equilibrated with PBS.
-
Characterization: Determine the average number of azide groups per antibody using a fluorescently labeled alkyne and spectrophotometry.
Protocol 2: "Click" Reaction for ADC formation (SPAAC)
-
Drug Preparation: Dissolve a DBCO-functionalized cytotoxic drug (e.g., DBCO-MMAE) in DMSO to a 10 mM stock solution.
-
Conjugation: Add a 5-fold molar excess of the DBCO-drug solution to the azide-modified antibody. Incubate for 12 hours at 4°C.[18]
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC).
-
Characterization: Analyze the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.
Protocol 3: ADC Formation using a Heterobifunctional NHS-Maleimide Crosslinker (e.g., SMCC)
-
Antibody Activation: React the antibody with a 10-fold molar excess of SMCC in PBS at pH 7.5 for 1 hour at room temperature.[21]
-
Purification: Remove excess SMCC using a desalting column.
-
Drug Conjugation: Immediately add a 5-fold molar excess of a thiol-containing drug (e.g., MMAE with a thiol handle) to the maleimide-activated antibody. Incubate for 4 hours at room temperature.[22]
-
Quenching: Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups.[22]
-
Purification and Characterization: Purify and characterize the ADC as described in Protocol 2.
Performance Benchmarking: Data Analysis
The following tables summarize the expected outcomes from the described experimental protocols, based on established principles of the respective chemistries.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Crosslinker Strategy | Average Linkers per Antibody | Final Average DAR | DAR Distribution |
| Amino-Tri-Azide (SPAAC) | ~5 | ~4.5 | Narrow |
| NHS-Maleimide | ~5 | ~3.8 | Broad |
Rationale: The high efficiency and bioorthogonality of the SPAAC reaction lead to a higher and more consistent DAR.[18][23] NHS ester reactions can be less efficient due to hydrolysis, and the resulting maleimide-activated antibody can also lose reactivity over time, leading to a lower and more heterogeneous DAR.[10]
Table 2: Conjugate Stability in Human Serum (37°C)
| Crosslinker Strategy | % Intact ADC after 72h | Primary Degradation Product |
| Amino-Tri-Azide (SPAAC) | >95% | Minimal degradation |
| NHS-Maleimide | ~85% | Drug de-conjugation |
Rationale: The triazole linkage formed via click chemistry is exceptionally stable under physiological conditions.[17][18] The thioether bond from the maleimide reaction can undergo a retro-Michael reaction, especially in the presence of free thiols in serum, leading to premature drug release.[]
Table 3: Impact on Antibody Aggregation
| Crosslinker Strategy | % Aggregate post-conjugation |
| Amino-Tri-Azide (SPAAC) | < 1% |
| NHS-Maleimide | 2-5% |
Rationale: The hydrophilic PEG spacers on the Amino-Tri-Azide reagent help to maintain the solubility and stability of the antibody during and after conjugation, minimizing aggregation.[7][8] Traditional crosslinkers like SMCC are more hydrophobic and can increase the propensity for protein aggregation.
Decision-Making Guide: Choosing the Right Crosslinker
The selection of an appropriate crosslinking reagent is highly dependent on the specific application. The following flowchart provides a simplified decision-making framework.
Caption: Decision flowchart for crosslinker selection.
Conclusion and Future Perspectives
While traditional crosslinkers like NHS esters and maleimides have been instrumental in the advancement of bioconjugation, novel reagents such as this compound offer significant advantages in terms of reaction efficiency, conjugate stability, and the potential for creating multivalent constructs. The bioorthogonal nature of click chemistry, coupled with the beneficial properties of PEGylation, positions this trivalent azide reagent as a superior choice for demanding applications, particularly in the development of next-generation ADCs and other targeted therapeutics.
Future research will likely focus on further expanding the toolkit of bioorthogonal crosslinkers with different functionalities and spacer arm lengths, providing even greater control over the design and synthesis of complex biomolecular architectures.
References
- 1. Crosslinking reagents for covalent binding or conjugation of biomolecules - LabWorld [labworld.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Amino-PEG4-tris-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. nbinno.com [nbinno.com]
- 17. Click Chemistry [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug development and biomedical innovation, the use of advanced chemical reagents like Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane is indispensable. This multi-arm PEGylated linker, with its three azide functionalities, offers significant advantages in bioconjugation and the creation of complex molecular architectures. However, its inherent reactivity necessitates a thorough understanding and strict adherence to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established principles of chemical safety for organic azides.
The Critical Importance of Deactivation: Understanding the Hazards
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction.[1] The primary hazards associated with this compound stem from its three azide (-N₃) groups:
-
Potential for Explosive Decomposition: While the high molecular weight and PEG content of this compound likely render it less volatile than smaller organic azides, the potential for rapid decomposition upon initiation by heat or shock cannot be entirely dismissed.[1]
-
Formation of Toxic and Explosive Hydrazoic Acid: A significant and immediate danger arises from the reaction of azides with strong acids, which generates hydrazoic acid (HN₃), a highly toxic and explosive substance.[2]
-
Reaction with Metals: Azides can react with certain metals, particularly heavy metals like lead, copper, silver, and mercury, to form highly shock-sensitive and explosive metal azides. This is a critical consideration for waste disposal, as contact with metal plumbing must be strictly avoided.[2]
Given these risks, direct disposal of untreated this compound or its waste solutions into laboratory drains is strictly prohibited.[2] The cornerstone of safe disposal is the chemical deactivation, or "quenching," of the azide functional groups, converting them into stable, non-hazardous amines.[2]
Decision Workflow for Disposal
The initial step in the proper disposal of this compound involves a decision between direct disposal as hazardous waste or chemical deactivation prior to disposal. For the small quantities typically utilized in research settings, chemical deactivation is the preferred and recommended method.[2]
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Protocol for Chemical Deactivation (Quenching)
The recommended method for quenching the azide groups in this compound is through the in-situ generation of nitrous acid from sodium nitrite and a dilute acid. This process effectively converts the azides to amines.
Important Note: This entire procedure must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials Required:
-
Waste solution containing this compound
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄), 20% aqueous solution
-
Litmus paper or pH indicator strips
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet
-
Ice bath
-
Labeled hazardous waste container
Quenching Procedure:
-
Dilution and Cooling:
-
Place the waste solution containing this compound into the three-necked flask. If the waste is in a solid form, dissolve it in a suitable solvent (e.g., water or an appropriate organic solvent) to a concentration not exceeding 5%.
-
Cool the flask in an ice bath with continuous stirring.
-
-
Addition of Sodium Nitrite:
-
Prepare a 20% aqueous solution of sodium nitrite.
-
For each gram of this compound in the waste, add at least 1.5 grams of sodium nitrite solution. A significant excess of sodium nitrite is crucial to ensure the complete destruction of all three azide groups.
-
Add the sodium nitrite solution slowly to the cooled, stirring waste solution.
-
-
Acidification:
-
CRITICAL STEP: Slowly and carefully add the 20% sulfuric acid solution dropwise from the dropping funnel. The order of addition is paramount to prevent the formation of dangerous hydrazoic acid.[3]
-
Continue adding the acid until the solution is acidic, which can be confirmed by testing with litmus paper.
-
You will observe gas evolution (nitrogen oxides); continue the acid addition until the effervescence ceases.
-
-
Verification of Complete Quenching (Optional but Recommended):
-
To ensure all azide has been destroyed, a colorimetric test can be performed. In a separate spot plate, add a drop of the quenched solution, a drop of dilute hydrochloric acid, and a drop of ferric chloride solution. Gentle heating should not produce a red color, which would indicate the presence of residual hydrazoic acid.[4]
-
-
Neutralization and Collection:
-
After confirming the completion of the reaction, neutralize the acidic solution by the slow addition of a suitable base (e.g., sodium hydroxide solution) until the pH is between 6 and 9.
-
Transfer the neutralized, quenched solution to a clearly labeled hazardous waste container.
-
Quantitative Summary for Quenching Protocol
| Parameter | Recommendation | Rationale |
| Concentration of Azide Waste | ≤ 5% | To control the reaction rate and prevent excessive heat generation. |
| Sodium Nitrite (NaNO₂) Stoichiometry | ≥ 1.5 g per 1 g of azide compound | Ensures a sufficient excess to quench all three azide groups effectively. |
| Acid Addition | Slow, dropwise addition of 20% H₂SO₄ | Prevents the dangerous accumulation of hydrazoic acid.[3] |
| Final pH of Waste | 6 - 9 | Neutralization is necessary before final disposal to meet regulatory requirements.[4] |
Incompatible Materials and Storage of Waste
Proper segregation of waste is as crucial as the quenching procedure itself.
-
Acids: Never mix azide-containing waste with acidic waste.[5]
-
Metals: Avoid contact with metal containers or spatulas. Use plastic or glass utensils and containers.[5]
-
Halogenated Solvents: Do not mix with halogenated solvents such as dichloromethane or chloroform, as this can lead to the formation of highly explosive di- and tri-azidomethane.[1]
All waste containing or suspected of containing this compound, both before and after quenching, should be collected in a dedicated, clearly labeled waste container.
Final Disposal
The collected and neutralized waste should be disposed of through your institution's Environmental Health & Safety (EH&S) program.[5] Always follow your local and national regulations for hazardous waste disposal.
By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of this compound, ensuring a secure laboratory environment and responsible chemical stewardship.
References
A Guide to Personal Protective Equipment for Handling Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for researchers, scientists, and drug development professionals working with Amino-Tri-(Azide-PEG4-ethoxymethyl)-methane. The presence of three organic azide functionalities within this molecule necessitates stringent safety measures. Organic azides are energy-rich compounds that can be sensitive to heat, light, pressure, and shock, potentially leading to rapid decomposition.[1][2] This guide is structured to provide not just a list of equipment, but a comprehensive safety philosophy, explaining the rationale behind each recommendation to ensure a self-validating system of laboratory safety.
Hazard Assessment of this compound
A thorough understanding of the specific hazards associated with this molecule is the foundation of a robust safety plan. While the polyethylene glycol (PEG) backbone generally enhances stability and reduces toxicity in bioconjugates, the primary hazard is dictated by the three azide groups.[3][4][5]
Structural Stability Analysis
The stability of an organic azide can be empirically assessed to determine the level of risk.[1] Two common guidelines are the "Carbon to Nitrogen Ratio" and the "Rule of Six."
-
Carbon to Nitrogen Ratio: A key stability predictor is the ratio of carbon and oxygen atoms to nitrogen atoms.[2][6] For this compound (Molecular Formula: C₄₃H₈₃N₁₃O₁₈), the calculation is as follows:
-
Number of Nitrogen atoms (Nₙ) = 13 (amine) + 3 * 3 (azides) = 40 (Note: The azide group is -N₃, so 3 azides = 9 nitrogen atoms. The amine is 1 nitrogen. The formula provided by sources is C43H83N13O18, which implies 13 total N atoms. Let's re-evaluate based on the name. "Amino" = 1 N. "Tri-Azide" = 3 * 3 = 9 N. Total N should be 10. However, multiple chemical suppliers list the formula as C43H83N13O18.[7][8] We will proceed with the supplier-provided formula, which indicates 13 nitrogen atoms in total, meaning the azide groups contribute 9 nitrogens and the rest of the structure 4). Let's use the azide count (3 groups = 9 N atoms) for the energy calculation.
-
(NCarbon + NOxygen) / NNitrogen(azide) = (43 + 18) / 9 = 6.78
-
A ratio greater than 3 is generally considered stable enough for isolation and storage.[2][6] While our calculation is well above this threshold, the presence of multiple energetic groups requires caution.
-
-
Rule of Six: This rule suggests there should be at least six carbon atoms (or other similarly sized atoms) for each energetic functional group.[1][2] With 43 carbons and 18 oxygens for three azide groups, this molecule satisfies the guideline, suggesting it is not prone to spontaneous explosive decomposition under normal conditions.
Despite its theoretical stability, the compound is still an organic azide and must be treated as a potentially explosive material.[9] The primary risks include:
-
Violent Decomposition: Can be initiated by external energy sources like heat, friction, shock, or static discharge.[1][9]
-
Toxicity: The azide ion is highly toxic, with a toxicity profile similar to cyanide.[6][9]
-
Formation of Hazardous Byproducts:
-
Hydrazoic Acid (HN₃): Mixing with acids can produce hydrazoic acid, which is highly toxic, volatile, and explosive.[1][2][10]
-
Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver) can form extremely shock-sensitive and explosive metal azides.[1][11] This is why metal spatulas must be avoided.[2]
-
Halogenated Azidomethanes: Use of halogenated solvents like dichloromethane or chloroform can create dangerously unstable di- and tri-azidomethane.[1][2][9]
-
Core Protective Equipment & Engineering Controls
A multi-layered approach combining engineering controls and personal protective equipment is mandatory. All work must be conducted in a laboratory that complies with OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13]
Mandatory Engineering Controls
-
Certified Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and reaction workups, must occur inside a certified chemical fume hood. This provides the primary layer of containment for vapors and, more importantly, offers a physical barrier in the event of an energetic decomposition.
-
Blast Shield: A portable, weighted blast shield must be placed between the user and the experimental apparatus inside the fume hood.[2][6] This is a critical and non-negotiable control to protect against projectiles from a potential explosion.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE. Never handle this compound without every piece of specified equipment properly donned.
| Protection Area | Required PPE | Specification & Rationale (The "Why") |
| Eye & Face | Safety Goggles & Full-Face Shield | Goggles: Must be splash-proof (indirectly vented) and conform to ANSI Z87.1 standards. They protect against chemical splashes. Face Shield: Worn over goggles, it provides a secondary layer of protection for the entire face from splashes and impact in case of an energetic event.[2] |
| Hand | Double-Layered Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Thicker nitrile or neoprene. This provides robust chemical protection. Always inspect gloves for tears or holes before use. Never use metal-containing gloves. Dispose of outer gloves immediately after handling the compound and both pairs upon completion of work. |
| Body | Flame-Resistant (FR) Lab Coat | A lab coat made from materials like Nomex® or treated cotton is required. Standard cotton or polyester lab coats are flammable and offer insufficient protection against the heat from a potential azide decomposition. The coat must be fully buttoned with sleeves rolled down.[14] |
| Footwear | Closed-Toed Leather or Chemical-Resistant Shoes | Shoes must fully cover the foot. Leather or other non-porous materials are preferred. Do not wear canvas shoes, as they absorb spills. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, methodical workflow is essential for safety. The following diagram and steps outline the process from receipt to disposal.
Caption: Workflow for Safely Handling this compound.
Procedural Steps
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a clearly labeled, dedicated location in a freezer at -20°C, as recommended by suppliers.[7]
-
Log the material in your chemical inventory.
-
Store away from heat, light, shock, acids, heavy metals, and halogenated solvents.[1][6]
-
-
Handling and Use:
-
Before beginning, ensure a colleague is aware you are working with an azide. Do not work alone.[6]
-
Prepare your fume hood by removing all unnecessary equipment and incompatible chemicals (especially acids).[6] Place a blast shield in a stable position.
-
Don all required PPE as outlined in the table above.
-
When weighing and transferring the solid, use only non-metallic spatulas (e.g., plastic, ceramic, or Teflon-coated).[2][9]
-
Avoid using glassware with ground-glass joints where possible, as friction can be an ignition source.[2] If necessary, ensure they are well-lubricated and handled gently.
-
Keep reactions at the smallest possible scale. Seek prior approval from your institution's safety officer before scaling up.[2]
-
Disposal Plan and Emergency Procedures
Proper disposal is a critical final step in the safety lifecycle of this chemical.
Waste Disposal
-
Dedicated Waste Stream: All waste containing this compound, including contaminated consumables (gloves, pipette tips, paper towels), must be collected in a dedicated, clearly labeled hazardous waste container.[1][15]
-
Labeling: The waste container must be labeled "Hazardous Waste: Organic Azide" and list all chemical constituents.[1]
-
Incompatibility: NEVER mix azide-containing waste with acidic waste streams.[1][9] This can generate highly toxic and explosive hydrazoic acid. Also, avoid mixing with waste containing heavy metal salts.
-
Quenching (Recommended): Before final disposal, it is best practice to convert the organic azide to a more stable derivative, such as an amine, via a reduction reaction (e.g., with Staudinger reaction using triphenylphosphine or catalytic hydrogenation).[1] This procedure must be performed as part of the experimental workup in the fume hood. Consult with your institution's Environmental Health & Safety (EH&S) department for approved quenching and disposal protocols.
Spill and Emergency Response
-
Small Spill (inside fume hood):
-
Alert others in the lab and your supervisor.
-
Use absorbent pads to confine the spill. Do not use combustible materials like paper towels for large spills of concentrated material.
-
Decontaminate the surface with a basic solution (pH > 9) to prevent the formation of hydrazoic acid.[15]
-
Collect all cleanup materials into the dedicated azide waste container.[15]
-
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Alert your supervisor and call your institution's emergency number.
-
Prevent re-entry until the area is cleared by trained emergency personnel.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open.[15]
-
Seek immediate medical attention for any exposure. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
By integrating this expert-level understanding of the hazards with meticulous adherence to the prescribed PPE, engineering controls, and handling protocols, researchers can safely and effectively utilize this compound in their critical work.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. precisepeg.com [precisepeg.com]
- 9. ucd.ie [ucd.ie]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. osha.gov [osha.gov]
- 13. osha.gov [osha.gov]
- 14. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. uvic.ca [uvic.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
